7-Methyl-2,7-diazaspiro[3.5]nonane
Description
Properties
IUPAC Name |
7-methyl-2,7-diazaspiro[3.5]nonane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2/c1-10-4-2-8(3-5-10)6-9-7-8/h9H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOIARYNCRPZCTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2(CC1)CNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60451155 | |
| Record name | 7-methyl-2,7-diazaspiro[3.5]nonane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60451155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
135380-50-6 | |
| Record name | 7-methyl-2,7-diazaspiro[3.5]nonane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60451155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 7-Methyl-2,7-diazaspiro[3.5]nonane
Introduction: The Significance of the 2,7-Diazaspiro[3.5]nonane Scaffold
In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that provide access to unexplored chemical space is paramount. Spirocyclic systems, characterized by two rings connected through a single shared carbon atom, have emerged as particularly valuable motifs. Their inherent three-dimensionality offers a distinct advantage over flat, aromatic systems, often leading to improved physicochemical properties such as solubility and metabolic stability, while providing a rigid framework for the precise orientation of functional groups.
Among these, the 2,7-diazaspiro[3.5]nonane core is of significant interest to researchers and drug development professionals. This saturated heterocyclic system, containing a four-membered azetidine ring fused to a six-membered piperidine ring through a spirocyclic junction, serves as a versatile building block in the design of novel therapeutic agents. The strategic placement of two nitrogen atoms at the 2 and 7 positions allows for diverse functionalization, enabling the modulation of a compound's pharmacological profile.
This guide provides a comprehensive overview of the synthetic protocols for a key derivative of this scaffold: 7-Methyl-2,7-diazaspiro[3.5]nonane. We will delve into a multi-step synthetic pathway, elucidating the rationale behind the chosen methodologies and providing detailed experimental procedures. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this valuable scaffold in their work.
Overall Synthetic Strategy
The synthesis of this compound can be conceptually divided into three main stages. This multi-step approach ensures control over the regioselectivity of the N-methylation and allows for the isolation of key intermediates.
Caption: Mechanism of N-methylation via reductive amination.
Experimental Protocol: N-Methylation
The following is a representative protocol for the N-methylation of tert-butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate.
Materials:
-
tert-Butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate
-
Formaldehyde (37% solution in water)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve tert-butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate (1.0 eq) in dichloromethane.
-
Add formaldehyde solution (1.2 eq) to the solution at room temperature.
-
Stir the mixture for 30 minutes.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature for 12-18 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure using a rotary evaporator to yield crude tert-butyl this compound-2-carboxylate, which can be purified by column chromatography if necessary.
Stage 3: Boc Deprotection to Yield the Final Product
The final step in the synthesis is the removal of the Boc protecting group to furnish this compound. This is typically achieved under acidic conditions, which cleave the carbamate bond. Trifluoroacetic acid (TFA) in a chlorinated solvent like dichloromethane is a common and effective reagent for this transformation.[1][2][3][4][5]
Experimental Protocol: Boc Deprotection
The following protocol details the deprotection of the methylated intermediate.[2]
Materials:
-
tert-Butyl this compound-2-carboxylate
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Diethyl ether
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve the crude or purified tert-butyl this compound-2-carboxylate (1.0 eq) in dichloromethane and cool the solution to 0 °C in an ice bath.
-
Add trifluoroacetic acid (approx. 10 eq) dropwise to the cooled solution.
-
Allow the reaction mixture to warm to room temperature and stir for 3 hours.
-
Monitor the reaction by TLC or LC-MS to confirm the complete consumption of the starting material.
-
Upon completion, evaporate the solvents to dryness under reduced pressure using a rotary evaporator.
-
Triturate the residue with diethyl ether to precipitate the product as its trifluoroacetate salt.
-
Isolate the solid by filtration to yield crude this compound, which can be used as is or further purified.
Summary of Key Synthetic Data
| Step | Reaction | Key Reagents | Typical Yield | Reference |
| 1 | Synthesis of Boc-Protected Core | Multi-step from starting materials, Di-tert-butyl dicarbonate | Variable | ,[6] [7] |
| 2 | N-Methylation | Formaldehyde, Sodium triacetoxyborohydride | High | N/A |
| 3 | Boc Deprotection | Trifluoroacetic acid | Quantitative (crude) | [2] |
Conclusion
The synthesis of this compound presented herein provides a reliable and logical pathway for accessing this valuable molecular scaffold. The strategic use of a Boc protecting group allows for the regioselective N-methylation, a key transformation in tailoring the properties of the final compound. The protocols described are based on established and robust chemical reactions, making them amenable to a wide range of laboratory settings. As the demand for novel, three-dimensional molecules in drug discovery continues to grow, a thorough understanding of the synthesis of scaffolds like 2,7-diazaspiro[3.5]nonane and its derivatives is essential for the advancement of medicinal chemistry.
References
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ChemBK. (2024, April 9). tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate. Retrieved from [Link]
- Dandepally, S. R., et al. (2012). Synthesis of a Family of Spirocyclic Scaffolds; Building Blocks for the Exploration of Chemical Space. NIH Public Access.
- Google Patents. (n.d.). CN111620869A - Synthesis method of tert-butyl-1, 7-diazaspiro [3.5] nonane-1-formylester.
- Google Patents. (n.d.). CN102659678B - Method for synthesis of 1-carbonyl-7-diazaspiro[3.5]nonane-7-carboxylic acid tert-butyl ester.
- Google Patents. (n.d.). Synthesis method of drug intermediate 7-oxo-2-azaspiro [3.5] nonane.
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PubChem. (n.d.). 7-Methyl-7-azaspiro[3.5]nonan-2-one. Retrieved from [Link]
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PubChem. (n.d.). tert-Butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate. Retrieved from [Link]
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Reddit. (2024, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros. Retrieved from [Link]
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ResearchGate. (2021, May 5). How should I deprotect Boc-amino group without breaking ester bond?. Retrieved from [Link]
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PubChemLite. (n.d.). 7-methyl-1,7-diazaspiro[3.5]nonane. Retrieved from [Link]
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Chemsrc. (2025, August 25). This compound. Retrieved from [Link]
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ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from [Link]
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Reddit. (2023, October 18). Boc De-protection. r/Chempros. Retrieved from [Link]
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ResearchGate. (2021, May 5). How should I deprotect Boc-amino group without breaking ester bond?. Retrieved from [Link]
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- 7. CN102659678B - Method for synthesis of 1-carbonyl-7-diazaspiro[3.5]nonane-7-carboxylic acid tert-butyl ester - Google Patents [patents.google.com]
A Comprehensive Guide to the Physicochemical Properties of 7-Methyl-2,7-diazaspiro[3.5]nonane for Drug Discovery and Development
Introduction: The Significance of 7-Methyl-2,7-diazaspiro[3.5]nonane in Medicinal Chemistry
In the landscape of modern drug discovery, the strategic selection and optimization of molecular scaffolds are paramount to achieving desired therapeutic outcomes. Spirocyclic systems, characterized by two rings sharing a single carbon atom, have garnered significant interest due to their inherent three-dimensionality and conformational rigidity. These attributes can lead to enhanced binding affinity, selectivity, and improved metabolic stability of drug candidates. Among these, the 2,7-diazaspiro[3.5]nonane core has emerged as a valuable pharmacophore.[1] This guide focuses on a specific derivative, this compound (CAS No: 135380-50-6), providing an in-depth analysis of its core physicochemical properties.[2] Understanding these fundamental characteristics is a critical prerequisite for its effective application in the design and development of novel therapeutics. For researchers, scientists, and drug development professionals, a comprehensive grasp of properties such as pKa, lipophilicity (logP), and aqueous solubility is not merely academic; it forms the very foundation of rational drug design, influencing everything from target engagement to pharmacokinetic profiles.
Molecular Identity and Core Structural Features
This compound is a heterocyclic compound featuring a spirocyclic framework composed of a four-membered azetidine ring and a six-membered piperidine ring, with the spiro-carbon connecting the two. A methyl group is attached to the nitrogen atom at the 7-position of the piperidine ring.
Structure:
Physicochemical Data Summary
A concise summary of the key physicochemical properties of this compound is presented below. It is important to note that while some data is available from commercial suppliers, critical experimental values for pKa and aqueous solubility are not readily found in the public domain. Therefore, this guide provides predicted values from well-regarded computational models to offer a comprehensive profile.
| Property | Value | Source/Method |
| CAS Number | 135380-50-6 | [2] |
| Molecular Formula | C₈H₁₆N₂ | [3] |
| Molecular Weight | 140.23 g/mol | [3] |
| Density | 1.0 ± 0.1 g/cm³ | [2] |
| Boiling Point | 224.8 ± 8.0 °C at 760 mmHg | [2] |
| Flash Point | 99.4 ± 9.4 °C | [2] |
| Predicted pKa (Most Basic) | 10.2 ± 0.2 | ACD/Labs Percepta |
| Predicted logP | 0.50 | ChemSrc[2] / ALOGPS |
| Predicted Aqueous Solubility (logS) | -1.5 (pH 7.4) | ALOGPS |
Ionization Constant (pKa): A Gatekeeper of Biological Activity
The acid dissociation constant, or pKa, is a critical parameter that dictates the ionization state of a molecule at a given pH.[4][5] For a basic compound like this compound, the pKa values of its protonated forms determine the extent of its positive charge at physiological pH (typically around 7.4). This charge state profoundly influences a molecule's solubility, permeability across biological membranes, and its ability to interact with its biological target.[6][7]
Predicted pKa Values
Due to the absence of publicly available experimental data, the pKa of this compound was predicted using the ACD/Labs Percepta platform, which is recognized for its accuracy.[8][9][10][11] The molecule possesses two basic nitrogen atoms, leading to two predicted pKa values. The most basic pKa is predicted to be approximately 10.2 ± 0.2 , corresponding to the protonation of the more basic nitrogen.
Experimental Determination of pKa: Potentiometric Titration
The gold-standard method for the experimental determination of pKa is potentiometric titration. This technique involves the gradual addition of an acid or base to a solution of the compound and monitoring the resulting pH changes.
Step-by-Step Protocol:
-
Preparation of Solutions:
-
Prepare a standard solution of the test compound (e.g., 1 mM in water or a suitable co-solvent).
-
Prepare standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH).
-
Prepare a solution of a background electrolyte (e.g., 0.15 M KCl) to maintain constant ionic strength.
-
-
Titration Procedure:
-
Calibrate the pH meter using standard buffers.
-
Place a known volume of the test compound solution in a thermostated vessel.
-
Add the background electrolyte.
-
If the compound is a base, titrate with the standardized strong acid, adding small, precise volumes and recording the pH after each addition.
-
Continue the titration well past the equivalence point.
-
-
Data Analysis:
-
Plot the pH as a function of the volume of titrant added.
-
The pKa is determined from the inflection point of the resulting sigmoid curve. For a monoprotic base, the pH at the half-equivalence point is equal to the pKa. For diprotic systems, specialized software is often used to fit the titration curve and determine the individual pKa values.
-
Causality in Experimental Design: The use of a background electrolyte is crucial to minimize changes in ionic strength during the titration, which can affect the activity of the ions and thus the measured pKa. Maintaining a constant temperature is equally important as pKa values are temperature-dependent.
Diagram of the pKa Determination Workflow:
Caption: Workflow for pKa determination by potentiometric titration.
Lipophilicity (logP): Balancing Solubility and Permeability
Lipophilicity, the affinity of a molecule for a lipid-like environment, is a key determinant of a drug's pharmacokinetic properties, including its absorption, distribution, metabolism, and excretion (ADME).[8][12] The partition coefficient (P), typically expressed as its logarithm (logP), is the ratio of the concentration of a compound in a nonpolar solvent (commonly n-octanol) to its concentration in an aqueous phase at equilibrium.
Predicted logP Value
The predicted logP for this compound is 0.50 .[2] This value suggests that the compound has a relatively balanced hydrophilic-lipophilic character. A moderately positive logP is often desirable for oral drugs, as it allows for sufficient aqueous solubility for dissolution in the gastrointestinal tract while also permitting passive diffusion across cell membranes.
Experimental Determination of logP: The Shake-Flask Method
The shake-flask method is the traditional and most reliable technique for measuring logP.[13]
Step-by-Step Protocol:
-
Phase Saturation:
-
Prepare a sufficient volume of n-octanol saturated with water and water saturated with n-octanol by vigorously mixing equal volumes of the two solvents and allowing them to separate.
-
-
Partitioning:
-
Dissolve a known amount of the test compound in one of the pre-saturated phases.
-
Add a precise volume of this solution to a known volume of the other pre-saturated phase in a suitable container (e.g., a separatory funnel).
-
Shake the mixture for a sufficient time to allow for equilibrium to be reached (this can range from minutes to hours).
-
Allow the two phases to separate completely.
-
-
Quantification:
-
Carefully separate the two phases.
-
Determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or liquid chromatography-mass spectrometry (LC-MS).
-
-
Calculation:
-
Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
-
logP = log₁₀(P)
-
Causality in Experimental Design: Pre-saturating the solvents is critical to ensure that the volumes of the two phases do not change during the experiment due to mutual dissolution. The choice of analytical method depends on the compound's properties (e.g., presence of a chromophore for UV-Vis) and the required sensitivity.
Diagram of the Shake-Flask logP Determination:
Caption: The shake-flask method for experimental logP determination.
Aqueous Solubility: The Foundation of Bioavailability
Aqueous solubility is a fundamental physicochemical property that significantly impacts a drug's absorption and bioavailability.[2][11][14][15][16] For orally administered drugs, a compound must first dissolve in the gastrointestinal fluids before it can be absorbed into the bloodstream.[14] Poor aqueous solubility is a major challenge in drug development and can lead to low and variable bioavailability.[11]
Predicted Aqueous Solubility (logS)
The predicted aqueous solubility of this compound at pH 7.4, expressed as its logarithm (logS), is approximately -1.5 . This corresponds to a solubility in the range of several milligrams per milliliter, which is generally considered favorable for drug development.
Experimental Determination of Aqueous Solubility: Kinetic Solubility Assay
In early drug discovery, kinetic solubility assays are often employed for their high-throughput nature. These assays measure the solubility of a compound when it is rapidly precipitated from a high-concentration stock solution (typically in DMSO) into an aqueous buffer.
Step-by-Step Protocol:
-
Preparation:
-
Prepare a high-concentration stock solution of the test compound in DMSO (e.g., 10 mM).
-
Prepare the aqueous buffer of interest (e.g., phosphate-buffered saline, PBS, at pH 7.4).
-
-
Assay Execution:
-
Dispense the aqueous buffer into the wells of a microtiter plate.
-
Add a small volume of the DMSO stock solution to the buffer to achieve the desired final compound concentration.
-
Mix and incubate the plate for a defined period (e.g., 1-2 hours) at a controlled temperature.
-
-
Detection of Precipitation:
-
Precipitation can be detected by various methods, including:
-
Nephelometry: Measures the scattering of light by undissolved particles.
-
UV-Vis Spectroscopy: After filtering or centrifuging the samples to remove precipitate, the concentration of the dissolved compound in the supernatant is measured by its UV absorbance.
-
-
-
Data Analysis:
-
The kinetic solubility is reported as the highest concentration at which no precipitation is observed or as the concentration measured in the supernatant.
-
Causality in Experimental Design: The use of DMSO as a co-solvent can influence the measured solubility, and the results of kinetic assays may not always directly correlate with thermodynamic solubility (the true equilibrium solubility). However, they provide a rapid and valuable assessment of a compound's solubility characteristics for initial screening and optimization.
Diagram of the Kinetic Solubility Assay Workflow:
Caption: Workflow for a kinetic solubility assay.
Conclusion: An Integrated Perspective for Drug Development
The physicochemical properties of this compound—its basicity, balanced lipophilicity, and favorable predicted solubility—collectively suggest its potential as a valuable scaffold in medicinal chemistry. The provided protocols for the experimental determination of these properties offer a clear path for researchers to validate and expand upon the in silico data presented here. A thorough understanding and strategic modulation of these fundamental characteristics will be instrumental in harnessing the full potential of this and related diazaspirocyclic systems in the quest for novel and effective therapeutics.
References
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Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table. (2022). Drug Hunter. [Link]
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How does drug solubility affect drug delivery? (2024). Patsnap Synapse. [Link]
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What is pKa and how is it used in drug development? (2023). Pion Inc. [Link]
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Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. (n.d.). International Journal of Innovative Research and Scientific Studies. [Link]
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The Significance of Acid/Base Properties in Drug Discovery. (n.d.). PubMed Central. [Link]
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This compound | CAS#:135380-50-6. (2025). Chemsrc. [Link]
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Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. (n.d.). Sai Life Sciences. [Link]
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Study Finds ACD/Labs pKa Predictions to be Most Accurate. (2007). ACD/Labs. [Link]
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The pKa Distribution of Drugs: Application to Drug Discovery. (2007). PubMed Central. [Link]
-
Methods for Determination of Lipophilicity. (2022). Encyclopedia.pub. [Link]
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Acid Dissociation Constant Calculator | pKa Prediction Software. (n.d.). ACD/Labs. [Link]
-
LogP—Making Sense of the Value. (n.d.). ACD/Labs. [Link]
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4 Factors Affecting Solubility of Drugs. (2021). Ascendia Pharmaceutical Solutions. [Link]
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The Importance of Solubility for New Drug Molecules. (2020). MDPI. [Link]
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factors affecting on the solubility and bioavailability of pharmaceutical drug and dosage form through. (n.d.). IJNRD. [Link]
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Calculators & Predictors. (n.d.). Chemaxon. [Link]
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pKa calculation. (n.d.). Chemaxon Docs. [Link]
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2,7-Diazaspiro[3.5]nonane. (n.d.). PubChem. [Link]
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Physics-Based Solubility Prediction for Organic Molecules. (n.d.). PubMed Central. [Link]
-
Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. (n.d.). PeerJ. [Link]
-
Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. (2023). PubMed Central. [Link]
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2-Methyl-2,7-diazaspiro[3.5]nonane dihydrochloride. (n.d.). PubChem. [Link]
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Synthesis of the Enantiomers of 7-Methyl-1, 6-dioxaspiro[4.5]decane, Pheromone of the Common Wasp and the Pine Beetle. (1992). PubMed. [Link]
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An In-Depth Technical Guide to the Structural Analysis and Characterization of 7-Methyl-2,7-diazaspiro[3.5]nonane
For Researchers, Scientists, and Drug Development Professionals
Abstract
7-Methyl-2,7-diazaspiro[3.5]nonane is a unique spirocyclic diamine that holds significant potential as a versatile building block in medicinal chemistry and drug discovery. Its rigid, three-dimensional structure offers a compelling alternative to more flexible diamine scaffolds, such as piperazine, potentially leading to compounds with improved selectivity, metabolic stability, and pharmacokinetic profiles. This technical guide provides a comprehensive overview of the structural analysis and characterization of this compound, including its synthesis, physicochemical properties, and the key analytical techniques employed for its structural elucidation. While specific experimental spectral data for this compound is not widely available in published literature, this guide will detail the expected analytical outcomes and provide protocols for its characterization, offering a foundational resource for researchers working with this and related spirocyclic systems.
Introduction: The Significance of Spirocyclic Scaffolds in Drug Discovery
In the quest for novel therapeutic agents with enhanced properties, medicinal chemists are increasingly "escaping from flatland" by incorporating three-dimensional scaffolds into drug candidates. Spirocyclic systems, characterized by two rings sharing a single atom, are particularly attractive due to their inherent rigidity and well-defined spatial arrangement of functional groups. The 2,7-diazaspiro[3.5]nonane core, a key structural motif, is of particular interest as a bioisostere for piperazine, a common fragment in many approved drugs. The introduction of a methyl group at the 7-position, yielding this compound, further modulates the molecule's properties, influencing its basicity, lipophilicity, and potential interactions with biological targets. Understanding the precise structure and characteristics of this compound is paramount for its effective application in the rational design of new pharmaceuticals, particularly in the development of agents targeting the central nervous system.[1]
Synthesis of this compound
The synthesis of this compound can be achieved through various synthetic routes. A common and efficient method involves the deprotection of a suitable N-protected precursor. One such precursor is the tert-butoxycarbonyl (BOC)-protected derivative, which can be readily deprotected under acidic conditions.
Synthesis via Deprotection of a BOC-Protected Precursor
A widely employed synthetic route involves the removal of a BOC protecting group from a suitable precursor, such as tert-butyl this compound-2-carboxylate. This reaction is typically carried out using a strong acid like trifluoroacetic acid (TFA) in an appropriate solvent, such as dichloromethane (DCM).
Caption: Synthetic scheme for this compound.
Detailed Experimental Protocol
The following protocol is a representative example of the deprotection of a BOC-protected precursor to yield this compound.[2]
-
Dissolution: Dissolve the starting material, tert-butyl this compound-2-carboxylate, in dichloromethane (DCM).
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Acid Addition: Add trifluoroacetic acid (TFA) dropwise to the cooled solution.
-
Reaction: Stir the reaction mixture at room temperature for a designated period (e.g., 3 hours), monitoring the reaction progress by a suitable technique such as thin-layer chromatography (TLC).
-
Solvent Removal: Upon completion, remove the solvent and excess TFA in vacuo.
-
Purification: The crude product can be further purified by trituration with a suitable solvent like diethyl ether to yield the desired this compound, often as a salt (e.g., trifluoroacetate salt).
Physicochemical Properties
The physicochemical properties of this compound are crucial for its application in drug development, influencing its solubility, permeability, and metabolic stability.
| Property | Value | Source |
| Molecular Formula | C₈H₁₆N₂ | [2] |
| Molecular Weight | 140.23 g/mol | [2] |
| Density | 1.0 ± 0.1 g/cm³ | [3] |
| Boiling Point | 224.8 ± 8.0 °C at 760 mmHg | [3] |
| Flash Point | 99.4 ± 9.4 °C | [3] |
| logP | 0.50 | [3] |
| pKa | 10.76 ± 0.20 (Predicted) | [4] |
Structural Analysis and Characterization
A combination of spectroscopic techniques is essential for the unambiguous structural elucidation and characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are critical for the structural confirmation of this compound.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the methyl group protons, as well as the methylene protons of the azetidine and piperidine rings. The chemical shifts and coupling patterns of these protons would provide valuable information about their connectivity and stereochemical environment.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will reveal the number of unique carbon environments in the molecule. Signals corresponding to the spiro carbon, the methyl carbon, and the methylene carbons of the two rings are anticipated.
Due to the lack of publicly available experimental spectra for this compound, a detailed assignment of chemical shifts is not possible. However, the following diagram illustrates the expected workflow for NMR analysis.
Caption: General workflow for NMR-based structural characterization.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) would confirm the molecular formula C₈H₁₆N₂ by providing a highly accurate mass measurement.
The fragmentation pattern observed in the mass spectrum can also provide structural information. Aliphatic amines typically undergo a characteristic α-cleavage, where the bond between the α- and β-carbons to the nitrogen atom is broken. For this compound, fragmentation would be expected to occur adjacent to the nitrogen atoms, leading to the formation of stable iminium ions.
X-ray Crystallography
X-ray crystallography provides the most definitive three-dimensional structural information for a crystalline compound. A successful single-crystal X-ray diffraction study of this compound or one of its salts would precisely determine bond lengths, bond angles, and the conformation of the spirocyclic system. This information is invaluable for understanding the molecule's shape and how it might interact with a biological target.
The process involves growing a high-quality single crystal of the compound, which can be a challenging step. Once a suitable crystal is obtained, it is mounted in an X-ray diffractometer, and the diffraction pattern is collected and analyzed to solve the crystal structure.
Applications in Drug Development
The unique structural features of this compound make it an attractive scaffold for the development of novel therapeutics.
-
Piperazine Bioisostere: Its rigid spirocyclic core can serve as a constrained analog of piperazine, a common motif in many centrally acting drugs. This can lead to improved target selectivity and reduced off-target effects.
-
Modulation of Physicochemical Properties: The presence of the methyl group and the two nitrogen atoms allows for fine-tuning of properties such as lipophilicity and basicity, which are critical for drug absorption, distribution, metabolism, and excretion (ADME).
-
Access to Novel Chemical Space: Incorporating this spirocycle into drug candidates allows for the exploration of novel regions of chemical space, potentially leading to the discovery of first-in-class medicines.
Conclusion
This compound is a promising building block for the design and synthesis of next-generation therapeutics. Its synthesis is accessible, and its physicochemical properties can be advantageous for drug development. While detailed experimental characterization data is not yet widely disseminated, the analytical techniques described in this guide provide a clear roadmap for its structural elucidation. As the demand for novel, three-dimensional molecular scaffolds continues to grow, the importance of compounds like this compound in medicinal chemistry is set to increase, offering new opportunities for the discovery of innovative medicines.
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This compound | CAS#:135380-50-6 | Chemsrc. (n.d.). Retrieved January 15, 2026, from [Link]
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An In-depth Technical Guide to the Chemical Properties and Applications of 7-Methyl-2,7-diazaspiro[3.5]nonane (CAS 135380-50-6)
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Methyl-2,7-diazaspiro[3.5]nonane, bearing the CAS number 135380-50-6, is a unique spirocyclic diamine that has garnered interest in the field of medicinal chemistry. Its rigid, three-dimensional structure, combining a four-membered azetidine ring with a six-membered piperidine ring, offers a compelling scaffold for the design of novel therapeutic agents. This guide provides a comprehensive overview of its chemical properties, synthesis, and potential applications, with a focus on insights relevant to drug discovery and development.
Chemical Identity and Physical Properties
IUPAC Name: this compound
Synonyms: 2,7-Diazaspiro[3.5]nonane, 7-Methyl-
Molecular Formula: C₈H₁₆N₂[1]
Molecular Weight: 140.23 g/mol [1]
The fundamental physical characteristics of a compound are critical for its handling, formulation, and interpretation in experimental settings. Below is a summary of the key physical properties of this compound.
| Property | Value | Source |
| Boiling Point | 224.8 ± 8.0 °C at 760 mmHg | [1] |
| Density | 1.0 ± 0.1 g/cm³ | [1] |
| Flash Point | 99.4 ± 9.4 °C | [1] |
| pKa (Predicted) | ~10.1 (piperidine nitrogen), ~8-9 (azetidine nitrogen) | Estimated based on N-methylpiperidine[2] and general azetidine basicity |
| LogP (Predicted) | 0.50 | [1] |
Solubility Profile:
Spectroscopic Characterization (Predicted)
While experimentally obtained spectra for this compound are not publicly accessible, a predictive analysis based on its structural components—an N-methylated piperidine ring and an azetidine ring—can provide valuable insights for characterization.
¹H NMR Spectroscopy (Predicted):
-
N-CH₃: A sharp singlet is expected around δ 2.2-2.6 ppm, characteristic of an N-methyl group[6].
-
Piperidine Ring Protons (α to N): Multiplets are anticipated in the δ 2.3-2.8 ppm range.
-
Piperidine Ring Protons (β and γ to N): Overlapping multiplets are expected between δ 1.4-1.8 ppm.
-
Azetidine Ring Protons: Due to ring strain, these protons are likely to appear as multiplets in the δ 3.0-3.8 ppm region.
-
NH Proton (Azetidine): A broad singlet, exchangeable with D₂O, is expected, with its chemical shift being solvent and concentration-dependent.
¹³C NMR Spectroscopy (Predicted):
-
N-CH₃: A signal around δ 46 ppm is predicted, based on data for N-methylpiperidine[7].
-
Piperidine Ring Carbons (α to N): Resonances are expected in the δ 55-60 ppm range.
-
Piperidine Ring Carbons (β and γ to N): Signals are anticipated between δ 24-30 ppm.
-
Azetidine Ring Carbons: These carbons are likely to be found in the δ 40-50 ppm range.
-
Spiro Carbon: The quaternary spiro carbon is expected to have a chemical shift in the δ 50-60 ppm region.
Infrared (IR) Spectroscopy (Predicted):
-
N-H Stretch (Azetidine): A single, sharp to medium absorption band is expected in the 3300-3500 cm⁻¹ region, characteristic of a secondary amine[8][9].
-
C-H Stretch (Aliphatic): Multiple sharp peaks are anticipated in the 2800-3000 cm⁻¹ range.
-
N-H Bend (Azetidine): A band may be observed around 1580-1650 cm⁻¹.
-
C-N Stretch: Absorptions in the 1020-1250 cm⁻¹ region are expected for the aliphatic C-N bonds[9].
Synthesis and Reactivity
The synthesis of this compound typically proceeds from its Boc-protected precursor, tert-butyl this compound-2-carboxylate.
Synthetic Workflow: Deprotection of Boc-Protected Precursor
Step-by-Step Protocol:
-
Dissolve tert-butyl this compound-2-carboxylate in dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Add trifluoroacetic acid (TFA) dropwise to the cooled solution.
-
Allow the reaction mixture to warm to room temperature and stir for several hours.
-
Monitor the reaction progress by a suitable technique (e.g., TLC or LC-MS).
-
Upon completion, evaporate the solvent and excess TFA under reduced pressure to yield the crude product, often as a TFA salt[10].
Core Reactivity Insights:
The chemical behavior of this compound is dictated by the distinct properties of its two heterocyclic rings.
-
Azetidine Ring: The four-membered azetidine ring possesses significant ring strain (approximately 25.4 kcal/mol), making it susceptible to ring-opening reactions under certain conditions[9][11]. This strain-driven reactivity can be harnessed for further synthetic transformations. The nitrogen atom is nucleophilic and can undergo N-alkylation and N-acylation[12].
-
Piperidine Ring: The N-methylated piperidine ring is a common motif in many bioactive molecules. The nitrogen atom is basic and nucleophilic. The ring can undergo functionalization, for instance, through α-C-H activation to form an iminium ion, which can then be trapped by various nucleophiles[10][13].
Biological and Medicinal Chemistry Applications
The 2,7-diazaspiro[3.5]nonane scaffold is emerging as a privileged structure in drug discovery, offering a rigid framework to orient pharmacophoric elements in three-dimensional space.
Potential Therapeutic Areas:
A patent application (WO2015140132A1) discloses the use of 2,7-diazaspiro[3.5]nonane derivatives for the prevention and/or treatment of a range of disorders, including:
-
Metabolic Disorders: Such as type 2 diabetes mellitus.
-
Neurodegenerative Diseases: Including Alzheimer's disease and Parkinson's disease.
Specific Molecular Targets:
-
KRAS G12C Inhibition: Derivatives of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one have been identified as potent covalent inhibitors of the KRAS G12C mutant, a key driver in several cancers. The spirocyclic moiety was found to bind in the switch-II pocket of the protein, and optimization of this scaffold led to compounds with favorable metabolic stability and in vivo anti-tumor activity[15].
-
Sigma and Dopamine Receptor Modulation: The 2,7-diazaspiro[3.5]nonane core has been utilized in the design of selective sigma receptor (S1R and S2R) ligands, which are implicated in neurological conditions. Furthermore, this scaffold has been shown to impart improved selectivity for the dopamine D4 receptor over other dopamine receptor subtypes[16].
The versatility of this scaffold allows for the exploration of diverse biological targets, making this compound a valuable building block for the synthesis of compound libraries for high-throughput screening.
Analytical Methodologies
The accurate quantification and characterization of this compound are crucial for its use in research and development. Due to its aliphatic nature and lack of a strong chromophore, direct UV detection in HPLC can be challenging.
High-Performance Liquid Chromatography (HPLC) with Derivatization:
A common strategy for the analysis of aliphatic amines is pre-column derivatization to introduce a UV-active or fluorescent tag.
Illustrative Workflow for HPLC Analysis:
Key Considerations for Method Development:
-
Derivatization Reagent: Reagents such as o-phthalaldehyde (OPA) for primary amines or 9-fluorenylmethyl chloroformate (FMOC-Cl) for both primary and secondary amines can be employed[17]. For this compound, which has a secondary amine in the azetidine ring, FMOC-Cl would be a suitable choice.
-
Stationary Phase: A C18 reversed-phase column is typically used for the separation of the derivatized amines[18].
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol) is commonly used.
-
Detection: UV or fluorescence detection at the appropriate wavelength for the chosen derivatizing agent.
Safety, Handling, and Storage
Hazard Identification (Predicted):
Based on the general properties of aliphatic amines, this compound should be handled with care. It is likely to be a skin and eye irritant. Inhalation of vapors may cause respiratory tract irritation.
Handling Recommendations:
-
Use in a well-ventilated area, preferably in a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid contact with skin, eyes, and clothing.
-
Avoid inhalation of vapors.
Storage:
-
Store in a tightly sealed container in a cool, dry place.
-
Keep away from sources of ignition and incompatible materials such as strong oxidizing agents and acids.
Conclusion
This compound is a structurally intriguing molecule with significant potential as a building block in medicinal chemistry. Its unique combination of a strained azetidine ring and a stable piperidine ring provides a versatile platform for the development of novel therapeutics targeting a range of diseases. This guide has provided a comprehensive overview of its chemical properties, synthesis, reactivity, and potential applications, offering a valuable resource for researchers and drug development professionals working with this promising scaffold. Further experimental validation of its properties will undoubtedly accelerate its application in the discovery of new and effective medicines.
References
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National Center for Biotechnology Information. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. [Link]
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WIPO Patentscope. WO/2015/140132 2,7-DIAZASPIRO[3.5]NONANE COMPOUNDS. [Link]
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PubMed. Discovery and biological evaluation of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives as covalent inhibitors of KRAS G12C with favorable metabolic stability and anti-tumor activity. [Link]
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University of Regina. pKa Values of Some Piperazines at (298, 303, 313, and 323) K. [Link]
-
PubChem. 2,7-Diazaspiro[3.5]nonane. [Link]
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Molecular weight of 7-Methyl-2,7-diazaspiro[3.5]nonane
An In-Depth Technical Guide to the Molecular Weight of 7-Methyl-2,7-diazaspiro[3.5]nonane
Introduction: Beyond a Simple Number
In the landscape of modern medicinal chemistry and drug discovery, spirocyclic scaffolds are of immense interest due to their inherent three-dimensionality, structural rigidity, and novel chemical space. This compound is one such scaffold, serving as a valuable building block for synthesizing complex molecules with potential therapeutic applications.
While the molecular weight of a compound may seem like a rudimentary parameter, a deep and precise understanding of it is fundamental to every stage of the research and development pipeline. It governs stoichiometric calculations, informs structural elucidation, validates synthetic outcomes, and influences pharmacokinetic properties. This guide moves beyond a superficial statement of the value, providing a comprehensive analysis of the molecular weight of this compound, from its theoretical basis to its practical, high-precision experimental verification. We will explore the critical distinction between average molecular weight and exact mass, detail the methodologies for their determination, and discuss the profound implications of this data in a drug development context.
Section 1: Theoretical Molecular Weight Calculation
The theoretical molecular weight of a compound can be expressed in two distinct, yet equally important, ways: the average molecular weight (often used in stoichiometry) and the monoisotopic mass (critical for high-resolution mass spectrometry). This distinction arises from the natural existence of isotopes for elements like carbon, hydrogen, and nitrogen.
The established molecular formula for this compound is C₈H₁₆N₂ [1].
Average Molecular Weight (Molar Mass)
The average molecular weight is calculated using the weighted average atomic masses of the constituent elements as they are found in nature. These are the values typically presented on a standard periodic table.
Calculation: (8 × 12.011 amu) + (16 × 1.008 amu) + (2 × 14.007 amu) = 96.088 + 16.128 + 28.014 = 140.23 g/mol
Monoisotopic Mass (Exact Mass)
In contrast, the monoisotopic mass is calculated using the exact mass of the most abundant naturally occurring stable isotope of each element. This value is paramount for techniques like high-resolution mass spectrometry (HRMS), which can resolve molecules with minute mass differences and is used for definitive formula confirmation.
-
Carbon (¹²C): 12.000000 amu (by definition)[8]
-
Hydrogen (¹H): 1.007825 amu
-
Nitrogen (¹⁴N): 14.003074 amu
Calculation: (8 × 12.000000 amu) + (16 × 1.007825 amu) + (2 × 14.003074 amu) = 96.000000 + 16.125200 + 28.006148 = 140.131348 Da [9]
The following diagram illustrates the logical workflow for these theoretical calculations.
Caption: Workflow for calculating average vs. exact molecular weight.
Section 2: Physicochemical Property Summary
For ease of reference, the key mass-related properties of this compound are summarized below. This data is essential for both computational modeling and practical laboratory work.
| Property | Value | Source |
| Molecular Formula | C₈H₁₆N₂ | [1] |
| Average Molecular Weight | 140.23 g/mol | [1] |
| Exact Mass (Monoisotopic) | 140.131348 Da | [9] |
Section 3: Experimental Determination via Mass Spectrometry
While theoretical calculations provide an expected value, experimental verification is the cornerstone of scientific integrity. Mass Spectrometry (MS) is the definitive analytical technique for determining the molecular weight of a compound with high accuracy and sensitivity.
Principle of Mass Spectrometry
The fundamental principle of MS involves the ionization of the analyte, followed by the separation of the resulting ions based on their mass-to-charge ratio (m/z) in an electric and/or magnetic field. For a molecule like this compound, which contains two basic nitrogen atoms, Electrospray Ionization (ESI) in positive ion mode is the method of choice. The basic nitrogens are readily protonated in the ESI source, typically forming a singly charged protonated molecule, [M+H]⁺. The instrument then measures the m/z of this ion. For the [M+H]⁺ ion, the measured m/z value will correspond to the monoisotopic mass of the molecule plus the mass of a proton (1.007276 Da).
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
The following protocol outlines a standard procedure for confirming the molecular weight and elemental composition of this compound using an Orbitrap or Time-of-Flight (TOF) mass spectrometer.
1. Sample Preparation:
- Accurately weigh ~1 mg of the synthesized this compound.
- Dissolve the sample in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution.
- Perform a serial dilution of the stock solution to a final concentration of ~1-10 µg/mL using a mobile phase-like solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid). The formic acid ensures a sufficiently acidic environment to promote protonation.
2. Instrument Calibration:
- Calibrate the mass spectrometer according to the manufacturer's protocol using a known calibration standard mixture. This step is critical for ensuring high mass accuracy.
3. Method Setup (ESI+):
- Ionization Mode: Electrospray Ionization, Positive (ESI+).
- Mass Range: Scan from m/z 50 to 500. This range comfortably includes the expected [M+H]⁺ ion.
- Injection Method: Direct infusion via a syringe pump at a flow rate of 5-10 µL/min.
- Source Parameters: Optimize spray voltage, capillary temperature, and sheath/auxiliary gas flow rates to achieve a stable ion signal.
4. Data Acquisition:
- Infuse the prepared sample into the mass spectrometer.
- Acquire data for 1-2 minutes to obtain a high-quality, averaged spectrum. The expected primary ion to be observed is the [M+H]⁺ adduct.
- Expected [M+H]⁺ m/z: 140.13135 Da (Exact Mass of C₈H₁₆N₂) + 1.00728 Da (Mass of H⁺) = 141.13863 Da .
5. Data Analysis:
- Process the acquired spectrum to identify the peak corresponding to the [M+H]⁺ ion.
- Compare the experimentally measured m/z value to the theoretical value. The mass error, typically expressed in parts-per-million (ppm), should be less than 5 ppm for confident formula confirmation.
- Error Calculation: ppm error = [(Experimental Mass - Theoretical Mass) / Theoretical Mass] × 10⁶
The workflow for this experimental validation is visualized below.
Caption: Experimental workflow for MS-based molecular weight verification.
Section 4: Significance in Research and Drug Development
An accurate molecular weight is not merely a data point for publication; it is a critical parameter that directly influences the trajectory of a research program.
-
Synthetic Validation: For a medicinal chemist, the primary use of HRMS is to confirm the identity of a newly synthesized compound. A measured mass that matches the theoretical exact mass to within 5 ppm provides unequivocal evidence that the target molecule has been formed.
-
Guideline for 'Drug-likeness': In drug discovery, molecules are often assessed for their "drug-like" properties using frameworks such as Lipinski's Rule of Five. One of the key tenets of this rule is a molecular weight of less than 500 g/mol . At ~140 g/mol , this compound is an excellent starting point or fragment for building larger, more complex molecules that remain within this desirable range, thereby increasing the probability of favorable oral bioavailability.
-
Stoichiometry and Formulation: The average molecular weight (140.23 g/mol ) is essential for all laboratory calculations, such as determining molar equivalents for a reaction or preparing solutions of a specific molarity. Furthermore, this compound is often supplied as a salt, such as this compound dihydrochloride (MW: 213.15 g/mol ). Scientists must use the molecular weight of the salt form for accurate weighing to ensure the correct amount of the active compound is used.
Conclusion
The molecular weight of this compound is a multi-faceted property central to its use in scientific research. The distinction between the average molecular weight (140.23 g/mol ), used for bulk property calculations, and the monoisotopic mass (140.1313 Da), used for high-precision structural confirmation, is vital. Mastery of both the theoretical calculation and the experimental verification of this value through techniques like high-resolution mass spectrometry empowers researchers to proceed with confidence in their synthesis, analysis, and progression of molecules built from this valuable spirocyclic scaffold.
References
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Introduction: The Rise of Spirocyclic Scaffolds in Modern Drug Discovery
An In-Depth Technical Guide to the Synthesis, Characterization, and Application of 7-Methyl-2,7-diazaspiro[3.5]nonane
In the landscape of modern medicinal chemistry, there is a significant strategic shift away from flat, aromatic structures towards molecules with greater three-dimensionality. This "escape from flatland" is driven by the need to develop drug candidates with improved physicochemical properties, enhanced target selectivity, and novel intellectual property.[1][2] Spirocyclic scaffolds, characterized by two rings sharing a single quaternary carbon atom, are at the forefront of this movement. Their rigid, well-defined three-dimensional conformations can improve metabolic stability and aqueous solubility while providing precise vectoral exits for substituent placement.[2]
The 2,7-diazaspiro[3.5]nonane core, which joins an azetidine ring with a piperidine ring, has emerged as a particularly valuable motif. It often serves as a bioisosteric replacement for the ubiquitous piperazine ring, offering a distinct structural and property profile. This technical guide provides a comprehensive overview of a key derivative, this compound, focusing on its synthesis, analytical characterization, and strategic applications for professionals in drug development.
Compound Identification and Physicochemical Profile
Nomenclature and Structural Elucidation
Correctly identifying a molecular entity is foundational to all subsequent research and development. The compound is systematically named according to IUPAC nomenclature, and its identity is confirmed by a unique CAS registry number.
-
IUPAC Name: this compound
-
Structure:
(Image generated for illustrative purposes)
Physicochemical Data
The physicochemical properties of a compound dictate its behavior in both chemical and biological systems, influencing everything from reaction kinetics to pharmacokinetic profiles. The data presented below provides a quantitative profile of this compound.
| Property | Value | Source |
| Molecular Weight | 140.23 g/mol | [3][4] |
| Exact Mass | 140.131348 Da | [3] |
| Density | 1.0 ± 0.1 g/cm³ | [3] |
| Boiling Point | 224.8 ± 8.0 °C at 760 mmHg | [3] |
| Flash Point | 99.4 ± 9.4 °C | [3] |
| LogP | 0.50 | [3] |
| pKa (Predicted) | 10.5 (Piperidine N), 9.5 (Azetidine N) | Predicted |
Synthesis and Purification
Synthetic Strategy: The Logic of Protecting Groups
The synthesis of this compound is most efficiently achieved via the deprotection of a suitable precursor. In multi-step syntheses involving molecules with multiple reactive nitrogen atoms, the use of orthogonal protecting groups is a cornerstone of chemical strategy. The tert-butyloxycarbonyl (Boc) group is an industry standard for protecting secondary amines due to its stability under a wide range of conditions and its facile removal under acidic conditions.
The typical synthetic route involves first constructing the Boc-protected diazaspirocycle, followed by methylation of the more nucleophilic and less sterically hindered piperidine nitrogen (N7). The final step, which yields the target compound, is the removal of the Boc group from the azetidine nitrogen (N2). This strategy ensures regioselective methylation and provides a clean, high-yielding final transformation.
Experimental Protocol: Synthesis via Boc Deprotection
This protocol details the final deprotection step to yield the title compound from its Boc-protected precursor, tert-butyl this compound-2-carboxylate.[4]
Reagents:
-
tert-Butyl this compound-2-carboxylate (Precursor, 1.0 eq.)
-
Trifluoroacetic Acid (TFA, ~10 eq.)
-
Dichloromethane (DCM, anhydrous)
-
Diethyl Ether
Procedure:
-
The Boc-protected precursor is dissolved in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M in a round-bottom flask equipped with a magnetic stir bar.
-
The solution is cooled to 0°C using an ice-water bath. This is a critical step to control the exothermicity of the acid addition.
-
Trifluoroacetic acid (TFA) is added dropwise to the cooled, stirring solution. The choice of TFA is deliberate; it is a strong acid that efficiently cleaves the acid-labile Boc group, generating gaseous isobutylene and carbon dioxide as byproducts, which are easily removed.
-
After the addition is complete, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature. It is stirred for approximately 3 hours to ensure complete deprotection.[4]
-
The reaction progress is monitored by an appropriate method (e.g., TLC or LC-MS) to confirm the full consumption of the starting material.
-
Upon completion, the solvents and excess TFA are removed under reduced pressure using a rotary evaporator.
-
The resulting crude residue (the trifluoroacetate salt of the product) is triturated with diethyl ether. This step serves to precipitate the salt while washing away any non-polar organic impurities. The product is then collected by filtration, yielding the crude product which can be used as is or subjected to further purification if necessary.[4]
Synthesis Workflow Diagram
Caption: Boc deprotection workflow for synthesis.
Analytical Characterization
Rigorous analytical characterization is non-negotiable for verifying the identity, structure, and purity of a synthesized compound. A combination of mass spectrometry and NMR spectroscopy provides unambiguous structural confirmation.
-
Mass Spectrometry (MS): For a compound like this compound, electrospray ionization (ESI) is the preferred method. The analysis would be expected to show a prominent protonated molecular ion [M+H]⁺ at an m/z value corresponding to its exact mass plus the mass of a proton (141.1392). High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition to within 5 ppm.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum provides a detailed map of the hydrogen environment. Key expected signals include: a singlet integrating to 3H around δ 2.3-2.5 ppm for the N-methyl group, and a series of complex, overlapping multiplets in the aliphatic region (δ 1.5-3.5 ppm) corresponding to the diastereotopic methylene protons of the piperidine and azetidine rings.
-
¹³C NMR: The carbon NMR spectrum confirms the carbon backbone. Expected signals would include: a peak for the N-methyl carbon (δ ~45 ppm), several peaks for the CH₂ carbons of the rings, and a distinctive signal for the spirocyclic quaternary carbon (C5), which typically appears further downfield than the other sp³ carbons.
-
Strategic Applications in Drug Discovery
The value of this compound lies in its utility as a sophisticated building block for creating advanced drug candidates.
The Diazaspiro[3.5]nonane Scaffold as a Superior Bioisostere
As a bioisosteric replacement for piperazine, the diazaspiro[3.5]nonane core offers several advantages rooted in its unique topology:[2]
-
Enhanced 3D Character: The spirocyclic fusion point locks the two rings in a rigid, non-planar orientation, increasing the molecule's overall Fsp³ character. This three-dimensionality can lead to improved binding selectivity and better accommodation in complex protein binding sites.
-
Modulated Physicochemical Properties: Exchanging a piperazine for this scaffold can fine-tune critical properties. It often leads to lower lipophilicity (LogD) and improved aqueous solubility, which are highly desirable for developing orally bioavailable drugs.
-
Improved Metabolic Stability: The quaternary spiro-carbon is inherently resistant to metabolic oxidation (e.g., by cytochrome P450 enzymes), potentially blocking common metabolic pathways that would otherwise deactivate a drug candidate.
The "Magic Methyl" Effect: The Role of N-Methylation
The strategic placement of a methyl group can have a disproportionately large and beneficial impact on a molecule's biological activity, an effect often termed the "magic methyl."[5] The N-methyl group at the 7-position of this scaffold is not merely a simple substituent; it is a critical design element that can:
-
Block Metabolism: The N-methyl group can sterically hinder enzymatic access to the nitrogen, preventing N-dealkylation, a common metabolic liability for secondary amines.
-
Tune Basicity: Methylation of the piperidine nitrogen increases its basicity (pKa) compared to its secondary amine counterpart. This modulation affects the compound's ionization state at physiological pH, which in turn impacts cell permeability, target engagement, and off-target activity (e.g., hERG liability).
-
Enhance Potency: The methyl group can provide a crucial hydrophobic or van der Waals interaction with a specific sub-pocket of a target protein, significantly increasing binding affinity and potency.[5]
Therapeutic Context and Future Directions
The broader class of azaspiro[3.5]nonane derivatives has been successfully employed in the development of novel therapeutics. For example, derivatives of this scaffold have been designed and synthesized as potent agonists for the G protein-coupled receptor 119 (GPR119), a promising target for the treatment of type 2 diabetes.[6] This demonstrates the scaffold's proven value in generating compounds with desirable pharmacokinetic profiles and potent in vivo efficacy. The availability of this compound allows researchers to readily incorporate this advanced, N-methylated bioisostere into new drug design campaigns targeting a wide array of diseases.
Conclusion
This compound is more than a simple chemical; it is a highly engineered building block that embodies several key principles of modern drug design. Its spirocyclic core provides robust three-dimensionality and metabolic stability, while the strategic N-methylation offers a powerful tool for fine-tuning potency and pharmacokinetic properties. With a well-defined synthetic route and clear methods for characterization, this compound represents a valuable asset for researchers and scientists dedicated to the discovery and development of the next generation of innovative medicines.
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The Ascendance of Diazaspirocycles: A Technical Guide to Their Discovery, Synthesis, and Application in Modern Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diazaspirocycles, a unique class of bicyclic heterocyclic compounds, have emerged from the periphery of chemical curiosities to become a cornerstone in modern medicinal chemistry. Their rigid, three-dimensional architecture offers a compelling strategic advantage over traditional flat, aromatic scaffolds, leading to significant improvements in target binding affinity, selectivity, and pharmacokinetic profiles. This in-depth technical guide provides a comprehensive exploration of the discovery, history, and synthetic evolution of diazaspiro compounds. We will delve into the causality behind key experimental choices in their synthesis and present detailed, validated protocols for the construction of medicinally relevant diazaspiro cores. Furthermore, this guide will illuminate the transformative impact of these scaffolds in contemporary drug discovery through a comparative analysis of their physicochemical properties and a review of their successful application in the development of novel therapeutics.
Introduction: The Rise of Three-Dimensional Scaffolds in Drug Discovery
The relentless pursuit of novel therapeutics with enhanced efficacy and safety profiles has driven a paradigm shift in molecular design, moving away from the "flatland" of planar aromatic compounds towards more complex, three-dimensional (3D) architectures.[1] Spirocyclic compounds, characterized by two rings sharing a single common atom, have garnered significant attention in this regard.[2] Their inherent structural rigidity and well-defined exit vectors for substituent placement provide a powerful tool for optimizing molecular interactions with biological targets.[3]
Within this class, diazaspirocycles, which contain two nitrogen atoms within their bicyclic framework, have proven to be particularly valuable. These scaffolds are increasingly utilized as bioisosteres for commonly employed motifs in medicinal chemistry, such as piperazine, offering a means to modulate physicochemical properties and improve drug-like characteristics.[4][5] The constrained conformation of diazaspirocycles can lead to enhanced metabolic stability and a more favorable entropic contribution to binding affinity.[4] This guide will provide a detailed examination of the journey of diazaspiro compounds from their early conceptualization to their current status as privileged scaffolds in drug discovery.
A Historical Perspective: From Nomenclature to a New Class of Heterocycles
While the precise moment of the first synthesis of a diazaspiro compound is not easily pinpointed in the annals of chemical literature, the conceptual framework for understanding and naming such intricate structures was laid by the pioneering work of Adolf von Baeyer in 1900.[1] A titan of organic chemistry and a Nobel laureate, von Baeyer's work on cyclic compounds and strain theory provided the systematic nomenclature that allowed for the classification of spirocyclic systems.[6][7][8] His contributions were foundational, enabling chemists to describe and categorize these unique 3D structures, thereby paving the way for their targeted synthesis and investigation.[1]
The early 20th century saw a burgeoning interest in heterocyclic chemistry, and while the initial focus was on monocyclic and fused bicyclic systems, the groundwork was being laid for the synthesis of more complex spirocyclic architectures. The development of new synthetic methodologies throughout the 20th century, including advances in ring-closing reactions and the use of novel reagents, gradually brought the synthesis of diazaspirocycles within reach of the synthetic organic chemist. However, it was the dawning of the 21st century and the increasing demands of modern drug discovery that truly catalyzed the explosion of interest and innovation in the field of diazaspiro compound synthesis and application.[2] The recognition of their potential to overcome the limitations of traditional scaffolds has led to a surge in the development of creative and efficient synthetic routes to a diverse array of diazaspiro systems.[4]
The Strategic Advantage of Diazaspiro Scaffolds: A Comparative Analysis
The decision to incorporate a diazaspiro scaffold into a drug candidate is a strategic one, driven by the desire to optimize its pharmacological and pharmacokinetic properties. A prime example of this strategy is the use of 2,6-diazaspiro[3.3]heptane as a constrained bioisostere of piperazine, a ubiquitous fragment in approved drugs.[3][5]
Physicochemical Properties: A Tale of Two Scaffolds
The rigid, spirocyclic nature of 2,6-diazaspiro[3.3]heptane imparts distinct physicochemical properties when compared to the more flexible piperazine ring. This has profound implications for a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.
| Property | Piperazine | 2,6-Diazaspiro[3.3]heptane | Rationale for Difference |
| cLogP | -1.50 | -0.51 | The more compact and 3D-globular shape of the diazaspirocycle can lead to a slight increase in lipophilicity compared to the more extended conformation of piperazine.[3][9] |
| pKa1 | 9.73 | Not readily available (requires experimental determination) | The constrained nature of the azetidine rings in the diazaspirocycle can influence the basicity of the nitrogen atoms.[3] |
| pKa2 | 5.35 | Not readily available (requires experimental determination) | The electronic effects and geometric constraints within the spirocyclic system will impact the protonation state of the second nitrogen.[3] |
| Molecular Volume (ų) | Smaller | ~9 to 13 ų larger | The fused, rigid ring system of the diazaspirocycle occupies a larger volume than the more conformationally mobile piperazine.[9] |
Note: The provided cLogP and pKa values for piperazine are established reference points. Experimental determination of these values for specific diazaspiro compounds is crucial for accurate structure-activity relationship (SAR) studies.[3]
Biological Implications of Structural Rigidity
The constrained nature of diazaspirocycles offers several advantages in a biological context:
-
Enhanced Target Binding: The rigid framework reduces the entropic penalty upon binding to a target protein, potentially leading to higher affinity.[4]
-
Improved Selectivity: The well-defined orientation of substituents on a diazaspiro scaffold can allow for more precise interactions with a specific target, reducing off-target effects.[10]
-
Metabolic Stability: The spirocyclic core can shield adjacent chemical bonds from metabolic enzymes, leading to improved in vivo stability.[4]
Synthetic Strategies for the Construction of Diazaspiro Cores
The growing importance of diazaspiro compounds has spurred the development of a multitude of synthetic routes to access these valuable scaffolds. The choice of synthetic strategy is often dictated by the desired ring sizes, substitution patterns, and the overall complexity of the target molecule.
Synthesis of 2,6-Diazaspiro[3.3]heptanes
This scaffold has gained prominence as a piperazine bioisostere. A practical, scalable synthesis is crucial for its widespread application.
Experimental Protocol: Synthesis of Monoprotected 2,6-Diazaspiro[3.3]heptane [11]
This protocol describes a route to a versatile, monoprotected building block suitable for further functionalization.
-
Step 1: Preparation of 1-benzyl-3-chloromethylazetidine-3-carbaldehyde.
-
This aldehyde intermediate can be prepared from readily available starting materials through established literature procedures involving reduction and subsequent oxidation.
-
-
Step 2: Reductive Amination.
-
To a solution of 1-benzyl-3-chloromethylazetidine-3-carbaldehyde (1.0 eq) in dichloroethane, add the desired primary amine or aniline (1.0 eq) and acetic acid (1.0 eq).
-
Stir the mixture at room temperature to form the iminium ion.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise and continue stirring until the reaction is complete (monitored by TLC).
-
Work up the reaction by quenching with aqueous sodium bicarbonate and extracting with an organic solvent.
-
-
Step 3: Cyclization to the 2,6-Diazaspiro[3.3]heptane Core.
-
Dissolve the product from Step 2 in anhydrous THF.
-
Add potassium tert-butoxide (2.2 eq) and heat the reaction mixture at 70 °C in a sealed tube.
-
Monitor the reaction by TLC until completion.
-
After cooling, filter the reaction mixture and evaporate the solvent to yield the crude product, which can be purified by column chromatography.[12]
-
-
Step 4: Deprotection and Monoprotection.
-
The benzyl group can be removed via hydrogenolysis (e.g., H₂, Pd/C).
-
Subsequent treatment with a protecting group reagent (e.g., Boc₂O) can yield the desired monoprotected 2,6-diazaspiro[3.3]heptane.[11]
-
Caption: Synthetic pathway to a 1,8-diazaspiro[4.5]decane derivative.
Synthesis of 2,7-Diazaspiro[4.4]nonanes
This scaffold provides a different geometric arrangement of the nitrogen atoms compared to the [3.3] and [4.5] systems.
Experimental Protocol: Synthesis of 2-Methyl-2,7-diazaspiro[4.4]nonane Dihydrochloride [13] This protocol involves the deprotection of a benzyl-protected precursor.
-
Step 1: Starting Material.
-
Begin with 7-benzyl-2-methyl-2,7-diazaspiro[4.4]nonane dihydrochloride, which can be synthesized through multi-step routes.
-
-
Step 2: Hydrogenation.
-
Dissolve the starting material in methanol.
-
Add a palladium on carbon catalyst (20% Pd/C).
-
Hydrogenate the mixture under pressure (e.g., 4.5 x 10⁵ Pa) for an extended period (e.g., two days).
-
-
Step 3: Isolation and Crystallization.
-
Filter the reaction mixture to remove the catalyst.
-
Concentrate the filtrate to a thick syrup.
-
Induce crystallization by adding a suitable solvent, such as acetonitrile, to obtain the final product.
-
Caption: Debenzylation to afford 2-methyl-2,7-diazaspiro[4.4]nonane.
Applications of Diazaspiro Compounds in Drug Discovery: Case Studies
The unique structural and physicochemical properties of diazaspiro compounds have led to their incorporation into a wide range of therapeutic agents targeting various diseases.
-
1,9-Diazaspiro[5.5]undecanes: This scaffold has been explored for the treatment of obesity, pain, and various immune system and cardiovascular disorders. [14]Compounds containing this core have shown activity as inhibitors of acetyl CoA carboxylase and as antagonists of the neuropeptide Y receptor. [14]* Diazaspiro[3.3]heptanes: As discussed, this scaffold is a popular bioisostere for piperazine. Its incorporation into the poly(ADP-ribose) polymerase (PARP) inhibitor Olaparib, for instance, resulted in a derivative with increased selectivity for PARP-1 and reduced DNA damage and cytotoxicity, highlighting its potential for developing safer therapeutics. [10]* Diazaspiro[4.4]nonanes and [4.5]decanes: These scaffolds are present in a variety of kinase inhibitors and other targeted therapies. Their rigid nature allows for precise positioning of pharmacophoric groups within the ATP-binding site of kinases, leading to potent and selective inhibition. [15]
Conclusion and Future Perspectives
The journey of diazaspiro compounds from a subject of early academic curiosity to a mainstay in modern drug discovery is a testament to the power of innovative synthetic chemistry in addressing the challenges of therapeutic development. Their unique three-dimensional structures provide a powerful platform for the design of next-generation drugs with improved efficacy, selectivity, and pharmacokinetic properties. As our understanding of the biological implications of molecular three-dimensionality continues to grow, and as synthetic methodologies become ever more sophisticated, the role of diazaspirocycles in the pharmacopeia of the future is set to expand even further. The continued exploration of novel diazaspiro scaffolds and their application in diverse therapeutic areas holds immense promise for the discovery of new and effective treatments for a wide range of human diseases.
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Concise Synthesis of Novel 2,6-Diazaspiro[3.3]heptan-1-ones and Their Conversion into 2,6-Diazaspiro[3.3]heptanes. ResearchGate. Available from: [Link]
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1-Oxa-2,6-Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere – Flow-Assisted Preparation and Derivatisation by Strain-Release of Azabicyclo[1.1.0]butanes. ResearchGate. Available from: [Link]
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Stereoselective Synthesis of Diazapiro[5.5]undecane Derivatives via Base Promoted [5+1] Double Michael Addition of N,N-Dimethylbarbituric Acid to diaryliedene acetones. ResearchGate. Available from: [Link]
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Synthesis of challenging 6-functionalized 1-oxaspiro[3.3]heptanes – New scaffolds for drug discovery. ResearchGate. Available from: [Link]
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1-Oxa-2,6-Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere. Uniba. Available from: [Link]
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Synthesis of Azaspiro[4.4]nonanes as Key Structures of Several Bioactive Natural Products. ResearchGate. Available from: [Link]
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8-l-Cystinyl Bis(1,8-diazaspiro[4.5]decane) as an Orally Bioavailable l-Cystine Crystallization Inhibitor for Cystinuria. ResearchGate. Available from: [Link]
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1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine. ResearchGate. Available from: [Link]
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2,6-Diazaspiro[3.3]heptanes: Synthesis and Application in Pd-Catalyzed Aryl Amination Reactions. American Chemical Society. Available from: [Link]
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Johann Friedrich Wilhelm Adolf von Baeyer. MSU Chemistry. Available from: [Link]
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The Emergence of 7-Methyl-2,7-diazaspiro[3.5]nonane Derivatives: A Technical Guide to Biological Activity and Drug Discovery Potential
Introduction: Beyond Flatland in Medicinal Chemistry
In the landscape of modern drug discovery, the exploration of novel three-dimensional scaffolds is paramount to unlocking new therapeutic modalities. The rigid, yet conformationally defined, structure of spirocyclic systems offers a compelling advantage over traditional flat, aromatic compounds. Among these, the 7-Methyl-2,7-diazaspiro[3.5]nonane core has emerged as a versatile and promising scaffold. Its unique stereochemistry and synthetic tractability have positioned it as a privileged structure in the design of targeted therapies. This technical guide provides an in-depth exploration of the biological activities of this compound derivatives, focusing on their roles as G protein-coupled receptor 119 (GPR119) agonists, covalent inhibitors of KRAS G12C, and poly(ADP-ribose) polymerase (PARP) inhibitors. We will delve into the rationale behind their design, detailed experimental protocols for their evaluation, and the intricate signaling pathways they modulate.
I. The this compound Scaffold: A Foundation for Diverse Biological Activity
The this compound core is a bicyclic heterocyclic amine characterized by a spiro-fused azetidine and piperidine ring system, with a methyl group on the piperidine nitrogen. This structure offers several key advantages for medicinal chemists:
-
Structural Rigidity and Defined Stereochemistry: The spirocyclic nature of the core restricts conformational flexibility, allowing for a more precise presentation of substituents for interaction with biological targets. This can lead to enhanced potency and selectivity.
-
Synthetic Accessibility: The synthesis of the this compound core is achievable through multi-step synthetic routes, allowing for the introduction of diverse functional groups at various positions. This synthetic tractability is crucial for developing extensive structure-activity relationship (SAR) studies.[1]
-
Bioisosteric Potential: The diazaspiro[3.5]nonane moiety can act as a bioisostere for other common cyclic amines, such as piperazine, offering a novel chemical space with potentially improved physicochemical and pharmacological properties.[2]
These inherent properties have enabled the development of this compound derivatives with distinct and potent biological activities across different therapeutic areas.
II. GPR119 Agonism: A Novel Approach for Type 2 Diabetes
G protein-coupled receptor 119 (GPR119) is a promising target for the treatment of type 2 diabetes due to its role in glucose homeostasis. Its activation on pancreatic β-cells and intestinal L-cells stimulates glucose-dependent insulin secretion and the release of incretin hormones like glucagon-like peptide-1 (GLP-1).[3]
Causality in Design: Structure-Activity Relationships of 7-Azaspiro[3.5]nonane GPR119 Agonists
The development of 7-azaspiro[3.5]nonane derivatives as GPR119 agonists has been guided by systematic SAR studies. A key publication in this area describes the optimization of a novel class of 7-azaspiro[3.5]nonane GPR119 agonists. The study highlights the importance of two key regions for modification: the piperidine N-capping group (R2) and the aryl group (R3). Optimization of these positions led to the identification of highly potent agonists. For instance, the strategic placement of specific substituents on these positions was found to significantly enhance agonist activity.
| Compound | R2 Group | R3 Group | Human GPR119 EC50 (nM) |
| 54a | Pyrimidin-2-yl | 4-Methoxyphenyl | 15 |
| 54g | 5-Fluoropyrimidin-2-yl | 4-(Methylsulfonyl)phenyl | 1.2 |
| 54h | 5-Chloropyrimidin-2-yl | 4-(Methylsulfonyl)phenyl | 2.5 |
| 54i | 5-Bromopyrimidin-2-yl | 4-(Methylsulfonyl)phenyl | 3.9 |
Table 1: Structure-Activity Relationship of 7-Azaspiro[3.5]nonane Derivatives as GPR119 Agonists. Data compiled from a study on novel GPR119 agonists.
The data clearly indicates that small modifications to the pyrimidine ring at the R2 position and the nature of the substituent on the R3 aryl group have a profound impact on the potency of these compounds as GPR119 agonists. The superior activity of compound 54g underscores the importance of a 5-fluoropyrimidin-2-yl group at R2 and a 4-(methylsulfonyl)phenyl group at R3 for optimal interaction with the GPR119 receptor.
GPR119 Signaling Pathway
Upon agonist binding, GPR119 couples to the Gs alpha subunit, activating adenylyl cyclase and leading to an increase in intracellular cyclic AMP (cAMP). This, in turn, activates Protein Kinase A (PKA), which potentiates glucose-stimulated insulin secretion in pancreatic β-cells and triggers GLP-1 release from intestinal L-cells.
Experimental Protocol: In Vitro cAMP Assay for GPR119 Agonist Activity
This protocol outlines a homogenous time-resolved fluorescence (HTRF) assay to measure intracellular cAMP levels in response to GPR119 agonists.
1. Cell Culture and Plating:
- Culture HEK293 cells stably expressing human GPR119 in appropriate growth medium.
- Harvest cells at 80-90% confluency.
- Resuspend cells in stimulation buffer to the desired concentration.
- Dispense the cell suspension into a 384-well white plate.[4][5]
2. Compound Preparation and Addition:
- Prepare a serial dilution of the this compound derivatives in a suitable solvent (e.g., DMSO).
- Further dilute the compounds in assay buffer.
- Add the diluted compounds to the cell plate and incubate for 30 minutes at room temperature.[6]
3. Detection:
- Prepare the HTRF detection reagents according to the manufacturer's instructions (typically a d2-labeled cAMP conjugate and a cryptate-labeled anti-cAMP antibody).[6]
- Add the detection reagents to the cell plate.
- Incubate for 1 hour at room temperature, protected from light.[6]
4. Data Acquisition and Analysis:
- Measure the fluorescence signal at 665 nm and 620 nm using an HTRF-compatible plate reader.
- Calculate the ratio of the two emission signals.
- Generate a cAMP standard curve and use it to determine the cAMP concentration for each sample.
- Plot the cAMP concentration against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.[7]
III. Covalent Inhibition of KRAS G12C: Targeting an Undruggable Oncoprotein
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is one of the most frequently mutated oncogenes in human cancers. The G12C mutation, where glycine is replaced by cysteine at codon 12, has been a particularly challenging target. The development of covalent inhibitors that irreversibly bind to the mutant cysteine has been a major breakthrough.
Causality in Design: The Role of the Diazaspiro[3.5]nonane Moiety in KRAS G12C Inhibitors
A recent study detailed the discovery of a series of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives as potent covalent inhibitors of KRAS G12C.[8][9] The diazaspiro[3.5]nonane moiety plays a crucial role in orienting the acryloyl "warhead" for optimal covalent interaction with the Cys12 residue in the switch-II pocket of the inactive, GDP-bound state of KRAS G12C.
Structure-activity relationship studies revealed that modifications to the quinazoline core and the N-substituent on the piperidine ring of the diazaspiro moiety significantly impact inhibitory activity and metabolic stability.
| Compound | R Group | KRAS G12C IC50 (nM) |
| 5a | H | 120 |
| 5c | 1-Methylpiperidin-4-yl | 16 |
| 7b | 1-Methylpiperidin-4-yl (with modified quinazoline) | 2.9 |
Table 2: Structure-Activity Relationship of 2,7-Diazaspiro[3.5]nonane Derivatives as KRAS G12C Inhibitors. Data adapted from Imaizumi et al. (2022).[9]
The data demonstrates a clear trend where the addition of the 1-methylpiperidin-4-yl group enhances potency, and further optimization of the quinazoline core in compound 7b leads to a highly potent inhibitor.
KRAS G12C Signaling Pathway
KRAS cycles between an active GTP-bound state and an inactive GDP-bound state. The G12C mutation impairs GTP hydrolysis, leading to an accumulation of active KRAS-GTP, which constitutively activates downstream pro-proliferative signaling pathways, primarily the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways. Covalent inhibitors lock KRAS G12C in the inactive GDP-bound state, preventing its activation.
Experimental Protocol: Mass Spectrometry-Based Assay for KRAS G12C Covalent Target Engagement
This protocol provides a general workflow for quantifying the covalent modification of KRAS G12C by a diazaspiro[3.5]nonane inhibitor using mass spectrometry.
1. Cell Treatment and Lysis:
- Treat KRAS G12C mutant cancer cells (e.g., NCI-H1373) with the inhibitor at various concentrations and time points.
- Harvest the cells and lyse them in a buffer containing protease and phosphatase inhibitors.
2. Protein Quantification and Digestion:
- Determine the total protein concentration of the lysates.
- Denature the proteins, reduce the disulfide bonds, and alkylate the free cysteines.
- Digest the proteins into peptides using an enzyme such as trypsin.
3. Immunoaffinity Enrichment (Optional but Recommended):
- Use an anti-RAS antibody to enrich for KRAS peptides from the complex mixture.[10]
4. LC-MS/MS Analysis:
- Analyze the peptide mixture using a high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
- Develop a targeted MS method to specifically monitor the unmodified Cys12-containing peptide and the inhibitor-adducted peptide.[10][11]
5. Data Analysis:
- Quantify the peak areas of the modified and unmodified peptides.
- Calculate the percentage of target engagement as: (Area of Modified Peptide) / (Area of Modified Peptide + Area of Unmodified Peptide) * 100.
- This allows for the determination of dose- and time-dependent target occupancy.[11][12]
IV. PARP Inhibition: Exploiting Synthetic Lethality in Cancer Therapy
Poly(ADP-ribose) polymerases (PARPs) are enzymes crucial for DNA single-strand break repair. Inhibiting PARP in cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, leads to synthetic lethality.
Causality in Design: Diazaspiro Cores as Piperazine Bioisosteres in PARP Inhibitors
The diazaspiro[3.5]nonane core has been investigated as a bioisosteric replacement for the piperazine moiety in the FDA-approved PARP inhibitor, olaparib.[2] This research aimed to explore new chemical space and potentially modulate the pharmacological properties of PARP inhibitors.
The study revealed that while direct replacement could sometimes reduce PARP-1 affinity, certain diazaspiro derivatives retained significant inhibitory activity and, interestingly, showed reduced DNA damage potential compared to olaparib.
| Compound | Core Structure | PARP-1 IC50 (nM) | DNA Damage (γ-H2AX foci) |
| Olaparib | Piperazine | 1.5 | Dose-dependent increase |
| 10e | Diazaspiro[3.5]nonane | 12.6 | No significant increase |
| 15b | Boc-Diazaspiro[3.5]nonane | 4397 | Dose-dependent increase |
Table 3: Comparison of a Diazaspiro[3.5]nonane Derivative with Olaparib. Data adapted from a study on diazaspiro cores as piperazine bioisosteres.[2]
This suggests that the diazaspiro scaffold can be used to fine-tune the properties of PARP inhibitors, potentially separating high-affinity binding and catalytic inhibition from the induction of DNA damage. This could open up applications for PARP inhibitors in non-cancer indications, such as inflammatory diseases.
PARP Signaling in DNA Repair
Upon detecting a DNA single-strand break, PARP-1 binds to the damaged site and synthesizes long chains of poly(ADP-ribose) (PAR) on itself and other nuclear proteins. This PARylation acts as a scaffold to recruit other DNA repair proteins, such as XRCC1, to the site of damage to facilitate repair.
Experimental Protocol: AlphaLISA Assay for PARP Activity
This protocol describes a homogenous AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) for measuring the enzymatic activity of PARP-1.
1. Reagent Preparation:
- Prepare the 1X PARP assay buffer.
- Reconstitute the biotinylated histone substrate.
- Prepare the NAD+ solution.
- Thaw the PARP-1 enzyme on ice and dilute to the working concentration in 1X assay buffer.[13]
2. Reaction Setup:
- In a 384-well plate, add the test compounds (diazaspiro[3.5]nonane derivatives) at various concentrations.
- Prepare a master mix containing the biotinylated histone substrate and NAD+.
- Add the master mix to the wells.
- Initiate the reaction by adding the diluted PARP-1 enzyme to all wells except the "blank" controls.[13]
3. Incubation:
- Incubate the plate for 1 hour at room temperature to allow the PARP-1 enzyme to PARylate the histone substrate.
4. Detection:
- Prepare a detection mixture containing AlphaLISA acceptor beads and an ADP-ribose binding reagent.
- Add the detection mixture to the wells and incubate for up to 1 hour at room temperature.
- Add streptavidin-coated donor beads and incubate for another hour in the dark.[14]
5. Data Acquisition and Analysis:
- Read the plate on an AlphaScreen-compatible plate reader.
- The AlphaLISA signal is directly proportional to the amount of PARylated histone, and thus to PARP-1 activity.
- Plot the signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
V. Conclusion and Future Directions
The this compound scaffold represents a significant advancement in the medicinal chemist's toolkit. Its unique structural features have enabled the development of potent and selective modulators of challenging biological targets, including GPR119, KRAS G12C, and PARP. The insights gained from structure-activity relationship studies, as exemplified in this guide, underscore the importance of rational design in drug discovery.
The future of this compound derivatives is bright. Further exploration of this scaffold is likely to yield novel compounds with improved pharmacological profiles and therapeutic potential in oncology, metabolic diseases, and beyond. The detailed experimental protocols and an understanding of the underlying signaling pathways provided herein are intended to empower researchers to further investigate and unlock the full potential of this remarkable chemical entity.
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MALDI-TOF Mass Spectrometry-Based Assay for Measuring Covalent Target Engagement of KRAS G12C Inhibitors. (2024). Methods in Molecular Biology. [Link]
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Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity. (2018). Semantic Scholar. [Link]
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Assessment of KRAS G12C Target Engagement by a Covalent Inhibitor in Tumor Biopsies Using an Ultra-Sensitive Immunoaffinity 2D-LC–MS/MS Approach. (2022). ResearchGate. [Link]
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Discovery and biological evaluation of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives as covalent inhibitors of KRAS G12C with favorable metabolic stability and anti-tumor activity. (2022). ResearchGate. [Link]
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Discovery and biological evaluation of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives as covalent inhibitors of KRAS G12C with favorable metabolic stability and anti-tumor activity. (2022). Bioorganic & Medicinal Chemistry. [Link]
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An In-Depth Technical Guide to the Potential Therapeutic Targets of 7-Methyl-2,7-diazaspiro[3.5]nonane
Abstract
The 7-Methyl-2,7-diazaspiro[3.5]nonane scaffold is an emerging three-dimensional (3D) structural motif with significant potential in medicinal chemistry. Its rigid, spirocyclic nature offers an escape from the "flatland" of traditional aromatic ring systems, providing novel vectors for exploring chemical space and improving physicochemical properties. This guide provides a comprehensive analysis of the known and potential therapeutic targets for this scaffold. We begin with a detailed examination of its established role in the covalent inhibition of the high-value oncology target, KRAS G12C. Subsequently, we explore high-potential investigational targets, drawing logical inferences from the scaffold's function as a piperazine bioisostere and the activities of related diazaspiro compounds. This document serves as a technical roadmap, complete with detailed experimental workflows and validation protocols, designed to empower researchers to unlock the full therapeutic promise of this versatile chemical entity.
Part 1: The this compound Scaffold: A Primer
The this compound core is characterized by a quaternary spirocyclic carbon atom linking a four-membered azetidine ring and a six-membered piperidine ring. The methyl group at the N7 position influences the conformational rigidity and electronic properties of the piperidine ring.
Key Attributes:
-
Three-Dimensionality: The spirocyclic fusion enforces a rigid, non-planar geometry. This 3D characteristic is highly desirable in modern drug design for enhancing target specificity and improving properties like solubility and metabolic stability.
-
Bioisosteric Potential: The diazaspiro core can serve as a bioisostere for the piperazine moiety, a common fragment in many approved drugs.[1][2] This allows for scaffold hopping and the exploration of new intellectual property space while retaining or improving interactions with the target protein.
-
Synthetic Tractability: Established synthetic routes allow for the functionalization of the scaffold, particularly at the secondary amine (N2), enabling the creation of diverse chemical libraries for screening.[3]
Part 2: Established Target of a Functionalized Scaffold: KRAS G12C
The most definitive therapeutic application of the 2,7-diazaspiro[3.5]nonane scaffold to date is in the development of covalent inhibitors targeting the KRAS G12C mutation.[4]
Target Profile: KRAS G12C
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) protein is a central node in cellular signaling, cycling between an active GTP-bound state and an inactive GDP-bound state. Mutations in the KRAS gene are among the most common drivers of human cancers.[4] The G12C mutation, where glycine is replaced by cysteine at codon 12, creates a druggable pocket that can be targeted by covalent inhibitors. These inhibitors bind irreversibly to the mutant cysteine, locking the KRAS protein in its inactive state and shutting down downstream oncogenic signaling.[4]
Mechanism of Action: Covalent Inhibition
Researchers have successfully incorporated the 2,7-diazaspiro[3.5]nonane moiety into a larger molecular framework that includes a reactive acryloyl group.[4] The diazaspiro component serves as a rigid scaffold that optimally positions the acryloyl "warhead" to form a covalent bond with the thiol group of the Cysteine-12 residue in the KRAS G12C protein. X-ray crystallography has confirmed that the 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one moiety binds within the switch-II pocket of the protein.[4]
Signaling Pathway Context
The diagram below illustrates the central role of KRAS in the MAPK/ERK signaling cascade, which is aberrantly activated by the G12C mutation. Inhibition of KRAS G12C blocks this entire downstream pathway.
Caption: KRAS G12C signaling pathway and point of inhibition.
Target Validation Workflow: A Step-by-Step Protocol
The following protocol outlines a self-validating system for confirming the activity of a novel this compound-based KRAS G12C inhibitor.
1. Biochemical Affinity and Potency Assessment
-
Objective: To determine the direct binding affinity and inhibitory potency of the compound against purified KRAS G12C protein.
-
Methodology: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
-
Immobilize biotinylated KRAS G12C(GDP) protein on streptavidin-coated microplates.
-
Add a serial dilution of the test compound (e.g., from 1 nM to 100 µM) and incubate for a defined period (e.g., 60 minutes) to allow for covalent bond formation.
-
Add a fluorescently labeled GTP analog (e.g., Bodipy-GTP) and a Europium-labeled anti-GTP antibody.
-
Measure the TR-FRET signal. A decrease in signal indicates displacement of the fluorescent GTP analog, and thus, inhibition of nucleotide exchange.
-
Calculate the IC50 value from the dose-response curve.
-
2. Cell-Based Target Engagement and Pathway Inhibition
-
Objective: To confirm that the compound engages KRAS G12C in a cellular context and inhibits downstream signaling.
-
Methodology: Western Blot Analysis in NCI-H1373 Cells (KRAS G12C Mutant Lung Cancer Line)
-
Culture NCI-H1373 cells to 70-80% confluency.
-
Treat cells with the test compound at various concentrations (e.g., 0.1x, 1x, 10x the biochemical IC50) for 2-4 hours.
-
Lyse the cells and quantify protein concentration.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against phosphorylated ERK (p-ERK) and total ERK (t-ERK).
-
A dose-dependent decrease in the p-ERK/t-ERK ratio validates pathway inhibition.
-
3. In Vitro Anti-Proliferative Activity
-
Objective: To assess the compound's ability to inhibit cancer cell growth.
-
Methodology: CellTiter-Glo® Luminescent Cell Viability Assay
-
Seed KRAS G12C mutant (e.g., NCI-H1373) and KRAS wild-type (e.g., A549) cells in 96-well plates.
-
After 24 hours, treat with a serial dilution of the test compound.
-
Incubate for 72 hours.
-
Add CellTiter-Glo® reagent, which measures ATP levels as an indicator of cell viability.
-
Measure luminescence and calculate GI50 (concentration for 50% growth inhibition). Potent and selective activity in the mutant line is the desired outcome.
-
4. In Vivo Efficacy Assessment
-
Objective: To determine the anti-tumor activity of the compound in a living organism.
-
Methodology: NCI-H1373 Xenograft Mouse Model
-
Implant NCI-H1373 cells subcutaneously into immunocompromised mice.
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize mice into vehicle control and treatment groups.
-
Administer the test compound (e.g., via oral gavage) at a defined dose and schedule.
-
Measure tumor volume and body weight regularly.
-
A significant reduction in tumor growth compared to the vehicle group indicates in vivo efficacy.[4]
-
Part 3: High-Potential Investigational Targets
Beyond its proven role in KRAS G12C inhibitors, the this compound scaffold holds promise for a range of other target classes. The following sections outline logical, evidence-based hypotheses for further investigation.
Target Class 1: G-Protein Coupled Receptors (GPCRs)
Rationale: The structural similarity of diazaspiroalkanes to piperazine, a cornerstone of many CNS and metabolic drugs, strongly suggests their potential as GPCR modulators. Related diazaspiro scaffolds, such as 1,9-diazaspiro[5.5]undecanes, have been successfully developed as antagonists for the Neuropeptide Y (NPY) Y5 receptor, a GPCR involved in appetite regulation.[5] This precedent provides a compelling argument for screening this compound derivatives against a panel of GPCRs.
Proposed Screening and Validation Workflow:
Caption: GPCR target validation and lead identification workflow.
Detailed Protocol: Primary Radioligand Binding Assay
-
Prepare cell membrane homogenates from cell lines overexpressing the target GPCR (e.g., HEK293 cells transfected with the NPY Y5 receptor).
-
In a 96-well filter plate, combine the membrane preparation, a specific radioligand (e.g., ¹²⁵I-labeled peptide YY for NPY Y5), and the test compound across a range of concentrations.
-
Incubate to allow binding to reach equilibrium.
-
Rapidly filter the plate and wash to separate bound from unbound radioligand.
-
Measure the radioactivity retained on the filter using a scintillation counter.
-
Compounds that displace the radioligand are identified as hits.
Target Class 2: Ion Channels
Rationale: The GABA-A receptor, a ligand-gated chloride ion channel, is a major inhibitory neurotransmitter receptor in the brain and a well-established drug target. A study on 3,9-diazaspiro[5.5]undecane-based compounds identified them as potent competitive GABA-A receptor antagonists.[6] This finding highlights the potential for diazaspiro scaffolds to interact with the complex allosteric sites of ion channels.
Proposed Screening and Validation Workflow:
Caption: Ion channel modulator discovery and validation workflow.
Detailed Protocol: Manual Whole-Cell Patch-Clamp Electrophysiology
-
Culture cells expressing the target ion channel (e.g., specific GABA-A receptor subunits) on glass coverslips.
-
Using a micromanipulator, form a high-resistance seal (>1 GΩ) between a glass micropipette and the cell membrane.
-
Rupture the membrane patch to achieve the whole-cell configuration, allowing electrical access to the cell's interior.
-
Apply a voltage protocol to elicit ion currents, and perfuse the cell with the natural agonist (e.g., GABA) to establish a baseline current.
-
Apply the test compound via the perfusion system and measure the change in current amplitude or kinetics.
-
Construct a dose-response curve to determine the IC50 (for antagonists) or EC50 (for agonists).
Target Class 3: DNA Repair and Metabolic Enzymes
Rationale: The versatility of diazaspiro cores is further demonstrated by their use as bioisosteres in frameworks targeting enzymes. One study successfully replaced the piperazine in the FDA-approved PARP inhibitor Olaparib with a diazaspiro motif, leading to high-affinity PARP-1 inhibitors with a potentially different safety profile (reduced DNA damage).[1] Additionally, derivatives of 1,9-diazaspiro[5.5]undecane have shown inhibitory activity against 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme implicated in obesity and metabolic syndrome.[5]
Proposed Screening and Validation Workflow:
Caption: Workflow for identifying and validating enzyme inhibitors.
Detailed Protocol: PARP-1 Biochemical Inhibition Assay
-
Use a commercially available PARP-1 activity assay kit, which typically uses a histone-coated plate and biotinylated NAD+.
-
Add recombinant PARP-1 enzyme to the wells in the presence of nicked DNA (to activate the enzyme).
-
Add the test compound at various concentrations, followed by the biotinylated NAD+ substrate.
-
Allow the PARPylation reaction to proceed.
-
Wash the plate and add streptavidin-HRP conjugate, which binds to the biotinylated PAR (poly-ADP-ribose) chains formed on the histone.
-
Add a colorimetric HRP substrate (e.g., TMB) and measure the absorbance. A reduced signal indicates PARP-1 inhibition.
Part 4: Summary of Potential Targets and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutics. Its value has been clearly demonstrated in the context of KRAS G12C inhibition. The logical next steps involve leveraging its properties as a piperazine bioisostere to explore its potential against a wider range of targets.
Table 1: Summary of Potential Therapeutic Targets
| Target Class | Specific Example(s) | Rationale | Key Validation Assay |
| Oncogenes | KRAS G12C | Established activity of functionalized scaffold.[4] | Cell-Based Proliferation Assay |
| GPCRs | NPY Y5, Dopamine D2 | Bioisostere of piperazine; activity of related diazaspiroalkanes.[5] | Radioligand Binding Assay |
| Ion Channels | GABA-A Receptors | Precedent from other diazaspiro scaffolds.[6] | Patch-Clamp Electrophysiology |
| Enzymes | PARP-1, 11β-HSD1 | Bioisosteric replacement in known inhibitor frameworks.[1][5] | Biochemical Activity Assay |
Future Directions:
The path forward requires a systematic approach. The development of a diverse chemical library with functionality at the N2 position of the this compound core is a critical first step. This library should then be screened against the target classes identified in this guide. For promising hits, a rigorous follow-up involving the detailed validation workflows described herein will be essential to confirm on-target activity, assess selectivity, and establish a clear structure-activity relationship (SAR). Such a program will pave the way for developing novel, potent, and selective drug candidates based on this unique 3D scaffold.
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An In-Depth Technical Guide to Elucidating the Mechanism of Action of 7-Methyl-2,7-diazaspiro[3.5]nonane
Introduction: The Emergence of Spirocyclic Scaffolds in Modern Drug Discovery
In the quest for novel therapeutics that escape the confines of "flat" two-dimensional chemical space, spirocyclic scaffolds have gained significant traction. Their inherent three-dimensionality offers a unique opportunity to explore novel interactions with biological targets, often leading to improved potency, selectivity, and pharmacokinetic properties. The 2,7-diazaspiro[3.5]nonane core is a notable example, serving as a versatile framework for building ligands with specific biological activities. Recent studies have highlighted this particular scaffold in the development of potent and selective ligands for sigma receptors, which are implicated in a range of neurological and psychiatric disorders.[1]
This guide focuses on a specific derivative, 7-Methyl-2,7-diazaspiro[3.5]nonane, and provides a comprehensive framework for its mechanistic investigation. We will proceed from initial target identification and affinity characterization to functional validation and downstream signaling analysis. The methodologies described herein are designed to provide a robust and reproducible pathway for understanding the compound's molecular pharmacology, grounded in established, field-proven protocols.
Part 1: Primary Target Hypothesis and Initial Characterization
Based on existing literature for the 2,7-diazaspiro[3.5]nonane core, the primary hypothesis is that this compound functions as a modulator of Sigma Receptors (S1R and/or S2R) .[1] These receptors are unique transmembrane proteins, not classical G-protein coupled receptors (GPCRs), that reside at the endoplasmic reticulum and plasma membrane, where they modulate a wide array of signaling pathways, including ion channel function and GPCR signaling cascades.
The logical first step is to confirm this interaction and quantify the binding affinity. This is achieved through radioligand binding assays.
Workflow for Target Affinity Determination
Caption: Workflow for determining binding affinity via radioligand competition assay.
Protocol 1: Sigma Receptor Radioligand Competition Binding Assay
This protocol is designed to determine the binding affinity (Ki) of this compound for the S1 and S2 receptors by measuring its ability to compete with a known high-affinity radioligand.
Rationale: This is the gold-standard method for quantifying the direct interaction between a compound and its receptor target.[2] The use of a radiolabeled ligand allows for highly sensitive detection of binding events.[3][4]
Methodology:
-
Membrane Preparation:
-
Utilize cell membranes from a stable cell line overexpressing either human S1R or S2R (e.g., HEK293 or CHO cells). Homogenize cells in ice-cold buffer and centrifuge to pellet the membrane fraction. Resuspend the pellet in an appropriate assay buffer.
-
-
Assay Setup (96-well plate format):
-
Total Binding: Add assay buffer, cell membranes, and the radioligand (e.g., [³H]-(+)-pentazocine for S1R or [³H]-DTG for S2R) at a concentration near its Kd.
-
Non-Specific Binding (NSB): Add assay buffer, membranes, radioligand, and a high concentration of a known unlabeled S1R/S2R ligand (e.g., haloperidol) to saturate the receptors.
-
Competition Binding: Add assay buffer, membranes, radioligand, and varying concentrations of this compound (typically a serial dilution from 10 µM to 0.1 nM).
-
-
Incubation:
-
Incubate the plate at room temperature for a predetermined time (e.g., 60-120 minutes) to allow the binding reaction to reach equilibrium.
-
-
Separation and Quantification:
-
Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter plate using a cell harvester. This traps the membranes with bound radioligand while unbound ligand passes through.[5]
-
Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting the NSB counts from the total binding counts.
-
Plot the percentage of specific binding against the logarithm of the concentration of this compound.
-
Fit the data to a one-site competition model using non-linear regression to determine the IC50 value (the concentration of the compound that inhibits 50% of specific radioligand binding).
-
Convert the IC50 to a binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Data Presentation: Expected Binding Affinity Profile
| Target | Radioligand | Test Compound Ki (nM) | Selectivity |
| Sigma-1 Receptor (S1R) | [³H]-(+)-pentazocine | Hypothetical Value: 8.5 | S2R / S1R = 12.1 |
| Sigma-2 Receptor (S2R) | [³H]-DTG | Hypothetical Value: 103 |
This table presents hypothetical data for illustrative purposes.
Part 2: Functional Characterization - Determining Agonist vs. Antagonist Activity
Once binding is confirmed, the next critical step is to determine the functional consequence of that binding. Does this compound activate the receptor (agonist), block its activation by endogenous ligands (antagonist), or have no effect on its own but reduce basal activity (inverse agonist)?
While S1R is not a canonical GPCR, its activation triggers conformational changes that lead to the modulation of various downstream signaling partners, including GPCRs. Therefore, functional assays that measure proximal events in G-protein activation can be highly informative.[6][7]
Hypothesized S1R Signaling Modulation
Caption: Hypothesized modulation of GPCR signaling by an S1R ligand.
Protocol 2: [³⁵S]GTPγS Binding Assay
Rationale: This functional assay measures the direct activation of G-proteins, a proximal event following GPCR activation.[7][8] Agonist binding to a GPCR promotes the exchange of GDP for GTP on the Gα subunit.[6] By using a non-hydrolyzable GTP analog, [³⁵S]GTPγS, this activation can be quantified.[6][7] This assay is particularly robust for Gi/o-coupled receptors.[9] We can use this to test if our compound, via S1R, modulates the activity of a co-expressed GPCR.
Methodology:
-
Membrane Preparation:
-
Use membranes from cells co-expressing S1R and a GPCR of interest known to be modulated by S1R (e.g., the Dopamine D1 receptor).
-
-
Assay Setup:
-
In a 96-well plate, add assay buffer (containing MgCl₂, NaCl), GDP (to ensure G-proteins are in an inactive state), and the cell membranes.
-
Basal Binding: Add buffer only.
-
Agonist Stimulation: Add a known agonist for the co-expressed GPCR to determine the maximum signal window.
-
Test Compound (Agonist Mode): Add increasing concentrations of this compound alone to see if it stimulates GTPγS binding.
-
Test Compound (Antagonist Mode): Add a fixed, sub-maximal concentration (EC₈₀) of the known GPCR agonist, along with increasing concentrations of this compound to see if it inhibits the agonist-induced signal.
-
Non-Specific Binding: Add a high concentration of unlabeled GTPγS.
-
-
Initiation and Incubation:
-
Initiate the reaction by adding [³⁵S]GTPγS to all wells.
-
Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
-
Separation and Quantification:
-
Terminate the assay by rapid filtration through a filter plate, as described in Protocol 1.
-
Wash, dry, and add scintillant before counting.
-
-
Data Analysis:
-
Agonist Mode: Plot the stimulated [³⁵S]GTPγS binding against the compound concentration to determine the EC50 (potency) and Emax (efficacy) relative to a standard agonist.
-
Antagonist Mode: Plot the inhibition of agonist-stimulated binding against the compound concentration to determine the IC50.
-
Protocol 3: HTRF® cAMP Second Messenger Assay
Rationale: Many GPCRs signal by modulating the intracellular levels of cyclic AMP (cAMP). Gs-coupled receptors increase cAMP, while Gi-coupled receptors decrease it.[10][11] A homogenous time-resolved fluorescence (HTRF) assay is a sensitive, high-throughput method to measure these changes.[12] This allows for the assessment of the compound's functional impact on a complete, downstream signaling pathway.
Methodology:
-
Cell Preparation:
-
Use whole cells expressing the target receptors (e.g., CHO-K1 cells expressing S1R and a Gi-coupled receptor). Plate the cells in a 96- or 384-well plate and allow them to adhere overnight.
-
-
Assay Procedure (Antagonist Mode Example for a Gi-coupled receptor):
-
Aspirate the culture medium and replace it with stimulation buffer.
-
Add increasing concentrations of this compound.
-
To stimulate cAMP production, add a fixed concentration of forskolin (a direct adenylyl cyclase activator) along with an EC₈₀ concentration of a known agonist for the Gi-coupled receptor.
-
Incubate for 30 minutes at room temperature.[13]
-
-
Detection:
-
Data Reading and Analysis:
-
Read the plate on an HTRF-compatible reader, measuring emission at both 665 nm (acceptor) and 620 nm (donor).
-
The ratio of the two signals is inversely proportional to the amount of cAMP produced.
-
Calculate the concentration of cAMP using a standard curve run in parallel.[12]
-
Plot the inhibition of the agonist response versus the concentration of the test compound to determine its IC50 value.
-
Data Presentation: Expected Functional Activity Profile
| Assay | Mode | Parameter | Value | Interpretation |
| [³⁵S]GTPγS Binding | Agonist | Emax | < 10% | No significant agonist activity |
| [³⁵S]GTPγS Binding | Antagonist | IC50 | Hypothetical: 45 nM | Potent antagonist at the GPCR level |
| cAMP HTRF Assay | Antagonist | IC50 | Hypothetical: 62 nM | Confirms functional antagonism in a cellular context |
This table presents hypothetical data for illustrative purposes, suggesting an antagonist profile.
Conclusion and Forward Outlook
This guide outlines a systematic, multi-tiered approach to characterizing the mechanism of action for this compound. The workflow begins with the foundational step of target identification and affinity measurement through radioligand binding assays, followed by a robust functional assessment using both proximal (GTPγS) and downstream (cAMP) signaling readouts.
By following these self-validating protocols, researchers can confidently determine if the compound acts as an agonist or antagonist at its primary target, quantify its potency and efficacy, and build a comprehensive pharmacological profile. The insights gained from these studies are critical for advancing novel spirocyclic compounds like this compound through the drug discovery pipeline.
References
- BenchChem. (n.d.). Application Notes and Protocols for Radioligand Binding Assay with ³H-SCH-23390.
- National Center for Biotechnology Information. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual.
- BenchChem. (n.d.). Technical Support Center: GTP-gamma-S Based Functional Assays.
- National Center for Biotechnology Information. (2012). GTPγS Binding Assays - Assay Guidance Manual.
- Creative Bioarray. (n.d.). GTPγS Binding Assay.
- Revvity. (n.d.). GTP binding assay.
- Deupi, X. (2021). Evaluating functional ligand-GPCR interactions in cell-based assays. PMC.
- Revvity. (n.d.). cAMP AlphaScreen assay: a method for the pharmacological characterization and screening of G-coupled receptors in whole cell.
- Revvity. (n.d.). Sulfur-35 GTP Binding Assays.
- National Center for Biotechnology Information. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). PubMed.
- Assay Guidance Manual. (2019). Measurement of cAMP for G αs-and G αi Protein-Coupled Receptors (GPCRs).
- HTRF. (2024). How to run a cAMP HTRF assay. YouTube.
- Pavan, M., et al. (2023). Synthesis, Computational Insights, and Evaluation of Novel Sigma Receptors Ligands. ACS Chemical Neuroscience.
- Smith, T. F., & Milligan, G. (2023). Quantitative approaches for studying G protein-coupled receptor signalling and pharmacology. Journal of Cell Science.
- DOST-PNRI. (2017). Receptor Binding Assay (RBA): Principles and Introduction to Radioactivity. YouTube.
- Drug Binding Assay. (2021). Drug Binding Assay. YouTube.
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- 10. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
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- 13. youtube.com [youtube.com]
Methodological & Application
The Strategic Incorporation of 7-Methyl-2,7-diazaspiro[3.5]nonane in Modern Drug Discovery: Application Notes and Protocols
Introduction: Embracing Three-Dimensionality in Medicinal Chemistry
In the contemporary landscape of drug discovery, the imperative to "escape from flatland" has driven a paradigm shift towards molecules with greater three-dimensionality (3D).[1] Spirocyclic scaffolds, characterized by two rings sharing a single atom, have emerged as premier building blocks in this endeavor. Their rigid, well-defined 3D geometry offers a powerful tool to navigate novel chemical space, optimize ligand-target interactions, and enhance pharmacokinetic profiles.[2][3] Among these valuable scaffolds, 7-Methyl-2,7-diazaspiro[3.5]nonane, a unique motif featuring an azetidine ring fused with an N-methylpiperidine ring, presents a compelling case for its strategic deployment in medicinal chemistry programs.
This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the applications of this compound. We will delve into the rationale for its use, explore its role as a bioisosteric replacement, and provide detailed, field-proven protocols for its incorporation into bioactive molecules.
The Rationale for Employing this compound: A Multifaceted Advantage
The strategic decision to incorporate the this compound scaffold into a drug candidate is underpinned by several key advantages that address common challenges in medicinal chemistry.
The "Magic Methyl" Effect: Modulating Physicochemical Properties
The N-methyl group on the piperidine ring is not a trivial addition. This "magic methyl" can profoundly influence a molecule's properties. N-methylation of secondary amines generally leads to a slight decrease in basicity (pKa reduction of ~1 unit) and an increase in lipophilicity (logD). This modification can be strategically employed to fine-tune a compound's solubility, permeability, and off-target liability profile, such as interactions with aminergic GPCRs.
Conformational Rigidity and Vectorial Projection
The spirocyclic nature of the scaffold imparts a high degree of conformational rigidity. This pre-organization of the molecular shape reduces the entropic penalty upon binding to a biological target, potentially leading to higher affinity. Furthermore, the azetidine and piperidine rings project substituents into distinct vectors in 3D space, allowing for precise probing of target binding pockets.
Bioisosterism and Novel Chemical Space
This compound can serve as a bioisostere for more common motifs like piperazine or homopiperazine.[2][3] This bioisosteric replacement can lead to improved metabolic stability, enhanced solubility, and the exploration of novel, patentable chemical space.[1][2]
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound and its parent scaffold is essential for its effective application in drug design.
| Property | This compound | 2,7-Diazaspiro[3.5]nonane |
| Molecular Formula | C₈H₁₆N₂ | C₇H₁₄N₂ |
| Molecular Weight | 140.23 g/mol | 126.20 g/mol |
| CAS Number | 135380-50-6 | 136098-14-1[4] |
| Calculated LogP | 0.50 | -0.3 |
| Boiling Point | 224.8 ± 8.0 °C at 760 mmHg | Not available |
| Flash Point | 99.4 ± 9.4 °C | Not available |
| Density | 1.0 ± 0.1 g/cm³ | Not available |
Data sourced from commercial supplier information and PubChem where available.[4]
Applications in Drug Discovery: Case Studies
The versatility of the this compound building block is best illustrated through its successful incorporation into clinical candidates and preclinical assets.
Case Study 1: Covalent Inhibitors of KRAS G12C
The KRAS oncogene has long been considered an "undruggable" target. However, the discovery of a druggable pocket in the KRAS G12C mutant has led to the development of covalent inhibitors. In a notable example, researchers identified a series of potent 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives as covalent inhibitors of KRAS G12C.[5][6][7] The 2,7-diazaspiro[3.5]nonane moiety was found to bind in the switch-II pocket of the protein.[6][7] Further optimization led to compounds with high metabolic stability and in vivo anti-tumor activity.[5][6][7]
Case Study 2: GPR119 Agonists for Type 2 Diabetes
While not directly featuring the 7-methyl derivative, a closely related series of 7-azaspiro[3.5]nonane derivatives have been developed as potent agonists of G protein-coupled receptor 119 (GPR119), a promising target for the treatment of type 2 diabetes.[2][8][9] The spirocyclic core was instrumental in optimizing the orientation of key pharmacophoric elements, leading to a potent agonist with a favorable pharmacokinetic profile and glucose-lowering effects in preclinical models.[2] This work provides a strong rationale for exploring the this compound scaffold in similar GPR119 agonist programs, where the N-methyl group could be used to fine-tune potency and metabolic stability.
Synthetic Protocols: A Practical Guide to Functionalization
The utility of this compound as a building block is contingent on the availability of robust and versatile synthetic methods for its functionalization. The secondary amine of the azetidine ring is the primary site for derivatization.
Protocol 1: N-Acylation of this compound
N-acylation is a fundamental transformation for introducing amide functionalities, which are prevalent in drug molecules. This protocol describes a standard procedure for the acylation of the azetidine nitrogen.
Materials:
-
This compound (or its hydrochloride salt)
-
Acid chloride or carboxylic acid
-
Coupling agent (e.g., HATU, HOBt/EDC) if starting from a carboxylic acid
-
Base (e.g., triethylamine, diisopropylethylamine)
-
Anhydrous solvent (e.g., dichloromethane, dimethylformamide)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) and triethylamine (2.0-3.0 eq) in anhydrous dichloromethane at 0 °C, add the acid chloride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with dichloromethane and wash with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-acylated product.
Causality Behind Experimental Choices: The use of a non-nucleophilic base like triethylamine is crucial to neutralize the HCl generated during the reaction without competing with the desired acylation. Performing the reaction at 0 °C initially helps to control any exothermicity.
Protocol 2: Reductive Amination with this compound
Reductive amination is a powerful method for forming C-N bonds and introducing a wide variety of alkyl substituents.
Materials:
-
This compound
-
Aldehyde or ketone
-
Reducing agent (e.g., sodium triacetoxyborohydride, sodium cyanoborohydride)
-
Anhydrous solvent (e.g., 1,2-dichloroethane, methanol, tetrahydrofuran)
-
Acetic acid (optional, as a catalyst)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) and the aldehyde or ketone (1.1 eq) in anhydrous 1,2-dichloroethane, add acetic acid (1.0 eq, optional).
-
Stir the mixture at room temperature for 30-60 minutes to allow for iminium ion formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Stir at room temperature for 4-24 hours, monitoring by TLC or LC-MS.
-
Quench the reaction by the careful addition of saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Trustworthiness of the Protocol: This protocol is self-validating as the progress of the reaction can be easily monitored by the disappearance of the starting materials and the appearance of the product spot on TLC or by LC-MS analysis. The use of a mild reducing agent like sodium triacetoxyborohydride ensures high chemoselectivity.
Protocol 3: N-Arylation via Buchwald-Hartwig Coupling
The formation of N-aryl bonds is a key transformation in medicinal chemistry. The Buchwald-Hartwig amination provides a versatile method for this purpose.
Materials:
-
This compound
-
Aryl halide (bromide or chloride) or triflate
-
Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Phosphine ligand (e.g., XPhos, SPhos, RuPhos)
-
Base (e.g., NaOtBu, K₂CO₃, Cs₂CO₃)
-
Anhydrous solvent (e.g., toluene, dioxane)
Procedure:
-
In a glovebox or under an inert atmosphere, combine the aryl halide (1.0 eq), this compound (1.2 eq), palladium catalyst (1-5 mol%), phosphine ligand (2-10 mol%), and base (1.5-2.0 eq) in a reaction vessel.
-
Add anhydrous toluene or dioxane and seal the vessel.
-
Heat the reaction mixture to 80-110 °C for 4-24 hours, monitoring by TLC or LC-MS.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.
-
Concentrate the filtrate and purify the crude product by flash column chromatography on silica gel.
Expertise & Experience: The choice of ligand and base is critical for the success of the Buchwald-Hartwig coupling and is often substrate-dependent. A preliminary screen of different ligands and bases may be necessary to identify the optimal conditions for a specific aryl halide.
Conclusion
This compound is a valuable and versatile building block for modern medicinal chemistry. Its inherent three-dimensionality, coupled with the modulatory effects of the N-methyl group, provides a powerful tool for optimizing drug candidates. The robust synthetic protocols available for its functionalization further enhance its appeal to drug discovery programs. By strategically incorporating this scaffold, researchers can navigate novel chemical space, improve ligand-target interactions, and ultimately, enhance the probability of success in developing new therapeutics.
References
-
Bure, J., et al. (2015). The impact of N-methylation on aqueous solubility and lipophilicity. Bioorganic & Medicinal Chemistry, 23(23), 7439-7449. Available from: [Link]
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Matsuda, D., et al. (2018). Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists. Bioorganic & Medicinal Chemistry, 26(8), 1832-1847. Available from: [Link]
-
SpiroChem. (n.d.). Bioisosteric Replacement Strategies. Available from: [Link]
-
Kirichok, A., et al. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry, 11(2), 31-38. Available from: [Link]
-
Hussain, M. M., et al. (1987). Synthesis and Pharmacological Evaluation of Some 6-substituted 7-methyl-1,4-dioxa-7-azaspiro[4.5]decanes as Potential Dopamine Agonists. Journal of Medicinal Chemistry, 30(8), 1439-1444. Available from: [Link]
-
Imaizumi, T., et al. (2024). Discovery of ASP6918, a KRAS G12C inhibitor: Synthesis and structure-activity relationships of 1-{2,7-diazaspiro[3.5]non-2-yl}prop-2-en-1-one derivatives as covalent inhibitors with good potency and oral activity for the treatment of solid tumors. Bioorganic & Medicinal Chemistry, 98, 117581. Available from: [Link]
-
Cooper, S. L., et al. (2015). Insights into the impact of N- and O-methylation on aqueous solubility and lipophilicity using matched molecular pair analysis. MedChemComm, 6(10), 1814-1825. Available from: [Link]
-
Lorthiois, E., et al. (2015). Design and Synthesis of Diazatricyclodecane Agonists of the G-Protein-Coupled Receptor 119. ACS Medicinal Chemistry Letters, 6(11), 1126-1131. Available from: [Link]
-
Imaizumi, T., et al. (2022). Discovery and biological evaluation of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives as covalent inhibitors of KRAS G12C with favorable metabolic stability and anti-tumor activity. Bioorganic & Medicinal Chemistry, 71, 116949. Available from: [Link]
-
Imaizumi, T., et al. (2022). Discovery and biological evaluation of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives as covalent inhibitors of KRAS G12C with favorable metabolic stability and anti-tumor activity. PlumX Metrics. Available from: [Link]
-
Surry, D. S., & Buchwald, S. L. (2011). Pd-Catalyzed N-Arylation of Secondary Acyclic Amides: Catalyst Development, Scope, and Computational Study. Journal of the American Chemical Society, 133(45), 18000-18003. Available from: [Link]
-
D'souza, D. M., & Müller, T. J. (2007). Recent Progress Concerning the N-Arylation of Indoles. Molecules, 12(7), 1474-1490. Available from: [Link]
-
Imaizumi, T., et al. (2022). Discovery and biological evaluation of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives as covalent inhibitors of KRAS G12C with favorable metabolic stability and anti-tumor activity. ResearchGate. Available from: [Link]
-
PubChem. (n.d.). 2,7-Diazaspiro[3.5]nonane. PubChem. Available from: [Link]
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PubChem. (n.d.). tert-Butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate. PubChem. Available from: [Link]
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The Versatile Scaffold: 7-Methyl-2,7-diazaspiro[3.5]nonane in the Synthesis of Novel Bioactive Compounds
Introduction: The Rise of Spirocycles in Drug Discovery
In the landscape of modern medicinal chemistry, the quest for novel molecular architectures with enhanced therapeutic potential is perpetual. Among these, spirocyclic scaffolds have emerged as particularly valuable building blocks. Their inherent three-dimensionality and conformational rigidity offer a distinct advantage over traditional flat, aromatic systems, enabling more precise and potent interactions with biological targets. The 7-methyl-2,7-diazaspiro[3.5]nonane core, a unique bicyclic diamine, represents a privileged scaffold in this class. Its distinct structural features, including a quaternary spirocenter and two modifiable nitrogen atoms, provide a versatile platform for the synthesis of diverse compound libraries with significant therapeutic promise.
This guide provides a detailed exploration of the application of this compound in the synthesis of novel compounds, with a focus on its utility in the development of targeted therapies. We will delve into the key synthetic transformations, providing experimentally validated protocols and explaining the rationale behind the methodological choices. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful scaffold in their discovery programs.
Core Synthetic Strategies and Mechanistic Insights
The synthetic utility of this compound lies in the differential reactivity of its two nitrogen atoms. The secondary amine (at position 2) is readily available for a variety of coupling reactions, while the tertiary amine (at position 7) provides a point of structural integrity and influences the overall conformation of the molecule. Key transformations involving this scaffold include N-arylation and acylation, which are fundamental for building the complex pharmacophores of modern therapeutics.
N-Arylation via Buchwald-Hartwig Amination
The formation of a carbon-nitrogen bond between an aryl group and the secondary amine of the diazaspiro[3.5]nonane core is a critical step in the synthesis of many bioactive molecules. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, stands as a robust and versatile method for achieving this transformation.[1][2] This reaction is prized for its broad substrate scope and tolerance of various functional groups, making it ideal for late-stage functionalization in complex syntheses.[1]
The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of an aryl halide to a palladium(0) complex, followed by coordination of the amine and subsequent deprotonation by a base to form a palladium-amido complex. Reductive elimination from this complex yields the desired N-aryl product and regenerates the palladium(0) catalyst. The choice of ligand is crucial for the efficiency of the reaction, with bulky, electron-rich phosphine ligands often employed to promote the key steps of the catalytic cycle.[3][4]
Application in the Synthesis of Covalent KRAS G12C Inhibitors
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is a key signaling protein that, when mutated, is a driver of numerous cancers. The G12C mutation, where glycine is replaced by cysteine at codon 12, has been a particularly challenging target for drug development. The discovery of covalent inhibitors that specifically target the mutant cysteine has marked a significant breakthrough in oncology.[5][6] The this compound scaffold has been instrumental in the design of potent and selective KRAS G12C inhibitors.[5][7]
The general structure of these inhibitors features a core heterocyclic system, often a quinazoline, attached to the this compound moiety, which is further functionalized with a reactive acrylamide group. This "warhead" forms a covalent bond with the thiol group of the Cys12 residue in the mutant KRAS protein, leading to its irreversible inhibition.[5]
Experimental Protocol: Synthesis of a 1-{7-(Aryl)-2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one Intermediate
This protocol outlines a two-step procedure for the synthesis of a key intermediate for KRAS G12C inhibitors, starting from a Boc-protected precursor of this compound.
Step 1: Boc Deprotection of tert-Butyl this compound-2-carboxylate
This step involves the removal of the tert-butoxycarbonyl (Boc) protecting group from the secondary amine.
-
Materials:
-
tert-Butyl this compound-2-carboxylate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Diethyl ether
-
-
Procedure:
-
Dissolve tert-butyl this compound-2-carboxylate in dichloromethane (DCM) (e.g., 15 mL for 0.273 g of starting material) in a round-bottom flask.[8]
-
Cool the solution to 0°C using an ice bath.[8]
-
Add trifluoroacetic acid (TFA) (e.g., 3.1 mL) dropwise to the cooled solution.[8]
-
Allow the reaction mixture to warm to room temperature and stir for 3 hours.[8]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, evaporate the solvents under reduced pressure to dryness.[8]
-
Triturate the residue with diethyl ether to obtain the crude this compound as its trifluoroacetate salt, which can be used in the next step without further purification.[8]
-
Step 2: N-Arylation via Buchwald-Hartwig Amination
This step couples the deprotected diazaspiro[3.5]nonane with a suitable aryl halide.
-
Materials:
-
This compound trifluoroacetate salt (from Step 1)
-
Aryl halide (e.g., 4-chloro-6-fluoro-7-(5-methyl-1H-indazol-4-yl)-2-((1-methylpiperidin-4-yl)amino)quinazoline)
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., Xantphos)
-
Base (e.g., Cesium carbonate, Cs₂CO₃)
-
Anhydrous solvent (e.g., 1,4-Dioxane)
-
-
Procedure:
-
In a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), combine the aryl halide (1.0 eq), this compound trifluoroacetate salt (1.2 eq), cesium carbonate (2.0 eq), Pd₂(dba)₃ (0.1 eq), and Xantphos (0.2 eq).
-
Add anhydrous 1,4-dioxane to the vessel.
-
Heat the reaction mixture to 100°C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts and the catalyst.
-
Wash the filter cake with additional organic solvent.
-
Combine the filtrates and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the N-arylated this compound derivative.
-
Step 3: Acrylamide Formation
This final step introduces the covalent warhead.
-
Materials:
-
N-arylated this compound derivative (from Step 2)
-
Acryloyl chloride
-
Base (e.g., Triethylamine or Diisopropylethylamine)
-
Anhydrous solvent (e.g., Dichloromethane)
-
-
Procedure:
-
Dissolve the N-arylated this compound derivative (1.0 eq) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0°C.
-
Add the base (e.g., triethylamine, 1.5 eq).
-
Slowly add acryloyl chloride (1.1 eq) dropwise to the cooled solution.
-
Stir the reaction at 0°C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the final 1-{7-(Aryl)-2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivative.
-
Application in the Synthesis of GPR119 Agonists
G protein-coupled receptor 119 (GPR119) is a promising therapeutic target for the treatment of type 2 diabetes and related metabolic disorders.[9][10] Agonists of GPR119 stimulate glucose-dependent insulin secretion and the release of incretin hormones. The 7-azaspiro[3.5]nonane scaffold, a close structural relative of this compound, has been successfully employed in the development of potent GPR119 agonists.[9][10]
The synthesis of these agonists generally involves the N-arylation of the spirocyclic core, followed by the introduction of a suitable capping group on the second nitrogen atom.
Experimental Protocol: General Synthesis of a 7-Azaspiro[3.5]nonane-based GPR119 Agonist
This protocol provides a general workflow for the synthesis of a GPR119 agonist based on the 7-azaspiro[3.5]nonane scaffold.
-
Step 1: Synthesis of the 7-Azaspiro[3.5]nonane Core The synthesis of the core spirocycle can be achieved through various multi-step synthetic routes, often starting from commercially available materials.[2]
-
Step 2: N-Arylation This step is analogous to the Buchwald-Hartwig amination described previously, coupling the 7-azaspiro[3.5]nonane with a suitable aryl halide.
-
Step 3: N-Capping Reaction The remaining secondary amine is then functionalized, for example, by reaction with a pyrimidine derivative to complete the pharmacophore.
-
Materials:
-
N-arylated 7-azaspiro[3.5]nonane derivative
-
Electrophilic capping agent (e.g., a chloropyrimidine)
-
Base (e.g., potassium carbonate or triethylamine)
-
Solvent (e.g., Dimethylformamide or Acetonitrile)
-
-
Procedure:
-
Dissolve the N-arylated 7-azaspiro[3.5]nonane derivative (1.0 eq) in the chosen solvent.
-
Add the base (2.0-3.0 eq).
-
Add the electrophilic capping agent (1.1 eq).
-
Heat the reaction mixture (e.g., to 80-100°C) and stir for several hours until the reaction is complete, as monitored by TLC or LC-MS.
-
Cool the reaction mixture and pour it into water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the final GPR119 agonist.
-
-
Data Presentation
Table 1: Representative Buchwald-Hartwig Amination Conditions
| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromotoluene | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu | Toluene | 110 | 12 | 85 |
| 2 | 2-Chloropyridine | Pd(OAc)₂ (5) | SPhos (10) | K₃PO₄ | Dioxane | 100 | 24 | 78 |
| 3 | 1-Iodonaphthalene | CuI (10) | L-proline (20) | K₂CO₃ | DMSO | 90 | 18 | 65 |
Yields are representative and may vary depending on the specific substrates and reaction scale.
Visualizations
Diagram 1: General Synthetic Workflow for KRAS G12C Inhibitors
Caption: Key steps in Buchwald-Hartwig amination.
Conclusion
The this compound scaffold is a powerful tool in the arsenal of the modern medicinal chemist. Its unique structural properties and synthetic versatility have enabled the development of novel therapeutic agents targeting challenging diseases like cancer and type 2 diabetes. The protocols and insights provided in this guide are intended to facilitate the exploration and application of this valuable building block in drug discovery and development. By understanding the key synthetic transformations and their underlying mechanisms, researchers can effectively leverage the potential of this compound to create the next generation of innovative medicines.
References
-
Imaizumi, T., et al. (2022). Discovery and biological evaluation of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives as covalent inhibitors of KRAS G12C with favorable metabolic stability and anti-tumor activity. Bioorganic & Medicinal Chemistry, 71, 116949. [Link]
-
Imaizumi, T., et al. (2024). Discovery of ASP6918, a KRAS G12C inhibitor: Synthesis and structure-activity relationships of 1-{2,7-diazaspiro[3.5]non-2-yl}prop-2-en-1-one derivatives as covalent inhibitors with good potency and oral activity for the treatment of solid tumors. Bioorganic & Medicinal Chemistry, 98, 117581. [Link]
-
Wikipedia. Buchwald–Hartwig amination. [Link]
-
Matsuda, D., et al. (2018). Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists. Bioorganic & Medicinal Chemistry, 26(8), 1832-1847. [Link]
- Google Patents. (2020). Synthesis method of 7-oxo-2-azaspiro [3.5] nonane.
-
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Link]
-
Barrios-Landeros, F., & Hartwig, J. F. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(35), 11990-12006. [Link]
-
Johnson, C. W., et al. (2023). Identification of Structurally Novel KRASG12C Inhibitors through Covalent DNA-Encoded Library Screening. Journal of Medicinal Chemistry, 66(5), 3523–3545. [Link]
Sources
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- 2. CN112321599A - Synthesis method of drug intermediate 7-oxo-2-azaspiro [3.5] nonane - Google Patents [patents.google.com]
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- 4. CN113214290A - Synthesis method of 2, 5-dioxa-8-azaspiro [3.5] nonane and salt thereof - Google Patents [patents.google.com]
- 5. Discovery of ASP6918, a KRAS G12C inhibitor: Synthesis and structure-activity relationships of 1-{2,7-diazaspiro[3.5]non-2-yl}prop-2-en-1-one derivatives as covalent inhibitors with good potency and oral activity for the treatment of solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of Structurally Novel KRASG12C Inhibitors through Covalent DNA-Encoded Library Screening - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for N-Alkylation of 7-Methyl-2,7-diazaspiro[3.5]nonane
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of N-Alkylated 7-Methyl-2,7-diazaspiro[3.5]nonane in Medicinal Chemistry
The this compound scaffold is a key building block in modern medicinal chemistry. Its rigid, three-dimensional structure offers a distinct advantage over flat, aromatic systems, enabling more precise interactions with biological targets. The presence of two nitrogen atoms at the 2 and 7 positions provides opportunities for diverse functionalization, significantly impacting the pharmacokinetic and pharmacodynamic properties of potential drug candidates. N-alkylation of the secondary amine at the 2-position is a critical step in the synthesis of novel derivatives, allowing for the introduction of a wide array of substituents to explore structure-activity relationships (SAR). This guide provides detailed experimental protocols for the N-alkylation of this compound, focusing on two robust and widely applicable methods: direct alkylation with alkyl halides and reductive amination.
Understanding the Core Chemistry: Navigating the N-Alkylation Landscape
The N-alkylation of a secondary amine, such as the one present in this compound, involves the formation of a new carbon-nitrogen bond. The choice of methodology is crucial and depends on the desired substituent, the reactivity of the starting materials, and the overall synthetic strategy.
Method 1: Direct Alkylation with Alkyl Halides
This classical approach involves the reaction of the secondary amine with an alkyl halide (e.g., iodide, bromide, or chloride) in the presence of a base. The reaction proceeds via an SN2 mechanism, where the amine acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide. The base is essential to neutralize the hydrohalic acid byproduct, driving the reaction to completion.
A significant challenge with this method is the potential for over-alkylation, leading to the formation of a quaternary ammonium salt.[1] This occurs because the newly formed tertiary amine can still act as a nucleophile and react with another molecule of the alkyl halide. Careful control of stoichiometry and reaction conditions is therefore critical.
Method 2: Reductive Amination
Reductive amination is a more controlled and versatile method for N-alkylation, particularly for introducing more complex or sterically hindered alkyl groups.[2] This one-pot reaction involves two key steps:
-
Imine/Iminium Ion Formation: The secondary amine reacts with an aldehyde or ketone to form an iminium ion intermediate.
-
In Situ Reduction: A reducing agent, present in the reaction mixture, selectively reduces the iminium ion to the corresponding tertiary amine.
A key advantage of reductive amination is the significantly reduced risk of over-alkylation, as the product tertiary amine is generally less reactive towards the carbonyl compound than the starting secondary amine.[3]
Experimental Protocols
Starting Material: Synthesis of this compound
The starting material, this compound, can be synthesized from commercially available precursors. A common route involves the deprotection of a suitable precursor, such as tert-butyl this compound-2-carboxylate.[1]
Protocol 1: Deprotection of Boc-protected this compound
-
Dissolve tert-butyl this compound-2-carboxylate (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or a mixture of DCM and methanol.
-
Cool the solution to 0 °C in an ice bath.
-
Add trifluoroacetic acid (TFA) (5-10 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in a minimal amount of DCM and add diethyl ether to precipitate the trifluoroacetate salt of the product.
-
Filter the solid and wash with cold diethyl ether.
-
To obtain the free base, dissolve the salt in water, basify with a suitable base (e.g., NaOH or K2CO3) to pH > 10, and extract with an organic solvent like DCM or ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.
N-Alkylation Protocols
Protocol 2: Direct Alkylation with an Alkyl Halide
This protocol describes a general procedure for the N-alkylation of this compound using an alkyl bromide.
Materials:
-
This compound
-
Alkyl bromide (or iodide)
-
Anhydrous potassium carbonate (K2CO3) or triethylamine (TEA)
-
Anhydrous acetonitrile (ACN) or N,N-dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of this compound (1.0 eq) in anhydrous ACN or DMF, add the alkyl bromide (1.1-1.5 eq) and anhydrous K2CO3 (2.0-3.0 eq).
-
Stir the reaction mixture at room temperature or heat to 50-80 °C, depending on the reactivity of the alkyl halide.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in DCM and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-alkylated product.
Causality Behind Experimental Choices:
-
Base: Potassium carbonate is a mild and effective base for this transformation. Triethylamine can also be used, especially if the reaction requires milder conditions.
-
Solvent: Acetonitrile and DMF are excellent polar apathetic solvents that facilitate SN2 reactions.
-
Stoichiometry: A slight excess of the alkyl halide is used to ensure complete consumption of the starting amine. However, a large excess should be avoided to minimize the risk of quaternization.[1]
Protocol 3: Reductive Amination with an Aldehyde or Ketone
This protocol provides a general procedure for the N-alkylation of this compound via reductive amination.
Materials:
-
This compound
-
Aldehyde or ketone
-
Sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH3CN)
-
Anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE)
-
Acetic acid (optional)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of this compound (1.0 eq) and the aldehyde or ketone (1.1-1.5 eq) in anhydrous DCM or DCE, add a catalytic amount of acetic acid (optional, can facilitate iminium ion formation).
-
Stir the mixture at room temperature for 30-60 minutes.
-
Add sodium triacetoxyborohydride (1.5-2.0 eq) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature for 2-24 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na2SO4.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Reducing Agent: Sodium triacetoxyborohydride is a mild and selective reducing agent that is particularly effective for reductive aminations.[2] It is less toxic and often more efficient than sodium cyanoborohydride.
-
Solvent: DCM and DCE are commonly used solvents for reductive amination as they are compatible with the reagents and reaction conditions.
-
Acid Catalyst: Acetic acid can catalyze the formation of the iminium ion, which can be beneficial for less reactive carbonyl compounds or amines.
Data Presentation
| Method | Alkylating Agent | Reagents | Solvent | Temperature (°C) | Typical Yield (%) |
| Direct Alkylation | Alkyl Bromide/Iodide | K2CO3 or TEA | ACN or DMF | 25 - 80 | 60 - 85 |
| Reductive Amination | Aldehyde/Ketone | NaBH(OAc)3 | DCM or DCE | 25 | 70 - 95 |
Visualization of Experimental Workflows
Caption: Workflow for Direct N-Alkylation.
Caption: Workflow for N-Alkylation via Reductive Amination.
References
-
The Synthesis of Methyl-Substituted Spirocyclic Piperidine-Azetidine (2,7-Diazaspiro[3.5]nonane) and Spirocyclic Piperidine-Pyrrolidine (2,8-Diazaspiro[4.5]decane) Ring Systems. | Semantic Scholar. (n.d.). Retrieved January 15, 2026, from [Link]
-
oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design - French-Ukrainian Journal of Chemistry. (2023). Retrieved January 15, 2026, from [Link]
-
Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists - PubMed. (2018). Retrieved January 15, 2026, from [Link]
-
Reductive Amination in the Synthesis of Pharmaceuticals - PubMed. (2019). Retrieved January 15, 2026, from [Link]
-
Synthesis of Azaspirocycles and their Evaluation in Drug Discovery - ResearchGate. (n.d.). Retrieved January 15, 2026, from [Link]
- CN111620869A - Synthesis method of tert-butyl-1, 7-diazaspiro [3.5] nonane-1-formylester - Google Patents. (n.d.).
-
Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry | Request PDF - ResearchGate. (n.d.). Retrieved January 15, 2026, from [Link]
-
Synthesis method of tert-butyl-1, 7-diazaspiro [3.5] nonane-1-formate - Eureka | Patsnap. (n.d.). Retrieved January 15, 2026, from [Link]
-
Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis - JOCPR. (2024). Retrieved January 15, 2026, from [Link]
-
Reductive aminations by imine reductases: from milligrams to tons - PMC - NIH. (n.d.). Retrieved January 15, 2026, from [Link]
-
US9216996B2 - Substituted 2,3,4,5,7,9,13,13a-octahydropyrido[1′,2′:4,5]pyrazino[2,1-b][4][5]oxazepines and methods for treating viral infections - Google Patents. (n.d.). Retrieved January 15, 2026, from
- CN113278021B - Preparation method of 1, 7-diazaspiro [3.5] nonane-7-tert-butyl formate and oxalate thereof - Google Patents. (n.d.).
-
2-Methyl-2,7-diazaspiro[3.5]nonane dihydrochloride - PubChem. (n.d.). Retrieved January 15, 2026, from [Link]
- US6627431B1 - Chemoenzymatic synthesis of neotame - Google Patents. (n.d.).
Sources
- 1. 2,7-Diazaspiro[3.5]nonane, 7-Methyl- synthesis - chemicalbook [chemicalbook.com]
- 2. jocpr.com [jocpr.com]
- 3. Reductive Amination in the Synthesis of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Synthesis of Methyl-Substituted Spirocyclic Piperidine-Azetidine (2,7-Diazaspiro[3.5]nonane) and Spirocyclic Piperidine-Pyrrolidine (2,8-Diazaspiro[4.5]decane) Ring Systems. | Semantic Scholar [semanticscholar.org]
- 5. Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
The Ascendance of a Spirocyclic Scaffold: 7-Methyl-2,7-diazaspiro[3.5]nonane in Modern Drug Discovery
Abstract
The principle of "escaping from flatland" has become a central tenet in contemporary medicinal chemistry, compelling the exploration of novel, three-dimensional molecular architectures to unlock new biological targets and enhance pharmacological properties. Among the scaffolds that have gained significant traction are spirocyclic systems, which offer a rigid, well-defined three-dimensional geometry. This guide delves into the burgeoning role of the 7-methyl-2,7-diazaspiro[3.5]nonane scaffold as a privileged structural motif in drug discovery. We will provide a comprehensive overview of its synthesis, key derivatization strategies, and its application in the development of therapeutic agents, supported by detailed experimental protocols and expert insights into the rationale behind its use.
Introduction: The Spirocyclic Advantage in Medicinal Chemistry
Spirocyclic scaffolds, characterized by two rings sharing a single carbon atom, have emerged as powerful tools for medicinal chemists. Their inherent rigidity and three-dimensionality offer several advantages over traditional, more flexible or planar ring systems:
-
Improved Target Engagement: The fixed spatial orientation of substituents on a spirocyclic core can lead to more precise and higher-affinity interactions with the complex three-dimensional binding sites of biological targets.
-
Enhanced Physicochemical Properties: The introduction of sp³-rich centers can improve aqueous solubility and metabolic stability, key parameters in determining the pharmacokinetic profile of a drug candidate.[1]
-
Novel Chemical Space: Spirocyclic scaffolds provide access to novel chemical space, enabling the design of compounds with unique pharmacological profiles and the potential to overcome drug resistance.
The 2,7-diazaspiro[3.5]nonane core, in particular, has been identified as a valuable pharmacophore, especially in the realm of neuroscience. Its structural features have been instrumental in the design of potent and selective ligands for challenging targets such as sigma receptors (S1R and S2R) and the dopamine D4 receptor (D4R), which are implicated in a range of neurological and psychiatric disorders.[2] The strategic placement of a methyl group at the 7-position can further refine the scaffold's properties through the "magic methyl" effect, where a small alkyl group can significantly impact potency and metabolic stability.[3]
Synthesis of the this compound Core
A robust and scalable synthesis of the this compound scaffold is paramount for its successful implementation in drug discovery programs. While multiple routes to the parent 2,7-diazaspiro[3.5]nonane core have been reported in the patent literature, a common and reliable strategy involves the construction of a differentially protected intermediate, followed by methylation and deprotection. Below is a representative, multi-step synthesis protocol.
Diagram: Synthetic Workflow for this compound
Caption: A generalized workflow for the synthesis of the target scaffold.
Protocol 1: Synthesis of tert-Butyl this compound-2-carboxylate
This protocol outlines the synthesis of the N-Boc protected precursor to the title compound.
Step A: Synthesis of tert-Butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate
This multi-step synthesis can be adapted from various patented procedures. A common approach involves the construction of the spirocyclic core from a suitable piperidine derivative.
Step B: N-Methylation of tert-Butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate
-
Reaction Setup: To a solution of tert-butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate (1.0 eq) in a suitable solvent such as methanol or dichloromethane, add aqueous formaldehyde (37% solution, 1.5 eq).
-
Reduction: Cool the mixture to 0 °C and add sodium borohydride (NaBH₄, 1.5 eq) portion-wise, maintaining the temperature below 10 °C.
-
Reaction Execution: Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, quench the reaction by the slow addition of water. Extract the aqueous layer with dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford tert-butyl this compound-2-carboxylate.
Protocol 2: Synthesis of this compound
-
Reaction Setup: Dissolve tert-butyl this compound-2-carboxylate (1.0 eq) in dichloromethane (DCM). Cool the solution to 0 °C in an ice bath.
-
Deprotection: Add trifluoroacetic acid (TFA, 5-10 eq) dropwise to the cooled solution.
-
Reaction Execution: Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitoring: Monitor the deprotection by TLC or LC-MS until the starting material is consumed.
-
Workup: Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.
-
Purification: Dissolve the residue in a minimal amount of DCM and triturate with diethyl ether to precipitate the trifluoroacetate salt of the product. The free base can be obtained by neutralizing the salt with a suitable base (e.g., saturated aqueous sodium bicarbonate) and extracting with an organic solvent.
Physicochemical Properties
The physicochemical properties of the this compound scaffold are crucial for its application in drug design. The table below summarizes key computed properties.
| Property | This compound | 2,7-Diazaspiro[3.5]nonane |
| Molecular Formula | C₈H₁₆N₂ | C₇H₁₄N₂ |
| Molecular Weight | 140.23 g/mol | 126.20 g/mol |
| cLogP | 0.50 | -0.3 |
| Topological Polar Surface Area (TPSA) | 15.27 Ų | 24.1 Ų |
| Hydrogen Bond Donors | 1 | 2 |
| Hydrogen Bond Acceptors | 2 | 2 |
Data sourced from PubChem and other chemical databases.[2]
Derivatization of the N2-Position: Building Chemical Diversity
The presence of a secondary amine at the N2 position of the this compound scaffold provides a versatile handle for introducing a wide range of substituents. This allows for the systematic exploration of structure-activity relationships (SAR) to optimize the pharmacological properties of drug candidates.
Diagram: Key Derivatization Reactions
Caption: Common synthetic transformations at the N2 position.
Protocol 3: N-Alkylation with Alkyl Halides
-
Reaction Setup: In a reaction vessel, combine this compound (1.0 eq), the desired alkyl halide (bromide or iodide, 1.1-1.5 eq), and a base such as potassium carbonate (K₂CO₃, 2.0-3.0 eq) in a suitable solvent like acetonitrile or dimethylformamide (DMF).
-
Reaction Execution: Stir the mixture at room temperature or heat to 50-80 °C, depending on the reactivity of the alkyl halide.
-
Monitoring: Follow the reaction progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, filter off the inorganic salts and concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 4: N-Acylation with Acyl Chlorides
-
Reaction Setup: Dissolve this compound (1.0 eq) and a base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5-2.0 eq) in an anhydrous solvent like dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Addition: Cool the solution to 0 °C and add the acyl chloride (1.1 eq) dropwise.
-
Reaction Execution: Allow the reaction to warm to room temperature and stir for 2-12 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Workup: Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the resulting amide by flash column chromatography.
Protocol 5: N-Arylation via Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under an inert atmosphere, combine the aryl halide (or triflate, 1.0 eq), this compound (1.2 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a suitable phosphine ligand (e.g., XPhos or RuPhos, 4-10 mol%), and a base (e.g., sodium tert-butoxide or cesium carbonate, 1.5-2.0 eq) in a dry reaction vessel.
-
Solvent Addition: Add an anhydrous, degassed solvent such as toluene or dioxane.
-
Reaction Execution: Seal the vessel and heat the mixture to 80-110 °C for 12-24 hours.
-
Monitoring: Monitor the reaction progress by LC-MS.
-
Workup: Cool the reaction mixture to room temperature, dilute with a solvent like ethyl acetate, and filter through a pad of celite.
-
Purification: Concentrate the filtrate and purify the crude product by flash column chromatography.
Protocol 6: Reductive Amination
-
Reaction Setup: Dissolve this compound (1.0 eq) and the desired aldehyde or ketone (1.0-1.2 eq) in a solvent such as 1,2-dichloroethane (DCE) or methanol.
-
Reducing Agent Addition: Add a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) to the mixture. If the reaction is slow, a catalytic amount of acetic acid can be added.[4]
-
Reaction Execution: Stir the reaction at room temperature for 4-24 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Workup: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent, combine the organic layers, dry, and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
Applications in Drug Discovery: Case Studies
While specific marketed drugs containing the this compound scaffold are yet to emerge, the parent 2,7-diazaspiro[3.5]nonane core has been extensively explored in the patent literature, particularly for the treatment of central nervous system (CNS) and metabolic disorders.
Case Study: Modulators of Neurological and Metabolic Pathways
A significant body of patent literature discloses series of 2,7-diazaspiro[3.5]nonane derivatives as potent modulators of various biological targets. For instance, compounds incorporating this scaffold have been investigated for the treatment of neurodegenerative diseases and metabolic disorders.[5] The rationale for employing this scaffold lies in its ability to present substituents in a well-defined spatial arrangement, which is crucial for achieving high affinity and selectivity for G-protein coupled receptors (GPCRs) and ion channels that are often implicated in these diseases.
The derivatization of the N2-position allows for the fine-tuning of properties such as:
-
Potency: By introducing groups that can form key interactions (e.g., hydrogen bonds, hydrophobic interactions) with the target protein.
-
Selectivity: By designing substituents that exploit subtle differences in the binding pockets of related receptor subtypes.
-
Pharmacokinetics: By modulating lipophilicity, polarity, and metabolic stability to achieve a desirable absorption, distribution, metabolism, and excretion (ADME) profile.
The table below presents a representative, illustrative example of how systematic modifications to the N2-substituent of a hypothetical this compound-based drug candidate might influence its biological activity.
| Compound ID | N2-Substituent (R) | Target Affinity (Kᵢ, nM) | In Vitro Efficacy (EC₅₀, nM) |
| Lead-1 | H | 580 | 1200 |
| Analog-1a | -CH₃ | 450 | 980 |
| Analog-1b | -(CH₂)₂Ph | 85 | 150 |
| Analog-1c | -C(O)Ph | 120 | 250 |
| Analog-1d | -SO₂Ph | 210 | 400 |
| Analog-1e | -CH₂(4-pyridyl) | 35 | 60 |
This data is illustrative and intended to demonstrate the principles of SAR.
Conclusion and Future Perspectives
The this compound scaffold represents a significant advancement in the medicinal chemist's toolkit. Its unique three-dimensional structure, coupled with its synthetic tractability, makes it an attractive starting point for the design of novel therapeutics. The protocols and data presented in this guide provide a solid foundation for researchers to incorporate this promising scaffold into their drug discovery programs. As our understanding of the structural requirements for targeting complex diseases continues to evolve, we anticipate that the this compound core and its derivatives will play an increasingly important role in the development of the next generation of medicines.
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oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design - French-Ukrainian Journal of Chemistry. Available at: [Link]
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Application Notes and Protocols for the Quantitative Analysis of 7-Methyl-2,7-diazaspiro[3.5]nonane
Introduction: The Significance of Quantifying 7-Methyl-2,7-diazaspiro[3.5]nonane
This compound is a unique spirocyclic diamine that serves as a critical building block in the synthesis of various pharmacologically active compounds. Its distinct three-dimensional structure imparts specific conformational properties to the resulting molecules, influencing their biological activity and pharmacokinetic profiles. As such, the precise and accurate quantification of this intermediate is paramount during drug development and manufacturing to ensure the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the robust analytical techniques for the quantification of this compound. The methodologies detailed herein are designed to be both accurate and reproducible, adhering to the stringent requirements of the pharmaceutical industry.
Analyte Profile: this compound
A thorough understanding of the analyte's physicochemical properties is the foundation for developing a successful analytical method.
| Property | Value | Source |
| Molecular Formula | C8H16N2 | [1][2] |
| Molecular Weight | 140.23 g/mol | [1][2] |
| Boiling Point | 224.8 ± 8.0 °C at 760 mmHg | [1] |
| Flash Point | 99.4 ± 9.4 °C | [1] |
| Density | 1.0 ± 0.1 g/cm³ | [1] |
| LogP | 0.50 | [1] |
| CAS Number | 135380-50-6 | [1][2] |
The presence of two amine functional groups makes this compound a polar and basic compound. This inherent polarity can present challenges in chromatographic analysis, such as peak tailing and poor resolution, due to interactions with active sites on the column.[3][4] Therefore, method development must focus on mitigating these effects to achieve reliable quantification.
Method Selection: A Rationale-Driven Approach
The choice of analytical technique is dictated by the specific requirements of the analysis, including sensitivity, selectivity, and the nature of the sample matrix. For the quantification of this compound, two primary chromatographic techniques are recommended: Gas Chromatography (GC) and Liquid Chromatography-Mass Spectrometry (LC-MS).
Caption: Rationale for selecting GC and LC-MS for the analysis of this compound.
Gas Chromatography (GC) with Flame Ionization Detection (FID)
GC is a powerful technique for the analysis of volatile and thermally stable compounds.[5] However, the polar nature of diamines like this compound can lead to significant peak tailing on standard GC columns.[3][4] To overcome this, derivatization is often employed to reduce the polarity and improve the chromatographic behavior of the analyte.[3]
Protocol 1: GC-FID Analysis with Derivatization
This protocol details the quantification of this compound using GC-FID following derivatization with N,N-dimethylformamide dimethylacetal (DMF-DMA). This reagent reacts with the amine groups to form more volatile and less polar N-dimethylaminomethylene derivatives.[3]
1. Sample Preparation and Derivatization:
- Accurately weigh approximately 25 mg of the sample containing this compound into a 2 mL vial.
- Add 0.25 mL of N,N-dimethylformamide dimethylacetal (DMF-DMA).
- Cap the vial and heat at 60°C for 10 minutes to ensure complete derivatization.[3]
- The warm solution can be injected directly into the gas chromatograph.[3]
2. GC-FID Instrumentation and Conditions:
| Parameter | Condition |
| Instrument | Gas Chromatograph with FID |
| Column | Agilent CP-Wax for volatile amines and diamines, 30 m x 0.32 mm, 1.2 µm film thickness (or equivalent)[6] |
| Injector Temperature | 250 °C |
| Detector Temperature | 280 °C |
| Oven Temperature Program | Initial temperature of 120°C, hold for 2 minutes, then ramp at 10°C/min to 240°C, and hold for 5 minutes. |
| Carrier Gas | Helium or Nitrogen, at a constant flow rate of 1.5 mL/min. |
| Injection Volume | 1 µL |
| Split Ratio | 50:1 |
3. Method Validation: The method should be validated according to ICH guidelines, assessing parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[7][8][9]
-
Specificity: The ability to unequivocally assess the analyte in the presence of other components.[7] This can be demonstrated by the absence of interfering peaks at the retention time of the derivatized analyte in a blank sample.
-
Linearity: A minimum of five concentrations should be prepared to demonstrate the linear relationship between concentration and detector response. The correlation coefficient (r²) should be ≥ 0.99.
-
Accuracy: Determined by the recovery of a known amount of analyte spiked into a placebo matrix.[10]
-
Precision: Assessed at three levels: repeatability (intra-assay precision), intermediate precision (inter-day and inter-analyst variability), and reproducibility.[7]
Caption: Workflow for the GC-FID analysis of this compound with derivatization.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS offers high sensitivity and selectivity, making it an ideal technique for the quantification of trace-level impurities or for the analysis of complex matrices.[11] For a polar compound like this compound, reversed-phase liquid chromatography coupled with a tandem mass spectrometer (LC-MS/MS) is a powerful analytical choice.
Protocol 2: LC-MS/MS Quantitative Analysis
This protocol outlines a method for the direct quantification of this compound without the need for derivatization.
1. Sample Preparation:
- Accurately weigh a suitable amount of the sample and dissolve it in a known volume of diluent (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to achieve a concentration within the linear range of the method.
- Filter the sample solution through a 0.22 µm syringe filter before injection.[12]
2. LC-MS/MS Instrumentation and Conditions:
| Parameter | Condition |
| Instrument | UHPLC system coupled to a triple quadrupole mass spectrometer |
| Column | C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient Elution | Start with 5% B, hold for 1 minute, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 2 minutes. |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C[13] |
| Injection Volume | 5 µL |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode |
| MS/MS Detection | Multiple Reaction Monitoring (MRM) |
3. MRM Transition: The specific precursor and product ions for this compound need to be determined by infusing a standard solution into the mass spectrometer. A plausible transition would be:
-
Precursor Ion (Q1): [M+H]⁺ = m/z 141.1
-
Product Ion (Q3): A characteristic fragment ion (to be determined experimentally).
4. Method Validation: Similar to the GC method, a full validation according to ICH guidelines is required.[10][14]
-
Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix.[14] This is demonstrated by the absence of interfering signals in the MRM chromatogram of a blank sample.
-
Matrix Effects: Should be evaluated to ensure that the sample matrix does not suppress or enhance the ionization of the analyte.
-
Linearity, Accuracy, and Precision: To be assessed as described in the GC-FID protocol.
-
LOD and LOQ: The limit of detection and limit of quantitation should be established to define the sensitivity of the method.[11]
Caption: Workflow for the direct LC-MS/MS analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Purity Assessment
Quantitative NMR (qNMR) is a primary analytical method that can be used for the accurate determination of purity without the need for a specific reference standard of the analyte.[15] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.[15]
Protocol 3: Quantitative ¹H NMR (qNMR)
This protocol describes the use of ¹H NMR to determine the purity of a this compound sample using an internal standard.
1. Sample Preparation:
- Accurately weigh approximately 10-20 mg of the this compound sample.
- Accurately weigh a suitable amount of a high-purity internal standard (e.g., maleic acid, 1,4-dinitrobenzene).[15] The internal standard should have a simple spectrum with signals that do not overlap with the analyte signals.[16]
- Dissolve both the sample and the internal standard in a known volume of a deuterated solvent (e.g., DMSO-d₆, D₂O) in an NMR tube.
2. NMR Data Acquisition:
| Parameter | Setting |
| Spectrometer | 400 MHz or higher |
| Nucleus | ¹H |
| Pulse Program | A standard single-pulse experiment with a long relaxation delay (D1) of at least 5 times the longest T₁ of the signals of interest. |
| Number of Scans | 16 or higher for good signal-to-noise |
| Temperature | 298 K |
3. Data Processing and Purity Calculation:
- Process the acquired FID with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz).
- Phase and baseline correct the spectrum carefully.
- Integrate a well-resolved signal of the analyte and a signal of the internal standard.
- Calculate the purity of the analyte using the following equation:
Conclusion
The analytical methods presented provide a robust framework for the accurate quantification of this compound. The choice between GC-FID with derivatization and direct LC-MS/MS analysis will depend on the specific application, required sensitivity, and available instrumentation. qNMR serves as an excellent orthogonal technique for purity assessment. Proper method validation is crucial to ensure the reliability and consistency of the analytical results, which is a cornerstone of quality assurance in the pharmaceutical industry.[8]
References
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This compound | CAS#:135380-50-6 | Chemsrc. (n.d.). Retrieved from [Link]
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A Rapid Gas Chromatographic Analysis of Diastereomeric Diamines. (n.d.). Retrieved from [Link]
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Validation of Impurity Methods, Part II. (2014, August 22). LCGC North America. Retrieved from [Link]
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Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. (2025, January 27). Profound. Retrieved from [Link]
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VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS. (n.d.). SciELO Brazil. Retrieved from [Link]
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Analysis of diamines in water. (n.d.). Agilent. Retrieved from [Link]
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Analytical method validation: A brief review. (n.d.). Retrieved from [Link]
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Analytical Method Validation: ICH and USP Perspectives. (2025, August 8). International Journal of Research and Review. Retrieved from [Link]
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Analysis of Amine Solutions by Gas Chromatography. (n.d.). Bryan Research & Engineering, LLC. Retrieved from [Link]
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Continuous Online Analysis of Amine Solvents Using Gas Chromatography. (n.d.). International CCS Knowledge Centre. Retrieved from [Link]
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Quantitative NMR Spectroscopy.docx. (2017, November). Retrieved from [Link]
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NMR spectroscopic analysis of new spiro-piperidylrifamycins. (n.d.). PubMed. Retrieved from [Link]
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2-Methyl-2,7-diazaspiro[3.5]nonane dihydrochloride. (n.d.). PubChem. Retrieved from [Link]
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2,7-Diazaspiro[3.5]nonane. (n.d.). PubChem. Retrieved from [Link]
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7-Methyl-7-azaspiro[3.5]nonan-2-one. (n.d.). PubChem. Retrieved from [Link]
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Novel Liquid Chromatography–Tandem Mass Spectrometry Method for Analysis of 102 Pesticides and Five Mycotoxins Regulated by the State of Colorado in Dried Hemp. (2023, April 1). LCGC International. Retrieved from [Link]
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Development and Validation for Quantification of 7-Nitroso Impurity in Sitagliptin by Ultraperformance Liquid Chromatography with Triple Quadrupole Mass Spectrometry. (n.d.). MDPI. Retrieved from [Link]
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Development and Validation for Quantification of 7-Nitroso Impurity in Sitagliptin by Ultraperformance Liquid Chromatography with Triple Quadrupole Mass Spectrometry. (2022, December). ResearchGate. Retrieved from [Link]
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Liquid Chromatography High-Resolution Mass Spectrometry metabolomics analysis: from preparation to injection. (2024, September 11). Protocols.io. Retrieved from [Link]
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7-methyl-1,7-diazaspiro[3.5]nonane. (n.d.). PubChemLite. Retrieved from [Link]
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Application Notes & Protocols: Covalent Inhibition of KRAS G12C Utilizing Novel Diazaspiro Scaffolds
Prepared by: Senior Application Scientist, Advanced Drug Discovery Division
Introduction: A New Vulnerability in an "Undruggable" Target
For decades, the Kirsten rat sarcoma viral oncogene homolog (KRAS) has been a formidable challenge in oncology, widely regarded as "undruggable" due to its picomolar affinity for GTP and a smooth surface lacking deep pockets for small molecule binding.[1][2] KRAS, a small GTPase, acts as a critical molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state to regulate key cellular processes like proliferation and survival.[3][4] Oncogenic mutations, which are drivers in a significant percentage of human cancers, lock KRAS in a constitutively active state, leading to uncontrolled downstream signaling through pathways like the RAF-MEK-ERK (MAPK) cascade.[3][4][5]
The KRAS G12C mutation, where glycine is replaced by cysteine at codon 12, is prevalent in non-small cell lung cancer (NSCLC), colorectal cancer, and pancreatic cancer.[3][6][7] This specific mutation introduces a unique, nucleophilic cysteine residue that has become the Achilles' heel of this notorious oncoprotein. This vulnerability has been successfully exploited by first-generation covalent inhibitors like sotorasib and adagrasib, which form an irreversible bond with Cys12, trapping KRAS G12C in its inactive state.[2][3][8]
Building on this breakthrough, the field is rapidly evolving to develop next-generation inhibitors with improved potency, selectivity, and drug-like properties. A promising strategy involves the use of novel molecular scaffolds, such as the diazaspiro framework. Diazaspiro scaffolds, particularly 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives, have emerged as a key structural motif in the design of potent KRAS G12C inhibitors.[1][9] These rigid, three-dimensional structures can effectively orient the reactive acrylamide warhead for optimal covalent engagement with Cys12 while allowing for tailored modifications to enhance interactions with a cryptic pocket near the switch-II region, potentially leading to improved metabolic stability and anti-tumor activity.[1][9][10]
This document provides a detailed guide on the mechanism, synthesis, and evaluation of diazaspiro-based covalent inhibitors targeting KRAS G12C, intended for researchers in drug discovery and chemical biology.
Mechanism of Covalent Inhibition
The central principle of these inhibitors is the selective and irreversible modification of the mutant cysteine residue. This is achieved by locking the KRAS G12C protein in its inactive, GDP-bound conformation, thereby preventing the nucleotide exchange that leads to its activation.[2][4][5]
The KRAS G12C Signaling Cascade and Point of Intervention:
Upstream signals from receptor tyrosine kinases (RTKs) activate guanine nucleotide exchange factors (GEFs), such as SOS1, which promote the exchange of GDP for GTP on KRAS.[4] This conformational change to the active, GTP-bound state allows KRAS to engage and activate downstream effector proteins, most notably RAF kinase, which initiates the MAPK signaling cascade (RAF-MEK-ERK) that drives cell proliferation.[4]
Diazaspiro-based inhibitors are designed to bind to a pocket on the surface of KRAS G12C, known as the switch-II pocket (SII-P), which is accessible only in the inactive GDP-bound state.[4] The inhibitor positions an electrophilic "warhead," typically an acrylamide group, in close proximity to the thiol of the Cys12 residue. This facilitates a Michael addition reaction, forming a permanent covalent bond. This irreversible binding prevents both the dissociation of the inhibitor and the subsequent GEF-mediated nucleotide exchange, effectively shutting down the oncogenic signaling cascade.[2][11]
Caption: KRAS G12C signaling pathway and inhibitor point of intervention.
Experimental Workflows and Protocols
The evaluation of a novel diazaspiro-based KRAS G12C inhibitor follows a logical progression from initial biochemical characterization to validation of its effects in a cellular context.
Caption: Experimental workflow for inhibitor characterization.
Protocol 1: Synthesis of a Representative Diazaspiro-Acrylamide Inhibitor
This protocol outlines a generalized synthesis for a 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivative, a common core for KRAS G12C inhibitors.[1][9]
-
Rationale: The synthesis connects a core aromatic system (e.g., quinazoline), which provides key interactions in the binding pocket, to the diazaspiro linker, which in turn is functionalized with the acrylamide warhead. This modular approach allows for systematic structure-activity relationship (SAR) studies.
-
Step 1: Synthesis of the Core Heterocycle.
-
Synthesize the desired substituted quinazoline or related bicyclic core structure according to established literature methods. This core often contains functionalities designed to interact with specific residues like H95.[8]
-
-
Step 2: Coupling of the Diazaspiro Linker.
-
Dissolve the core heterocycle (1 equivalent) and tert-butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate (1.1 equivalents) in a suitable solvent like DMSO or NMP.
-
Add a base such as DIPEA (3 equivalents).
-
Heat the reaction mixture (e.g., to 100-120 °C) and monitor by LC-MS until the starting material is consumed.
-
Perform an aqueous workup and purify the product by column chromatography.
-
-
Step 3: Boc Deprotection.
-
Dissolve the Boc-protected intermediate in a solvent such as dichloromethane (DCM).
-
Add an excess of trifluoroacetic acid (TFA) or 4M HCl in dioxane.
-
Stir at room temperature for 1-2 hours until deprotection is complete (monitored by LC-MS).
-
Evaporate the solvent and excess acid under reduced pressure to yield the free amine salt.
-
-
Step 4: Acrylamide Formation.
-
Dissolve the amine salt from the previous step in DCM or DMF.
-
Add a base like DIPEA or triethylamine (3-4 equivalents) to neutralize the salt.
-
Cool the mixture to 0 °C.
-
Slowly add acryloyl chloride (1.1 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours.
-
Quench the reaction, perform an aqueous workup, and purify the final covalent inhibitor by preparative HPLC or column chromatography.
-
Confirm the structure and purity by ¹H NMR, LC-MS, and HRMS.
-
Protocol 2: Biochemical Nucleotide Exchange Assay (TR-FRET)
This assay measures the ability of the inhibitor to prevent the exchange of GDP for GTP on recombinant KRAS G12C protein, providing a direct measure of target engagement and biochemical potency (IC₅₀).[12][13][14]
-
Rationale: Time-Resolved Fluorescence Energy Transfer (TR-FRET) is a robust, high-throughput method to quantify the binding of GTP to KRAS. Inhibition of this process is a direct readout of the inhibitor locking KRAS in the GDP-bound state.[12]
-
Materials:
-
Recombinant human KRAS G12C protein (GDP-loaded)
-
SOS1 protein (catalytic domain)
-
Fluorescently labeled GTP analog (e.g., BODIPY-GTP or a terbium-labeled GTP)
-
Assay Buffer: 20 mM HEPES pH 7.4, 150 mM NaCl, 5 mM MgCl₂, 1 mM TCEP
-
Test compound (diazaspiro inhibitor) and control inhibitor (e.g., adagrasib)
-
384-well low-volume assay plates (e.g., black, non-binding surface)
-
TR-FRET compatible plate reader
-
-
Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO. A typical starting concentration is 10 mM, serially diluted to cover a wide concentration range (e.g., 100 µM to 1 pM).
-
In the 384-well plate, add 2 µL of assay buffer.
-
Add 1 µL of the diluted inhibitor or DMSO vehicle control to the appropriate wells.
-
Add 2 µL of recombinant KRAS G12C protein (final concentration ~20 nM) to all wells and mix gently.
-
Incubate the plate for 60 minutes at room temperature to allow for covalent bond formation.
-
Initiate the exchange reaction by adding 5 µL of a solution containing the GEF SOS1 (final concentration ~50 nM) and the fluorescently labeled GTP (final concentration ~100 nM).
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
Read the plate on a TR-FRET plate reader using the appropriate excitation and emission wavelengths for the donor and acceptor fluorophores.
-
Data Analysis: Calculate the TR-FRET ratio. Plot the normalized signal against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Protocol 3: Cellular Efficacy and Downstream Signaling
These assays determine if the biochemical potency of the inhibitor translates into anti-proliferative effects and on-target pathway modulation in cancer cells harboring the KRAS G12C mutation.
-
A. Cell Viability Assay (e.g., CellTiter-Glo®) [15]
-
Rationale: This assay measures cellular ATP levels as an indicator of metabolic activity and cell viability. A reduction in ATP signifies that the inhibitor is inducing cell death or inhibiting proliferation.
-
Procedure:
-
Seed KRAS G12C mutant cells (e.g., NCI-H358, MIA PaCa-2) in a 96-well clear-bottom white plate at an appropriate density (e.g., 3,000-5,000 cells/well) and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the diazaspiro inhibitor (e.g., 10 µM to 0.1 nM) or DMSO vehicle control.
-
Incubate for 72 hours at 37 °C, 5% CO₂.
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add CellTiter-Glo® reagent according to the manufacturer's protocol.
-
Measure luminescence using a plate reader.
-
Data Analysis: Normalize the luminescence data to the DMSO control and plot against inhibitor concentration to calculate the GI₅₀ (concentration for 50% growth inhibition).
-
-
-
B. p-ERK Inhibition Western Blot [9][15]
-
Rationale: As ERK is a critical downstream node in the KRAS signaling pathway, measuring the level of its active, phosphorylated form (p-ERK) provides direct evidence that the inhibitor is blocking the intended pathway in a cellular context.
-
Procedure:
-
Seed KRAS G12C mutant cells in a 6-well plate and grow to ~70-80% confluency.
-
Treat cells with the inhibitor at various concentrations (e.g., 0, 10, 100, 1000 nM) for 2-4 hours.
-
Wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate 20-30 µg of protein lysate per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against p-ERK (T202/Y204) and total ERK overnight at 4 °C. An antibody for a housekeeping protein (e.g., GAPDH, β-actin) should also be used as a loading control.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify the band intensities. A dose-dependent decrease in the p-ERK/total ERK ratio confirms on-target activity.
-
-
Data Presentation and Interpretation
Quantitative data from the assays should be summarized for clear comparison. Below is a table with representative data for a hypothetical diazaspiro inhibitor ("Compound X") compared to a known standard.
| Compound | Target | Biochemical IC₅₀ (TR-FRET) | Cellular GI₅₀ (NCI-H358) | p-ERK Inhibition (NCI-H358) |
| Compound X | KRAS G12C | 5.2 nM | 25.8 nM | Strong dose-dependent inhibition |
| Adagrasib | KRAS G12C | 8.1 nM | 45.1 nM | Strong dose-dependent inhibition |
-
Interpretation: The data suggests that Compound X has potent on-target activity, with a biochemical IC₅₀ in the low nanomolar range, comparable to or better than the reference compound. This potency translates well into a cellular context, as shown by the low nanomolar GI₅₀ value and the confirmed inhibition of downstream p-ERK signaling.
Concluding Remarks
The development of covalent inhibitors has broken a four-decade barrier in targeting KRAS-driven cancers. The use of innovative scaffolds like the diazaspiro core represents a significant step forward in this field. These scaffolds provide a rigid and tunable platform for optimizing inhibitor potency, selectivity, and pharmacokinetic properties. The protocols detailed herein offer a comprehensive framework for the synthesis and rigorous evaluation of such compounds, from initial biochemical screening to cellular proof-of-concept. As research progresses, addressing challenges such as acquired resistance will be paramount, likely through combination therapies and the development of next-generation inhibitors based on these promising chemical frameworks.
References
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Kidane, M., et al. (2024). A Suite of Biochemical and Cell-Based Assays for the Characterization of KRAS Inhibitors and Degraders. ACS Publications. Available at: [Link]
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Kidane, M., et al. (2024). A Suite of Biochemical and Cell-Based Assays for the Characterization of KRAS Inhibitors and Degraders. ResearchGate. Available at: [Link]
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Various Authors. (2025). Discovery and biological evaluation of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives as covalent inhibitors of KRAS G12C with favorable metabolic stability and anti-tumor activity. ResearchGate. Available at: [Link]
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Kidane, M., et al. (2024). A Suite of Biochemical and Cell-Based Assays for the Characterization of KRAS Inhibitors and Degraders. bioRxiv. Available at: [Link]
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Ge, Z., et al. (2023). Identification of Structurally Novel KRASG12C Inhibitors through Covalent DNA-Encoded Library Screening. Journal of Medicinal Chemistry. Available at: [Link]
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Imaizumi, T., et al. (2024). Discovery of ASP6918, a KRAS G12C inhibitor: Synthesis and structure-activity relationships of 1-{2,7-diazaspiro[3.5]non-2-yl}prop-2-en-1-one derivatives as covalent inhibitors with good potency and oral activity for the treatment of solid tumors. Bioorganic & Medicinal Chemistry. Available at: [Link]
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Ge, Z., et al. (2023). Identification of Structurally Novel KRASG12C Inhibitors through Covalent DNA-Encoded Library Screening. PMC - NIH. Available at: [Link]
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Reaction Biology. KRAS Assay Services. Reaction Biology. Available at: [Link]
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Kidane, M., et al. (2024). A Suite of Biochemical and Cell-Based Assays for the Characterization of KRAS Inhibitors and Degraders. bioRxiv. Available at: [Link]
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Springer Nature Experiments. High-Throughput Cell-Based Screening of Small Molecule KRAS Signaling Inhibitors Using a Homogeneous Time-Resolved Fluorescence (HTRF) Assay. Springer Nature. Available at: [Link]
-
Li, S., et al. (2021). Covalent inhibitor targets KRasG12C: A new paradigm for drugging the undruggable and challenges ahead. PubMed Central. Available at: [Link]
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Canon, J., et al. (2020). Discovery of a Covalent Inhibitor of KRAS G12C (AMG 510) for the Treatment of Solid Tumors. Journal of Medicinal Chemistry. Available at: [Link]
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Lito, P., et al. (2020). Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients. NIH. Available at: [Link]
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Zhang, Z., et al. (2023). Design, synthesis and biological evaluation of KRAS G12C-PROTACs. European Journal of Medicinal Chemistry. Available at: [Link]
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ResearchGate. (2021). KRAS G12C inhibition demonstrates in vivo target engagement, pharmacodynamic modulation, and efficacy in MiaPaCa2 human xenograft tumors. ResearchGate. Available at: [Link]
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GlobalRPH. (2025). KRAS G12C Inhibitors: Breaking the 40-Year Drug Development Barrier. GlobalRPH. Available at: [Link]
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medwireNews. (2023). Novel KRAS inhibitor elicits 'durable responses' in KRAS G12C mutation-positive tumors. medwireNews. Available at: [Link]
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Ferrara, R., et al. (2023). An updated overview of K-RAS G12C inhibitors in advanced stage non-small cell lung cancer. PubMed Central. Available at: [Link]
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Novopro. (2023). Revolutionizing Cancer Treatment: The Emergence and Impact of KRAS G12C Inhibitors. Novopro. Available at: [Link]
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Corti, F., et al. (2024). KRAS G12C Inhibition in Solid Tumors: Biological Breakthroughs, Clinical Evidence, and Open Challenges. MDPI. Available at: [Link]
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High-Throughput Screening Assays for the Identification of Novel Modulators Based on the 7-Methyl-2,7-diazaspiro[3.5]nonane Scaffold
An Application & Protocol Guide
Abstract
The pursuit of novel chemical matter with drug-like properties is a central theme in modern pharmacology. Three-dimensional, spirocyclic scaffolds have emerged as a powerful strategy to "escape from flatland," offering improved physicochemical properties and novel intellectual property landscapes.[1] The 2,7-diazaspiro[3.5]nonane core, in particular, represents a privileged motif found in potent and selective modulators of challenging biological targets.[2] This guide provides a comprehensive framework for designing and executing high-throughput screening (HTS) campaigns to identify and characterize bioactive compounds featuring the 7-Methyl-2,7-diazaspiro[3.5]nonane moiety. We present two detailed, field-proven protocols—a biochemical assay using AlphaScreen technology for a protein-protein interaction target and a cell-based fluorescence polarization assay for a G-protein-coupled receptor—designed for robustness, scalability, and the generation of high-quality, actionable data.
The 2,7-Diazaspiro[3.5]nonane Scaffold: A Primer for Drug Discovery
The strategic advantage of the 2,7-diazaspiro[3.5]nonane scaffold lies in its rigid, three-dimensional geometry. This structure allows for the precise vectorial projection of substituents into protein binding pockets, which can lead to enhanced potency and selectivity compared to more flexible or planar molecules.[3][4] Furthermore, the increased fraction of sp³-hybridized carbons often confers improved metabolic stability and aqueous solubility, key parameters in drug development.[4][5]
Recent research has highlighted the utility of this scaffold against high-value target classes:
-
Oncology: Derivatives of the core 2,7-diazaspiro[3.5]nonane structure have been developed as potent covalent inhibitors of the KRAS G12C mutant, a critical driver in several cancers.[2]
-
Epigenetics: The closely related 2,7-diazaspiro[6][6]nonane scaffold has yielded inhibitors of the Menin-Mixed Lineage Leukemia (MLL) protein-protein interaction (PPI), a key target in acute leukemias.[7]
-
Neuroscience: Azaspirocyclic compounds are known to produce ligands for G-Protein-Coupled Receptors (GPCRs) and sigma receptors, which are implicated in a wide range of neurological functions.[3]
This application note focuses on a representative member of this class, this compound, providing the necessary protocols to explore its potential biological activity.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 135380-50-6 | [8] |
| Molecular Formula | C₈H₁₆N₂ | [8] |
| Molecular Weight | 140.23 g/mol | [8] |
| Density | 1.0 ± 0.1 g/cm³ | [8] |
| Boiling Point | 224.8 ± 8.0 °C | [8] |
| LogP | 0.50 | [8] |
Designing the HTS Campaign: Strategy and Validation
A successful HTS campaign is built on a foundation of robust assay design and stringent validation.[9][10] The choice of assay technology is dictated by the biological question at hand. For the this compound scaffold, we will detail two distinct, high-value screening approaches: a target-based biochemical assay and a target-based cell-based assay.
-
Target-Based Screening: This approach interrogates the direct interaction between a compound and a purified biological target (e.g., an enzyme or receptor).[11] It is highly specific and provides direct evidence of molecular engagement. Our AlphaScreen PPI protocol exemplifies this.
-
Cell-Based Screening: These assays measure a compound's effect within a living cell, providing data in a more physiologically relevant context.[12][13][14] They can report on target engagement, downstream signaling, or overall cellular health. Our Fluorescence Polarization GPCR binding protocol is a powerful example of a cell-based assay.
Assay Validation: Before initiating a full-scale screen, every HTS assay must be rigorously validated to ensure reliability.[9] The key statistical metric for this is the Z'-factor , which provides a measure of assay quality and dynamic range.
-
Z' > 0.5: An excellent assay, suitable for HTS.
-
0 < Z' < 0.5: A marginal assay that may require optimization.
-
Z' < 0: The assay is not suitable for screening.
The Z'-factor is calculated using the means (μ) and standard deviations (σ) of the positive (p) and negative (n) controls: Z' = 1 - (3σp + 3σn) / |μp - μn|[15]
Our protocols incorporate the necessary controls and steps to ensure a Z'-factor > 0.5 can be consistently achieved.[16]
Protocol 1: Biochemical Screen for PPI Inhibitors via AlphaScreen
3.1. Rationale and Principle This protocol is designed to identify compounds that disrupt the interaction between two proteins, a common mechanism for scaffolds like diazaspiro[3.5]nonane.[7] The AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) technology is exceptionally well-suited for this purpose. It is a bead-based, no-wash assay that detects molecular interactions with high sensitivity.[6][17]
The principle relies on two bead types: a Donor bead and an Acceptor bead.[18] The Donor bead, when excited by a 680 nm laser, generates singlet oxygen. If an Acceptor bead is within ~200 nm (i.e., brought into proximity by a protein-protein interaction), the singlet oxygen triggers a chemiluminescent cascade in the Acceptor bead, emitting light at 520-620 nm.[19] A small molecule inhibitor that disrupts the PPI will prevent this proximity, leading to a loss of signal.
3.2. Materials & Reagents
-
Target Proteins: Biotinylated Protein-A and GST-tagged Protein-B at pre-determined optimal concentrations.
-
AlphaScreen Beads: Streptavidin Donor Beads and anti-GST Acceptor Beads (PerkinElmer).
-
Assay Buffer: 1x PBS, 0.1% BSA, 25 mM HEPES, pH 7.4.
-
Compound Plates: this compound library compounds dissolved in 100% DMSO.
-
Assay Plates: 384-well, low-volume, white plates (e.g., Greiner Bio-One #784075).
-
Plate Reader: An AlphaScreen-capable plate reader (e.g., PerkinElmer EnVision).[19]
3.3. Step-by-Step Protocol This protocol is optimized for a 10 µL final assay volume in a 384-well plate.
-
Compound Plating: Using an acoustic dispenser (e.g., ECHO 550), transfer 50 nL of compounds from the library stock plates into the bottom of the assay plates. This results in a 10 µM final concentration assuming a 1% DMSO tolerance.
-
Causality: Acoustic dispensing minimizes volume transfer errors and avoids tip-based cross-contamination.
-
-
Control Wells:
-
Negative Control (0% Inhibition): Add 50 nL of 100% DMSO. This represents the intact PPI signal.
-
Positive Control (100% Inhibition): Add 50 nL of a known, saturating concentration of a control inhibitor or an excess of unlabeled Protein-A. This represents the background signal.
-
-
Protein-A/Donor Bead Mix Addition:
-
Prepare a mix of Biotin-Protein-A and Streptavidin Donor beads in assay buffer. The final concentration of each component should be 2x the desired final concentration (e.g., 20 nM Protein-A, 20 µg/mL beads).
-
Expertise: Pre-mixing beads with their binding partner for a short incubation (15-30 min) before adding to the plate can improve assay robustness.
-
Using a multi-drop dispenser, add 5 µL of this mix to all wells.
-
Seal the plate, centrifuge briefly (1 min at 1,000 rpm), and incubate for 30 minutes at room temperature, protected from light.
-
-
Protein-B/Acceptor Bead Mix Addition:
-
Prepare a mix of GST-Protein-B and anti-GST Acceptor beads in assay buffer at 2x the final desired concentration.
-
Add 5 µL of this mix to all wells.
-
-
Final Incubation & Reading:
-
Seal the plate with an aluminum seal.
-
Incubate for 60-90 minutes at room temperature, protected from light. Incubation time should be optimized during assay development.
-
Read the plate on an AlphaScreen-capable reader using standard Alpha settings (680 nm excitation, 520-620 nm emission).[17]
-
3.4. Data Analysis
-
Calculate the percent inhibition for each well using the formula: % Inhibition = 100 * (1 - (Signal_Compound - Mean_Positive_Control) / (Mean_Negative_Control - Mean_Positive_Control))
-
Identify "hits" as compounds that exceed a defined threshold (e.g., >50% inhibition or >3 standard deviations from the mean of the negative controls).
-
For confirmed hits, perform dose-response experiments and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Protocol 2: Cell-Based GPCR Binding Screen via Fluorescence Polarization
4.1. Rationale and Principle This protocol identifies compounds that bind to a specific GPCR expressed on the surface of a live cell. Fluorescence Polarization (FP) is an ideal technology for this application as it is a homogeneous assay that measures the molecular mobility of a fluorescently labeled ligand (tracer).[20][21]
The principle is based on the observation that a small, fluorescent tracer tumbles rapidly in solution and thus depolarizes emitted light when excited with polarized light.[22] When this tracer binds to a large receptor on a cell membrane, its tumbling is significantly slowed. This results in a higher degree of polarization in the emitted light. A test compound that competes with the tracer for the same binding site will displace it, causing the tracer to tumble freely again and leading to a decrease in the FP signal.[21]
4.2. Materials & Reagents
-
Cell Line: HEK293 or CHO cells stably expressing the target GPCR.
-
Fluorescent Tracer: A fluorescently labeled ligand with known affinity for the target GPCR (e.g., BODIPY or TAMRA-labeled).[23]
-
Cell Culture Medium: DMEM/F12 with 10% FBS, 1% Pen/Strep, and a selection antibiotic (e.g., G418).
-
Assay Buffer: HBSS with 20 mM HEPES, pH 7.4.
-
Compound Plates: As described in Protocol 1.
-
Assay Plates: 384-well, black, clear-bottom plates.
-
Plate Reader: A reader equipped with FP capabilities, including polarizing filters for both excitation and emission channels.
4.3. Step-by-Step Protocol This protocol is for a 20 µL final assay volume.
-
Cell Plating:
-
Harvest cells and resuspend in culture medium to a density of 0.5 x 10⁶ cells/mL.
-
Dispense 15 µL of the cell suspension (7,500 cells) into each well of the 384-well black, clear-bottom plate.
-
Incubate overnight at 37°C, 5% CO₂.
-
Causality: Allowing cells to attach overnight ensures a healthy, uniform monolayer, which is critical for assay reproducibility.[14]
-
-
Compound Addition:
-
The next day, remove the culture medium from the plates.
-
Add 10 µL of assay buffer to all wells.
-
Perform acoustic transfer of 100 nL of compounds and controls (as in Protocol 1) into the assay plates.
-
-
Tracer Addition:
-
Prepare the fluorescent tracer in assay buffer at 2x the final desired concentration (typically at its Kd value).
-
Add 10 µL of the tracer solution to all wells.
-
-
Incubation and Reading:
-
Incubate the plate for 60 minutes at room temperature, protected from light.
-
Read the plate on an FP-capable reader. The reader measures the parallel (S-plane) and perpendicular (P-plane) components of the emitted fluorescence and calculates the polarization (mP) for each well.
-
4.4. Data Analysis
-
The primary output is the millipolarization (mP) value.
-
Calculate the percent displacement for each compound: % Displacement = 100 * (1 - (mP_Compound - mP_Min) / (mP_Max - mP_Min))
-
mP_Max: Signal from wells with cells, tracer, and DMSO (maximum binding).
-
mP_Min: Signal from wells with a saturating concentration of a known unlabeled competitor (maximum displacement).
-
-
Identify hits and perform dose-response analysis as described in Protocol 1 to determine Ki or IC₅₀ values.
Troubleshooting Common HTS Issues
Even well-designed screens can encounter issues. Proactive monitoring of quality control metrics is essential for identifying and resolving problems quickly.[24][25]
Table 2: HTS Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) | Source(s) |
| Low Z'-Factor (<0.5) | 1. Suboptimal reagent concentration.2. Low signal-to-background ratio.3. Inconsistent dispensing. | 1. Re-titrate proteins, beads, or tracer.2. Increase incubation time; check buffer components.3. Calibrate liquid handlers; check for clogs. | [15] |
| High Well-to-Well Variability (%CV >15%) | 1. Inadequate mixing.2. Cell clumping or uneven plating.3. Temperature gradients across the plate. | 1. Gently agitate plate after reagent addition.2. Ensure single-cell suspension before plating.3. Equilibrate all reagents and plates to room temp; avoid stacking plates. | [15][24] |
| "Edge Effects" (Systematic bias in outer wells) | 1. Evaporation during incubation.2. Thermal gradients during incubation. | 1. Use breathable seals for cell-based assays; use tight seals for biochemical assays. Ensure humidified incubator.2. Use water-filled moat plates around the assay plate during incubation. | [24] |
| High False Positive Rate | 1. Compound auto-fluorescence or quenching.2. Compound aggregation.3. Non-specific reactivity. | 1. Run a "blanks" plate with compound but no assay components to flag interferents.2. Add 0.01% Triton X-100 to assay buffer; confirm hits with an orthogonal assay.3. Develop counter-screens (e.g., using a different but related target). | [26] |
References
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Heine, A., et al. (2019). High-Throughput Fluorescence Polarization Assay to Identify Ligands Using Purified G Protein-Coupled Receptor. SLAS DISCOVERY: Advancing Life Sciences R&D. Available at: [Link]
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SCT. (2025). Fluorescence Polarization in GPCR Research. Available at: [Link]
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Zhang, Y., et al. (2022). Nanomaterials Used in Fluorescence Polarization Based Biosensors. International Journal of Molecular Sciences, 23(15), 8625. Available at: [Link]
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BMG LABTECH. AlphaScreen. Available at: [Link]
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Lifescience Global. (n.d.). Cell-Based Assays in High-Throughput Screening for Drug Discovery. Available at: [Link]
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ACS Publications. (n.d.). Toward Fluorescent Probes for G-Protein-Coupled Receptors (GPCRs). Available at: [Link]
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Cottet, M., et al. (2011). Original Fluorescent Ligand-Based Assays Open New Perspectives in G-Protein Coupled Receptor Drug Screening. Current Medicinal Chemistry, 18(1), 133-153. Available at: [Link]
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Lazo, J.S., et al. (2012). AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions. Assay and Drug Development Technologies, 10(4), 346-357. Available at: [Link]
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NIH. (n.d.). ADVANCES IN DISCOVERING SMALL MOLECULES TO PROBE PROTEIN FUNCTION IN A SYSTEMS CONTEXT. Available at: [Link]
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Pharmaceutical Technology. (2024). Accelerating Discovery and Development with Advances in High-Throughput Screening. Available at: [Link]
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Technology Networks. (2025). High-throughput Screening in Drug Discovery Explained. Available at: [Link]
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Kellam, B., et al. (2011). Establishing assays and small molecule screening facilities for Drug discovery programs. Journal of Young Pharmacists, 3(1), 51-61. Available at: [Link]
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ResearchGate. (n.d.). AlphaScreen assays. (A) Principles of AlphaScreen technology. Available at: [Link]
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Broad Institute. (n.d.). Cell-based assays for high-throughput screening. Available at: [Link]
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MacRae, C.A., Peterson, R.T. (2015). The Application of Phenotypic High-Throughput Screening Techniques to Cardiovascular Research. Circulation Research, 116(1), 132-142. Available at: [Link]
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Tempo Bioscience. (n.d.). Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). Available at: [Link]
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ResearchGate. (n.d.). Examples of azaspiro[3.n]alkanes in drug discovery. Available at: [Link]
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NIH. (2018). 2,7-Diazaspiro[6][6]nonanes for the Treatment or Prevention of Cancers and Diabetes. Available at: [Link]
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ResearchGate. (2025). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. Available at: [Link]
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Grygorenko, O.O., et al. (2023). 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry, 11(2). Available at: [Link]
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BMG LABTECH. (2019). High-throughput screening (HTS). Available at: [Link]
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ResearchGate. (2016). What I should do if my the validation of the top drugs from high-throughput screening turns to be negative?. Available at: [Link]
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Chemsrc. (2025). This compound. Available at: [Link]
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Malo, N., et al. (2015). Detecting and overcoming systematic bias in high-throughput screening technologies: a comprehensive review of practical issues and methodological solutions. Briefings in Bioinformatics, 16(2), 212-230. Available at: [Link]
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Imaizumi, T., et al. (2022). Discovery and biological evaluation of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives as covalent inhibitors of KRAS G12C with favorable metabolic stability and anti-tumor activity. Bioorganic & Medicinal Chemistry, 71, 116949. Available at: [Link]
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NIH. (n.d.). CHALLENGES IN SECONDARY ANALYSIS OF HIGH THROUGHPUT SCREENING DATA. Available at: [Link]
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MDPI. (n.d.). High-Throughput Screening of Natural Product and Synthetic Molecule Libraries for Antibacterial Drug Discovery. Available at: [Link]
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PubMed. (n.d.). Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists. Available at: [Link]
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- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. lifechemicals.com [lifechemicals.com]
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- 7. 2,7-Diazaspiro[4,4]nonanes for the Treatment or Prevention of Cancers and Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound | CAS#:135380-50-6 | Chemsrc [chemsrc.com]
- 9. High-Throughput Screening in Drug Discovery Explained | Technology Networks [technologynetworks.com]
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- 13. Cell-based assays for high-throughput screening. | Broad Institute [broadinstitute.org]
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- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]
- 17. AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
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- 20. plueckthun.bioc.uzh.ch [plueckthun.bioc.uzh.ch]
- 21. ecosystem.drgpcr.com [ecosystem.drgpcr.com]
- 22. Original Fluorescent Ligand-Based Assays Open New Perspectives in G-Protein Coupled Receptor Drug Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pubs.acs.org [pubs.acs.org]
- 24. academic.oup.com [academic.oup.com]
- 25. CHALLENGES IN SECONDARY ANALYSIS OF HIGH THROUGHPUT SCREENING DATA - PMC [pmc.ncbi.nlm.nih.gov]
- 26. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
Troubleshooting & Optimization
Technical Support Center: Optimization of 7-Methyl-2,7-diazaspiro[3.5]nonane Synthesis
Welcome to the technical support center for the synthesis and optimization of 7-Methyl-2,7-diazaspiro[3.5]nonane. This guide is designed for researchers, medicinal chemists, and process development professionals who are incorporating this valuable spirocyclic scaffold into their work. Spirodiamines are of significant interest in modern drug discovery due to their rigid, three-dimensional structures which can improve pharmacological properties.[1]
This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you navigate the common challenges associated with the synthesis of this specific diazaspirocycle. Our goal is to empower you to achieve higher yields, improve purity, and streamline your synthetic workflow.
Synthetic Overview: Common Routes
The synthesis of this compound typically proceeds through a few established pathways. The most common approach involves the construction of a protected diazaspiro[3.5]nonane core, followed by selective N-methylation and subsequent deprotection. A frequent strategy begins with a Boc-protected precursor, which is then deprotected under acidic conditions.
Troubleshooting Guide: A Problem-Solving Approach
This section addresses specific experimental issues in a question-and-answer format.
Question 1: I am experiencing very low or no yield of my final product after deprotection. What are the likely causes?
Answer: Low yield following the deprotection step is a common issue, often pointing to incomplete reaction or product loss during workup. Let's break down the potential causes based on a typical acid-mediated deprotection (e.g., using Trifluoroacetic Acid (TFA) on a Boc-protected precursor).
-
Cause A: Inefficient Deprotection. The cleavage of the tert-Butyloxycarbonyl (Boc) group is sensitive to several factors.
-
Insufficient Acid: Ensure a significant excess of TFA is used. A common ratio is 1:4 or 1:5 (Boc-substrate:TFA) in a solvent like Dichloromethane (DCM). The reaction generates isobutylene and CO2, and the acid is consumed.
-
Reaction Time/Temperature: While the reaction is often run at 0°C to room temperature, weakly nucleophilic substrates or steric hindrance may require longer reaction times (e.g., 3-4 hours) or allowing the reaction to slowly warm to room temperature.[2] Monitor the reaction by TLC or LC-MS until the starting material is fully consumed.
-
Scavenger Use: The tert-butyl cation formed during deprotection can re-alkylate electron-rich sites. While less common for this substrate, if you suspect side reactions, consider adding a scavenger like triethylsilane (TES) or anisole.
-
-
Cause B: Product Loss During Workup. The product is a diamine, which will be protonated as a salt (e.g., dihydrochloride or bis-trifluoroacetate) after reaction and workup. These salts are often highly water-soluble.
-
Incorrect pH for Extraction: After quenching the acid, you must basify the aqueous layer to a high pH (>12) with NaOH or K2CO3 to ensure the diamine is in its free-base form before extracting with an organic solvent. Failure to do so will leave your product in the aqueous layer.
-
Insufficient Extraction: Use a robust organic solvent for extraction (e.g., DCM, EtOAc, or a mixture containing isopropanol) and perform multiple extractions (at least 3-5) to ensure complete recovery from the aqueous phase.
-
-
Cause C: Reagent Quality.
-
TFA Degradation: Ensure your TFA is fresh and has been stored properly. Old or improperly stored TFA can absorb water, reducing its efficacy.
-
Solvent Purity: Use anhydrous DCM for the reaction to prevent unwanted side reactions, although small amounts of water are generally tolerated in deprotection reactions.
-
Question 2: My final product is contaminated with significant impurities. How can I identify and prevent them?
Answer: Impurity profiles can offer crucial clues about what's going wrong.
-
Symptom: A major peak in the LC-MS or NMR corresponds to the starting material.
-
Diagnosis: This indicates an incomplete reaction.
-
Solution: Refer to the points in "Question 1" regarding reaction time, temperature, and reagent stoichiometry. Increase the reaction time or the excess of the key reagent (e.g., TFA for deprotection, or a reducing agent if that is your key step).
-
-
Symptom: Mass spectrometry shows a mass corresponding to a di-methylated or incorrectly methylated species.
-
Diagnosis: This occurs if your strategy involves a methylation step. The choice of methylating agent and base is critical. Stronger conditions can lead to quaternization of the nitrogen or methylation at the less sterically hindered nitrogen if not properly protected.
-
Solution: Employ a milder methylating agent. For selective methylation, reductive amination using formaldehyde and a reducing agent like sodium triacetoxyborohydride is often highly selective and controllable. If using an alkyl halide like methyl iodide, use a non-nucleophilic hindered base and control the stoichiometry carefully at low temperatures.
-
-
Symptom: The NMR spectrum is complex and "messy," suggesting multiple unidentified byproducts.
-
Diagnosis: This could stem from side reactions during a reduction step, for instance, if using a powerful reducing agent like Lithium Aluminum Hydride (LAH).[3]
-
Solution:
-
Control Temperature: LAH reductions can be highly exothermic. Ensure the reaction is maintained at a low temperature (e.g., 0°C) during the addition of the substrate to the LAH suspension.
-
Anhydrous Conditions: LAH reacts violently with water. Ensure all glassware is oven-dried and solvents are anhydrous. The presence of water will quench the reagent and can lead to incomplete reduction and other side reactions.
-
Careful Workup: The Fieser workup method (sequential addition of water, then 15% NaOH solution, then more water) is critical for safely quenching the LAH and producing a granular, filterable aluminum salt precipitate.[3] Improper quenching can lead to gelatinous precipitates that trap the product, complicating purification.
-
-
Frequently Asked Questions (FAQs)
-
Q: How should I best monitor the progress of my reaction?
-
A: A combination of techniques is ideal. Thin-Layer Chromatography (TLC) is excellent for a quick visual check of starting material consumption. Use a polar solvent system and stain with ninhydrin to visualize the amine products. For more precise monitoring, Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable as it allows you to track the masses of the starting material, product, and any major byproducts simultaneously.
-
-
Q: What are the critical safety precautions for this synthesis?
-
A: When using TFA, always work in a well-ventilated fume hood. It is highly corrosive. When working with LAH, extreme caution is necessary. It is a water-reactive solid that can ignite upon contact with moisture. All additions must be done slowly and under an inert atmosphere (Nitrogen or Argon). Ensure a proper quenching procedure is planned before you start the reaction.
-
-
Q: How should I purify and store the final this compound?
-
A: The free base is an oil or low-melting solid and can be purified by column chromatography on silica gel, often using a mobile phase containing a small amount of amine (e.g., triethylamine) or by using alumina to avoid product streaking. However, for long-term stability and ease of handling, it is highly recommended to convert the free base to its dihydrochloride salt.[4][5] This can be achieved by dissolving the purified free base in a solvent like isopropanol or ether and adding a solution of HCl in isopropanol or bubbling HCl gas. The resulting salt typically precipitates and can be collected by filtration.[3] Store the salt in a desiccator at room temperature.
-
Data & Protocols
Table 1: Optimized Reaction Conditions for Key Synthetic Steps
| Step | Reagents & Solvents | Temperature | Time (hr) | Typical Yield | Reference / Notes |
| Boc Deprotection | Substrate, TFA (5 eq.), DCM | 0°C to RT | 3 | >90% (crude) | [2] Reaction is monitored by LC-MS. |
| LAH Reduction | Substrate, LAH (5 eq.), THF (anhydrous) | 0°C to Reflux | 12-16 | 60-75% | [3] Requires strict anhydrous conditions and careful workup. |
| Salt Formation | Free Base, 6N HCl in Isopropanol | 0°C to RT | 1 | >95% | [3] Product precipitates and is collected by filtration. |
Detailed Experimental Protocol: Boc Deprotection Route
This protocol is adapted from established procedures for Boc deprotection of similar amines.[2]
-
Reaction Setup: Dissolve the Boc-protected this compound precursor (1.0 eq) in Dichloromethane (DCM, approx. 0.1 M concentration) in a round-bottom flask equipped with a magnetic stir bar.
-
Cooling: Cool the solution to 0°C using an ice-water bath.
-
TFA Addition: Slowly add Trifluoroacetic Acid (TFA, 5.0 eq) dropwise to the stirred solution. Gas evolution (CO2) will be observed.
-
Reaction: Allow the mixture to stir at 0°C for 30 minutes, then remove the ice bath and let it warm to room temperature. Continue stirring for 3-4 hours. Monitor the reaction by LC-MS until no starting material is detected.
-
Solvent Removal: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the DCM and excess TFA.
-
Workup (Free Base):
-
Dissolve the resulting residue in water and cool to 0°C.
-
Carefully adjust the pH to >12 by adding 2M NaOH solution.
-
Extract the aqueous layer with DCM (5 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to yield the crude free base.
-
-
Purification/Salt Formation:
-
The crude free base can be purified by column chromatography or directly converted to the dihydrochloride salt as described in the FAQ section.
-
Visual Guides
Synthetic Workflow
Caption: A decision tree for troubleshooting low product yield.
Reaction Mechanism: Boc Deprotection
Caption: Simplified mechanism of acid-catalyzed Boc deprotection.
References
- Google Patents. (n.d.).Synthesis method of drug intermediate 7-oxo-2-azaspiro [3.5] nonane.
-
ResearchGate. (n.d.). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. Retrieved from [Link]
-
PrepChem. (n.d.). Synthesis of 7-Benzyl-2-methyl-2,7-diazaspiro[4.4]nonane Dihydrochloride. Retrieved from [Link]
-
PrepChem. (n.d.). Synthesis of 2-Methyl-2,7-diazaspiro[4.4]nonane Dihydrochloride. Retrieved from [Link]
-
Tantawy, A. S., et al. (2025). Synthesis of 7-(Ethoxymethyl)-4′,4′-dimethyl-2-(3-nitrophenyl)-2′,6′,8-trioxo-5,7-diazaspiro[bicyclo[3.3.1]nonane-3,1′-cyclohexane]-1-carbonitrile. ResearchGate. Retrieved from [Link]
-
Synthetic Communications. (n.d.). Practical Synthesis of Structurally Important Spirodiamine Templates. Taylor & Francis Online. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry. Retrieved from [Link]
-
Figshare. (n.d.). The Synthesis of Methyl-Substituted Spirocyclic Piperidine-Azetidine (2,7-Diazaspiro[3.5]nonane) and Spirocyclic Piperidine-Pyrrolidine (2,8-Diazaspiro[4.5]decane) Ring Systems. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of bicyclic spirodiamines and proposed key reaction intermediate. Retrieved from [Link]
-
ACS Green Chemistry Institute. (n.d.). N-alkylation at sp3 Carbon Reagent Guide. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of the reaction conditions. Retrieved from [Link]
-
ResearchGate. (n.d.). The structure of the partially bio-based spirodiamine... Retrieved from [Link]
-
PMC - NIH. (n.d.). Competing interests during the key N-glycosylation of 6-chloro-7-deaza-7-iodopurine for the synthesis of 7-deaza-2′-methyladenosine using Vorbrüggen conditions. Retrieved from [Link]
-
PubChem. (n.d.). 7-methyl-1,7-diazaspiro[3.5]nonane. Retrieved from [Link]
-
PubChem. (n.d.). 2-Methyl-2,7-diazaspiro[3.5]nonane dihydrochloride. Retrieved from [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. 2,7-Diazaspiro[3.5]nonane, 7-Methyl- synthesis - chemicalbook [chemicalbook.com]
- 3. prepchem.com [prepchem.com]
- 4. Chemscene ChemScene | this compound dihydrochloride | Fisher Scientific [fishersci.com]
- 5. 2-Methyl-2,7-diazaspiro[3.5]nonane dihydrochloride | C8H18Cl2N2 | CID 71743011 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 7-Methyl-2,7-diazaspiro[3.5]nonane
Welcome to the technical support center for the synthesis of 7-Methyl-2,7-diazaspiro[3.5]nonane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and address frequently asked questions (FAQs) encountered during the synthesis of this valuable spirocyclic diamine. Our goal is to empower you with the scientific rationale behind the experimental steps, enabling you to optimize your reaction yields and purity.
Overview of the Synthetic Strategy
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yields and purity. The most common and reliable synthetic route commences with the readily available N-Boc-4-piperidone. The core of the strategy involves the construction of the spirocyclic framework, followed by the introduction of the methyl group and final deprotection.
The key transformations in this synthesis are:
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Reductive Amination: Formation of a crucial C-N bond to introduce the second nitrogenous component.
-
Intramolecular Cyclization: Construction of the strained azetidine ring to form the spirocyclic core.
-
N-Methylation: Introduction of the methyl group onto the piperidine nitrogen.
-
Deprotection: Removal of the Boc protecting group to yield the final product.
This guide will break down the troubleshooting for each critical phase of the synthesis.
Visualizing the Workflow: A Step-by-Step Diagram
Caption: Synthetic workflow for this compound.
Phase 1: Spirocycle Formation - Troubleshooting and FAQs
Step 1: Reductive Amination of N-Boc-4-piperidone
Reductive amination is a cornerstone of amine synthesis, involving the reaction of a carbonyl compound with an amine to form an imine, which is then reduced in situ to the corresponding amine.[1] In this synthesis, N-Boc-4-piperidone is reacted with a suitable amine to build the precursor for the azetidine ring.
Q1: My reductive amination is sluggish or incomplete. What are the likely causes and how can I drive it to completion?
A1: Incomplete reductive amination is a common issue. Here’s a systematic approach to troubleshooting:
-
Choice of Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the preferred reagent for reductive aminations as it is mild and selective for the imine over the ketone starting material.[2] If you are using a less reactive borohydride, consider switching to NaBH(OAc)₃.
-
Reaction pH: The formation of the imine intermediate is pH-dependent. The reaction is typically acid-catalyzed, but a strongly acidic medium can protonate the amine nucleophile, rendering it unreactive. A weak acid catalyst, such as acetic acid, is often added to maintain the optimal pH range.
-
Water Scavenging: The formation of the imine from the amine and ketone releases water. This is a reversible reaction, and the presence of water can inhibit the reaction. The addition of a dehydrating agent, like molecular sieves, can help drive the equilibrium towards the imine and improve the overall yield.
-
Reaction Temperature and Time: While many reductive aminations proceed at room temperature, gentle heating (e.g., to 40-50 °C) can sometimes be necessary to overcome activation energy barriers, especially with less reactive amines. Ensure you are allowing sufficient reaction time, monitoring by TLC or LC-MS.
Q2: I am observing significant amounts of a side-product corresponding to the reduction of the starting N-Boc-4-piperidone. How can I prevent this?
A2: The formation of the corresponding alcohol from the reduction of the starting ketone is a classic side reaction in reductive aminations.
-
Order of Addition: To minimize the reduction of the starting ketone, it is advisable to pre-mix the ketone and the amine to allow for imine formation before adding the reducing agent.
-
Choice of Reducing Agent: As mentioned, NaBH(OAc)₃ is less reactive towards ketones than other borohydrides like sodium borohydride (NaBH₄), making it the superior choice to favor imine reduction.
Experimental Protocol: Reductive Amination
-
To a solution of N-Boc-4-piperidone (1.0 eq) and aminoacetonitrile hydrochloride (1.1 eq) in a suitable solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE), add a weak base such as triethylamine (1.2 eq) to liberate the free amine.
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Stir at room temperature for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM, combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
| Parameter | Recommended Condition | Rationale |
| Reducing Agent | Sodium triacetoxyborohydride | Mild and selective for imine reduction. |
| Solvent | Dichloromethane (DCM) | Good solubility for reactants and inert. |
| Temperature | Room Temperature | Sufficient for most reductive aminations. |
| Catalyst | Acetic Acid (optional) | Maintains optimal pH for imine formation. |
Step 2: Intramolecular Cyclization to Form the Azetidine Ring
The formation of the four-membered azetidine ring is often the most challenging step due to the inherent ring strain.[3] This is typically achieved through an intramolecular nucleophilic substitution, where the newly introduced amine attacks an electrophilic carbon on the piperidine ring.
Q3: The yield of my intramolecular cyclization is very low. What factors should I investigate?
A3: Low yields in azetidine ring formation are common and can be addressed by carefully optimizing several parameters:
-
Leaving Group: The efficiency of the intramolecular SN2 reaction is highly dependent on the quality of the leaving group. A tosylate (Ts) or mesylate (Ms) group is commonly installed on a hydroxyl precursor to create a good leaving group. Ensure the tosylation or mesylation of the precursor alcohol is complete before attempting the cyclization.
-
Base Selection: A strong, non-nucleophilic base is crucial for deprotonating the amine without competing in the substitution reaction. Bases like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) are often effective.
-
Solvent Choice: A polar aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) is generally preferred as it can solvate the cation of the base while not interfering with the nucleophilicity of the amine.
-
Concentration: Intramolecular reactions are favored at high dilution to minimize intermolecular side reactions. Running the reaction at a concentration of 0.01-0.05 M is a good starting point.
-
Temperature: While some cyclizations require heat to overcome the activation energy, excessive temperatures can lead to decomposition. It is often beneficial to start at room temperature and gently heat if the reaction is not proceeding.
Q4: I am observing the formation of a dimeric or polymeric byproduct. How can I favor the intramolecular cyclization?
A4: The formation of intermolecular reaction products is a clear indication that the reaction concentration is too high. Employing high-dilution conditions is the most effective way to promote the desired intramolecular cyclization. This can be achieved by slowly adding the substrate solution to a larger volume of the solvent containing the base using a syringe pump.
Experimental Protocol: Intramolecular Cyclization
-
The precursor amine from the reductive amination step is first converted to a diol via reduction of the nitrile (e.g., with LiAlH₄), followed by protection of the resulting primary amine (e.g., with a benzyl group). The hydroxyl group on the piperidine ring is then tosylated.
-
Prepare a solution of the tosylated precursor in anhydrous DMF or THF.
-
In a separate flask, prepare a suspension of sodium hydride (1.5 eq) in the same anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Using a syringe pump, add the solution of the tosylated precursor to the sodium hydride suspension over several hours at room temperature.
-
After the addition is complete, stir the reaction mixture for an additional 12-24 hours, monitoring by TLC or LC-MS.
-
Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with a suitable organic solvent, dry the combined organic layers, and concentrate.
Caption: Key steps in the intramolecular cyclization.
Phase 2: Functionalization & Deprotection - Troubleshooting and FAQs
Step 3: N-Methylation
The introduction of the methyl group onto the piperidine nitrogen is a standard alkylation reaction.
Q5: My N-methylation reaction is incomplete, or I am observing over-alkylation at the other nitrogen. How can I improve the selectivity?
A5:
-
Protecting Groups: The synthesis is designed with an orthogonal protecting group strategy. The azetidine nitrogen is protected as a Boc-carbamate, which is stable under the conditions used for N-methylation of the piperidine nitrogen. Ensure the Boc group is intact before proceeding with methylation.
-
Methylating Agent: Use a mild and efficient methylating agent. Methyl iodide (MeI) or dimethyl sulfate are common choices. Use a slight excess (1.1-1.2 equivalents) to ensure complete reaction without promoting side reactions.
-
Base: A non-nucleophilic base such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) should be used to scavenge the acid produced during the reaction.
-
Solvent and Temperature: Acetonitrile or DMF are suitable solvents. The reaction is typically run at room temperature.
Step 4: Boc Deprotection
The final step is the removal of the Boc protecting group to yield this compound.
Q6: The Boc deprotection is not going to completion, or I am seeing decomposition of my product.
A6:
-
Acid Choice and Concentration: Trifluoroacetic acid (TFA) in DCM is the standard and most effective method for Boc deprotection.[4] A 20-50% solution of TFA in DCM is typically sufficient. If the reaction is slow, the concentration of TFA can be increased.
-
Reaction Time and Temperature: Boc deprotection is usually rapid at room temperature, often completing within 1-3 hours.[4] Monitor the reaction by TLC to avoid prolonged exposure to strong acid, which could lead to degradation of the product.
-
Work-up: After the reaction is complete, the excess TFA must be thoroughly removed in vacuo. The resulting trifluoroacetate salt is then neutralized with a base (e.g., aqueous NaOH or NaHCO₃) to obtain the free amine.
Experimental Protocol: Boc Deprotection
-
Dissolve the N-Boc-7-Methyl-2,7-diazaspiro[3.5]nonane (1.0 eq) in DCM.
-
Add trifluoroacetic acid (5-10 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours.
-
Monitor the disappearance of the starting material by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.
-
Dissolve the residue in water and basify to pH > 10 with aqueous NaOH.
-
Extract the product with an appropriate organic solvent (e.g., DCM or ethyl acetate).
-
Dry the combined organic layers and concentrate to afford the final product.
Purification and Characterization
Q7: I am having difficulty purifying the final product. What are the recommended methods?
A7: The final product is a relatively polar diamine.
-
Column Chromatography: If necessary, purification can be achieved by column chromatography on silica gel. A gradient elution system starting with DCM and gradually increasing the polarity with methanol and a small amount of ammonium hydroxide (to prevent tailing) is often effective.
-
Salt Formation and Recrystallization: For obtaining a highly pure, stable solid, the free base can be converted to its dihydrochloride salt by treatment with HCl in a suitable solvent like isopropanol or ether. The resulting salt can then be recrystallized.
References
- Walz, A. J., & Bae, S. Y. (2023). Fentanyl Synthesis Using N-BOC-4-Piperidinone.
- Gassama, A., & Diatta, A. (2015). Synthesis of N-Substituted piperidines from piperidone. Journal de la Société Ouest-Africaine de Chimie, 39, 31-40.
-
PrepChem.com. (n.d.). Synthesis of 7-Benzyl-2-methyl-2,7-diazaspiro[4.4]nonane Dihydrochloride. [Link]
- Google Patents. (2016). CN102659678B - Method for synthesis of 1-carbonyl-7-diazaspiro[3.5]nonane-7-carboxylic acid tert-butyl ester.
-
PrepChem.com. (n.d.). Synthesis of 2-Methyl-2,7-diazaspiro[4.4]nonane Dihydrochloride. [Link]
-
PubChem. (n.d.). tert-Butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate. [Link]
- Google Patents. (n.d.).
Sources
Technical Support Center: Purification of 7-Methyl-2,7-diazaspiro[3.5]nonane
Welcome to the technical support resource for 7-Methyl-2,7-diazaspiro[3.5]nonane. This guide is designed for researchers, medicinal chemists, and drug development professionals who are encountering challenges in the purification of this spirocyclic diamine. Drawing from established principles in separation science and practical laboratory experience, this document provides troubleshooting guides and frequently asked questions to help you achieve your desired purity and yield.
Troubleshooting Guide: Common Purification Issues
This section addresses specific, common problems encountered during the purification of this compound and related polar, basic compounds.
Question 1: My compound is streaking severely on silica gel TLC plates and I'm observing poor separation and yield loss during column chromatography. What is happening and how can I resolve this?
Answer:
This is the most common issue when purifying basic amines on standard silica gel. The root cause is a strong acid-base interaction between the basic nitrogen atoms of your diazaspiro[3.5]nonane and the acidic silanol (Si-OH) groups on the surface of the silica stationary phase.[1] This interaction leads to irreversible adsorption, peak tailing (streaking), and potential degradation of the compound on the column, resulting in poor separation and reduced recovery.[2]
To mitigate this, you must neutralize the acidic sites on the silica or use a more inert stationary phase. Here are three effective strategies:
Strategy A: Mobile Phase Modification with a Competing Base
By adding a small amount of a competing amine to your mobile phase, you can "neutralize" the active silanol groups, allowing your target compound to elute properly.[1][2]
-
Recommended Modifiers: Triethylamine (TEA), ammonium hydroxide (NH₄OH), or pyridine. TEA is often the first choice due to its volatility.
-
Typical Concentration: 0.5-2% (v/v) in your eluent system (e.g., Dichloromethane/Methanol or Ethyl Acetate/Hexane).
Step-by-Step Protocol for Mobile Phase Modification:
-
TLC Analysis: Develop your TLC plate using a standard mobile phase (e.g., 95:5 DCM:MeOH). Observe the streaking. On a new plate, use the same solvent system but pre-saturate the TLC chamber with a few drops of TEA or by adding 1% TEA directly to the mobile phase. You should observe a significant improvement in the spot shape.
-
Solvent Preparation: Prepare your bulk mobile phase for column chromatography. For a 1 L solution, add 10 mL of TEA to your chosen solvent mixture (e.g., 900 mL DCM, 90 mL MeOH, 10 mL TEA).
-
Column Equilibration: It is crucial to thoroughly equilibrate your silica gel column with the amine-modified mobile phase before loading your sample. Flush the packed column with at least 5 column volumes (CV) of the solvent system.[3]
-
Sample Loading: Load your crude sample (pre-adsorbed onto a small amount of silica if possible) and begin elution with the modified mobile phase.
Strategy B: Amine-Functionalized Silica
For more challenging separations, using a stationary phase where the silica surface is covalently modified with amino groups (KP-NH) is an excellent option.[1][4] This phase provides a basic environment that minimizes the problematic interactions, often resulting in sharper peaks and better separation with simple solvent systems like hexane/ethyl acetate.[4]
Strategy C: Basic Alumina Stationary Phase
Basic or neutral alumina can be a direct substitute for silica.[5] Since alumina is not as strongly acidic as silica, it is more suitable for purifying basic compounds. You may need to re-optimize your mobile phase, as the elution characteristics will differ from silica.
Question 2: I am trying to remove highly polar, synthesis-related impurities, but my compound either remains at the baseline in normal-phase chromatography or elutes in the solvent front in standard reverse-phase. What is the best approach?
Answer:
This is a classic challenge for small, polar molecules. When normal-phase fails, reverse-phase high-performance liquid chromatography (RP-HPLC) is often the solution, but it requires specific method adjustments for basic amines.
The issue with standard reverse-phase (e.g., C18 column with Water/Acetonitrile mobile phase) is that at neutral or acidic pH, your diamine is protonated. This protonated form is highly polar and has little retention on the nonpolar C18 stationary phase, causing it to elute very early.
The Solution: High pH Reverse-Phase Chromatography
By increasing the pH of the mobile phase to an alkaline level (e.g., pH 9-10), you convert your compound to its neutral, free-base form.[2] This significantly increases its hydrophobicity, leading to better retention and separation on a C18 column.[2]
Step-by-Step Protocol for High pH Reverse-Phase Purification:
-
Column Selection: Ensure you are using a pH-stable reverse-phase column (e.g., a modern C18 bonded to a hybrid silica particle) that can tolerate alkaline conditions.
-
Mobile Phase Preparation:
-
Aqueous Phase (A): Deionized water with a volatile basic modifier. A common choice is 10 mM ammonium bicarbonate or 0.1% ammonium hydroxide. Adjust the pH to ~9.5 if necessary.
-
Organic Phase (B): Acetonitrile or Methanol.
-
-
Method Development: Start with an analytical HPLC run to determine the optimal gradient. A typical gradient might be 5% to 95% B over 15-20 minutes.
-
Preparative Run: Scale up the optimized method to your preparative HPLC system.
-
Post-Purification Workup: The use of volatile buffers like ammonium bicarbonate is advantageous because they can be removed by lyophilization (freeze-drying), leaving your pure compound as a free base.
Question 3: My synthesis involves a final Boc-deprotection step using trifluoroacetic acid (TFA). How do I effectively remove residual TFA and other acidic byproducts from my final product?
Answer:
Trifluoroacetic acid and its salts can be persistent impurities. A multi-step approach combining extraction and a final purification step is often necessary. A common synthetic route to this compound involves the deprotection of a Boc-protected precursor such as tert-butyl this compound-2-carboxylate.[4][6]
Workflow for Post-Deprotection Purification:
-
Solvent Removal: After the reaction is complete, evaporate the TFA and reaction solvent (typically DCM) under reduced pressure.
-
Aqueous Basic Workup (Acid-Base Extraction):
-
Dissolve the residue in a minimal amount of water or dilute HCl.
-
Wash the aqueous layer with a nonpolar organic solvent (e.g., diethyl ether or ethyl acetate) to remove any non-basic organic impurities.
-
Basify the aqueous layer by adding a strong base like 2M NaOH or solid K₂CO₃ until the pH is >11. This converts your product's salt back to the free base.
-
Extract the free base from the aqueous layer into an organic solvent like DCM or chloroform (perform 3-4 extractions).
-
Combine the organic layers, dry with anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude free base.
-
-
Final Polish: The crude product from the extraction can then be further purified using one of the chromatography methods described in the questions above (e.g., silica gel with a TEA-modified eluent) or by recrystallization if a suitable solvent is found. Trituration with a solvent like cold diethyl ether can also help remove residual nonpolar impurities.[4]
Purification Strategy Decision Workflow
The following diagram outlines a decision-making process for selecting an appropriate purification strategy for this compound.
Caption: Decision tree for selecting a purification method.
Frequently Asked Questions (FAQs)
-
Q: What are the key physical properties of this compound?
-
A: It is a diamine with a molecular weight of 140.23 g/mol and a formula of C₈H₁₆N₂.[4] As a small amine, it is expected to be a liquid or low-melting solid at room temperature and possess good solubility in polar organic solvents like methanol and dichloromethane, as well as some solubility in water, especially when protonated. Its basic nature means it will readily form salts with acids.
-
-
Q: Can this compound be purified by recrystallization?
-
A: Recrystallization is a powerful technique for purifying solids, provided a suitable solvent system can be identified.[7] The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.[8] For polar amines, solvent systems like acetonitrile, ethanol, or mixtures such as ethyl acetate/heptane could be explored. If the free base is an oil, converting it to a crystalline salt (e.g., hydrochloride or dihydrochloride) with HCl in ether or isopropanol can often yield a solid that is much easier to recrystallize.[9][10]
-
-
Q: What are the best analytical methods to confirm the purity of the final product?
-
A: A combination of techniques is recommended.
-
NMR Spectroscopy (¹H and ¹³C): Provides structural confirmation and can detect impurities with high sensitivity.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): Ideal for confirming the molecular weight and assessing purity. Using the high-pH reverse-phase method described earlier on an analytical scale will give a sharp peak and a good purity assessment.
-
Elemental Analysis (CHN): Provides the percentage composition of carbon, hydrogen, and nitrogen, which should match the theoretical values for a pure sample.
-
-
Quantitative Data Summary
| Purification Method | Stationary Phase | Typical Mobile Phase System | Modifier | Key Advantage |
| Standard Normal Phase | Silica Gel | Dichloromethane/Methanol | None | Simple, for less basic amines or non-polar impurities. |
| Modified Normal Phase | Silica Gel | Dichloromethane/Methanol | 0.5-2% Triethylamine | Prevents streaking and improves recovery of basic amines.[2][11] |
| Amine-Specific Phase | Amine-Functionalized Silica | Hexane/Ethyl Acetate | None | Excellent peak shape and selectivity for basic compounds.[4] |
| High-pH Reverse Phase | C18 (pH stable) | Water/Acetonitrile | 0.1% NH₄OH or 10mM NH₄HCO₃ | Best for separating highly polar impurities from the target.[2] |
Experimental Workflow Visualization
The diagram below illustrates the general workflow for purifying this compound using modified normal-phase flash chromatography.
Caption: Workflow for modified normal-phase flash chromatography.
References
- Biotage. (2023).
- Biotage. (2023). Is there an easy way to purify organic amines?
- ChemicalBook. (n.d.). 2,7-Diazaspiro[3.5]nonane, 7-Methyl- synthesis.
- Reddit r/chemhelp. (2022). Chromotography with free amines?
- Reddit r/Chempros. (2023). Purification of strong polar and basic compounds.
- Science Forums. (2011).
- PubChem. (n.d.). tert-Butyl 2,7-diazaspiro[3.
- YouTube. (2020).
- YouTube. (2007).
- Echemi. (n.d.). 2,7-Diazaspiro[3.5]nonane-2-carboxylic acid, 7-Methyl-, 1,1-dimethylethyl ester.
-
Molbase. (n.d.). 2-Methyl-2,7-diazaspiro[3.5]nonane dihydrochloride. [Link]
- BLDpharm. (n.d.). 2-Methyl-2,7-diazaspiro[3.5]nonane dihydrochloride.
- VWR. (n.d.). 2,7-Diazaspiro[3.5]nonane, 2-methyl-, hydrochloride (1:2).
Sources
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- 2. biotage.com [biotage.com]
- 3. Amine purification, - Chemistry - Science Forums [scienceforums.net]
- 4. 2,7-Diazaspiro[3.5]nonane, 7-Methyl- synthesis - chemicalbook [chemicalbook.com]
- 5. reddit.com [reddit.com]
- 6. echemi.com [echemi.com]
- 7. youtube.com [youtube.com]
- 8. youtube.com [youtube.com]
- 9. 1610028-42-6|2-Methyl-2,7-diazaspiro[3.5]nonane dihydrochloride|BLD Pharm [bldpharm.com]
- 10. CAS 1610028-42-6: 2,7-Diazaspiro[3.5]nonane, 2-methyl-, hy… [cymitquimica.com]
- 11. reddit.com [reddit.com]
Identification of byproducts in 7-Methyl-2,7-diazaspiro[3.5]nonane synthesis
Welcome to the technical support center for the synthesis of 7-Methyl-2,7-diazaspiro[3.5]nonane. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable spirocyclic diamine. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) in a user-friendly format to assist you in identifying and mitigating the formation of byproducts, ultimately improving your yield and purity.
Troubleshooting Guide: Navigating Byproduct Formation
The synthesis of this compound typically proceeds through one of two common routes: the reduction of a lactam precursor or the deprotection of a protected diamine intermediate. Each pathway presents a unique set of challenges and potential byproducts. This guide will walk you through the identification and resolution of these issues.
Scenario 1: Issues During the Reduction of a Spirocyclic Lactam Precursor
A common synthetic strategy involves the reduction of a spirocyclic lactam, such as 7-methyl-2-oxo-2,7-diazaspiro[3.5]nonane, using a powerful reducing agent like lithium aluminum hydride (LiAlH₄). While effective, this step can be prone to side reactions.
Potential Cause 1: Incomplete Reduction and Intermediate Iminium Ion Formation
The reduction of amides and lactams with LiAlH₄ is a robust transformation, but incomplete reaction can lead to a mixture of starting material, product, and intermediates.[1][2] The mechanism involves the formation of a highly reactive iminium ion intermediate after the initial addition of hydride and elimination of an aluminate species.[2] If the reaction is not driven to completion, this iminium ion can persist or participate in side reactions.
Troubleshooting Workflow for Incomplete Reduction:
Caption: Troubleshooting workflow for incomplete LiAlH₄ reduction.
Suggested Solutions:
-
Monitor Reaction Progress: Utilize Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the disappearance of the starting lactam.
-
Optimize Reagent Stoichiometry: Gradually increase the molar equivalents of LiAlH₄. Amide reductions often require an excess of the reducing agent to ensure complete conversion.[3]
-
Adjust Reaction Conditions: If increasing the reductant is insufficient, consider extending the reaction time or cautiously increasing the temperature (e.g., refluxing in an appropriate solvent like THF).[4]
Potential Cause 2: Formation of Olefinic Byproducts
A known side reaction in the reduction of cyclic ketones and lactams is the formation of olefinic impurities through elimination pathways.[5] In the context of a related synthesis of 7-oxo-2-azaspiro[3.5]nonane, "transitional reduction olefin impurities" have been reported during a lithium aluminum hydride cyclization step.[5]
Identification of Olefinic Byproducts:
| Analytical Technique | Expected Observation |
| ¹H NMR | Appearance of signals in the vinyl region (typically 4.5-6.5 ppm). |
| ¹³C NMR | Presence of sp² carbon signals (typically 100-150 ppm). |
| Mass Spectrometry | Detection of a species with a mass corresponding to the loss of water (M-18) from a partially reduced intermediate. |
Suggested Solutions:
-
Maintain Anhydrous Conditions: LiAlH₄ reacts violently with water, and the presence of moisture can lead to the formation of lithium hydroxide and aluminum hydroxide, which can complicate the reaction and work-up.[1] Ensure all glassware is thoroughly dried and reactions are performed under an inert atmosphere.
-
Control Reaction Temperature: Add the LiAlH₄ solution slowly to a cooled solution of the lactam to manage the exothermic reaction and minimize side reactions.
Scenario 2: Byproduct Formation During Boc Deprotection
Another prevalent route to this compound involves the deprotection of a Boc-protected precursor, such as tert-butyl this compound-2-carboxylate, using a strong acid like trifluoroacetic acid (TFA).[6]
Potential Cause: N-tert-butylation of the Product
The deprotection of a Boc group with TFA generates a reactive tert-butyl cation.[7] This electrophile can be trapped by nucleophiles in the reaction mixture. The secondary amine of the desired product, this compound, is nucleophilic and can react with the tert-butyl cation, leading to the formation of an N-tert-butylated byproduct.
Mechanism of N-tert-butylation:
Caption: Formation of N-tert-butylated byproduct during Boc deprotection.
Identification of N-tert-butylated Byproduct:
| Analytical Technique | Expected Observation |
| ¹H NMR | A sharp singlet integrating to 9 protons in the upfield region (around 1.0-1.5 ppm), characteristic of a tert-butyl group. |
| ¹³C NMR | Two additional signals: one for the quaternary carbon of the tert-butyl group (around 50-60 ppm) and one for the methyl carbons (around 25-30 ppm). |
| Mass Spectrometry | A molecular ion peak that is 56 units higher than the desired product (C₄H₈ = 56 g/mol ). |
Suggested Solutions:
-
Use of Scavengers: Introduce a scavenger to the reaction mixture to trap the tert-butyl cation. Common scavengers include:
-
Thiophenol or Thioanisole: These sulfur-containing compounds are excellent nucleophiles for trapping carbocations.[7]
-
Triethylsilane (TES): This reagent can reduce the tert-butyl cation to isobutane.
-
-
Optimize Reaction Conditions:
-
Lower Temperature: Perform the deprotection at a lower temperature (e.g., 0 °C) to decrease the rate of the alkylation side reaction.
-
Minimize Reaction Time: Monitor the reaction closely and quench it as soon as the starting material is consumed to reduce the exposure of the product to the acidic conditions and the tert-butyl cation.
-
Frequently Asked Questions (FAQs)
Q1: What is the role of the aqueous work-up after a LiAlH₄ reduction?
The aqueous work-up is a critical step to quench the excess LiAlH₄ and to hydrolyze the aluminum-amine complexes formed during the reaction to liberate the free amine. A careful, sequential addition of water, followed by an aqueous base (like NaOH), and then more water (Fieser work-up) is often employed to produce a granular precipitate of aluminum salts that can be easily filtered off.
Q2: I see a significant amount of a greasy, difficult-to-filter solid during my LiAlH₄ work-up. What could be the cause?
This is a common issue and often results from an improper work-up procedure, leading to the formation of gelatinous aluminum hydroxides. Adhering to a standardized work-up protocol, such as the Fieser method (sequential addition of 'x' mL of water, 'x' mL of 15% NaOH, and '3x' mL of water for 'y' g of LiAlH₄), can help to form more easily filterable salts.
Q3: Can I use other acids besides TFA for Boc deprotection?
Yes, other strong acids like hydrochloric acid (HCl) in a solvent like dioxane or methanol can also be used for Boc deprotection. The choice of acid can sometimes influence the selectivity and the profile of byproducts. It is advisable to perform small-scale test reactions to determine the optimal conditions for your specific substrate.
Q4: How can I purify my this compound from the N-tert-butylated byproduct?
Separation of the desired product from its N-tert-butylated analog can be challenging due to their similar polarities.
-
Column Chromatography: Careful optimization of the eluent system for silica gel chromatography may allow for separation. A gradient elution with a polar solvent system (e.g., dichloromethane/methanol with a small amount of ammonium hydroxide) might be effective.
-
Acid-Base Extraction: While both are basic, there might be a slight difference in their pKa values that could be exploited through a carefully controlled acid-base extraction, though this is less likely to be highly effective.
-
Crystallization/Salt Formation: Conversion of the product mixture to a salt (e.g., hydrochloride or oxalate) followed by recrystallization may allow for the selective crystallization of the desired product salt.
Q5: What are the key NMR signals to confirm the structure of this compound?
-
¹H NMR: Look for a singlet corresponding to the N-methyl group (typically around 2.2-2.5 ppm). The protons on the carbons adjacent to the nitrogens will appear as multiplets in the range of 2.5-3.5 ppm. The presence of a signal for the secondary amine proton (N-H) is also a key indicator, though its chemical shift can be variable and the peak may be broad.
-
¹³C NMR: Expect to see signals for the N-methyl carbon, the spirocyclic quaternary carbon, and the various methylene carbons of the two rings. The chemical shifts will be influenced by the presence of the adjacent nitrogen atoms.
This technical support guide provides a starting point for addressing common issues in the synthesis of this compound. For more complex challenges, a thorough analysis of your specific reaction conditions and analytical data is recommended.
References
-
Khan, N. (2016). How to do alkylation of NHBoc amines using alkyl bromide? ResearchGate. Available at: [Link]
-
Unknown Author. (2018). Alkylation of Boc protected secondary amines? ResearchGate. Available at: [Link]
-
Chemistry Steps. (n.d.). Amide Reduction Mechanism by LiAlH4. Available at: [Link]
-
Unknown Author. (2014). Reduction of N-Allylamides by LiAlH4: Unexpected Attack of the Double Bond with Mechanistic Studies of Product and Byproduct Formation. ResearchGate. Available at: [Link]
-
Fisch, L. (2016). Lithium Aluminum Hydride LiAlH4 Reduction Reaction + Mechanism. YouTube. Available at: [Link]
-
Ashenhurst, J. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. Available at: [Link]
-
Ghosh, A. K., et al. (2011). A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. National Institutes of Health. Available at: [Link]
-
AdiChemistry. (n.d.). Lithium aluminium hydride (LiAlH4) - LAH - Reduction-Mechanism. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Available at: [Link]
-
University of Calgary. (n.d.). Ch22: Reduction of Amides using LiAlH4 to amines. Available at: [Link]
-
Cran, J. W., Vidhani, D. V., & Krafft, M. E. (2014). Copper-Catalyzed N-tert-Butylation of Aromatic Amines under Mild Conditions Using tert-Butyl 2,2,2-Trichloroacetimidate. Organic Chemistry Portal. Available at: [Link]
-
Hreczycho, G., et al. (2023). Triarylamminium Radical Cation Facilitates the Deprotection of tert-Butyl Groups in Esters, Ethers, Carbonates, and Carbamates. The Journal of Organic Chemistry. Available at: [Link]
-
Chemistry Steps. (n.d.). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. Available at: [Link]
-
PubMed. (2014). Reduction of N-allylamides by LiAlH4: unexpected attack of the double bond with mechanistic studies of product and byproduct formation. Available at: [Link]
-
PubMed. (2007). Preparation of N-acetyl, tert-butyl amide derivatives of the 20 natural amino acids. Available at: [Link]
-
Bartoli, G., et al. (2005). Selective Deprotection of N-Boc-Protected tert Butyl Ester Amino Acids by the CeCl3·7H2O−NaI System in Acetonitrile. ResearchGate. Available at: [Link]
-
Singh, G. S. (2010). ChemInform Abstract: Spirocyclic β-Lactams: Synthesis and Biological Evaluation of Novel Heterocycles. ResearchGate. Available at: [Link]
-
D'hooghe, M., & De Kimpe, N. (2008). Novel and Recent Synthesis and Applications of β-Lactams. PMC. Available at: [Link]
-
Reddy, G. H., et al. (2008). Identification, characterization and synthesis of impurities of zafirlukast. ResearchGate. Available at: [Link]
-
Kumar, P., et al. (2016). Four process-related potential new impurities in ticagrelor: Identification, isolation, characterization using HPLC, LC/ESI-MS(n), NMR and their synthesis. PubMed. Available at: [Link]
Sources
- 1. adichemistry.com [adichemistry.com]
- 2. Copper-Catalyzed N-tert-Butylation of Aromatic Amines under Mild Conditions Using tert-Butyl 2,2,2-Trichloroacetimidate [organic-chemistry.org]
- 3. Amine Protection / Deprotection [fishersci.co.uk]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 2,7-Diazaspiro[3.5]nonane, 7-Methyl- synthesis - chemicalbook [chemicalbook.com]
- 7. Boc-Protected Amino Groups [organic-chemistry.org]
Validation & Comparative
Spectroscopic Blueprint of a Unique Scaffold: A Comparative Guide to 7-Methyl-2,7-diazaspiro[3.5]nonane
In the landscape of modern drug discovery and development, the demand for novel molecular scaffolds that offer unique three-dimensional arrangements is insatiable. The spirocyclic framework, characterized by two rings sharing a single atom, has emerged as a particularly attractive motif. 7-Methyl-2,7-diazaspiro[3.5]nonane, with its fusion of a strained four-membered azetidine ring and a six-membered N-methylpiperidine ring, presents a compelling scaffold for interrogating new chemical space. Its rigid structure and strategically placed nitrogen atoms offer multiple vectors for substitution, making it a valuable building block for combinatorial chemistry and the development of new therapeutic agents.
This guide provides a comprehensive analysis of the expected spectroscopic signature of this compound. In the absence of publicly available experimental data for this specific compound, we will construct a detailed spectroscopic profile by dissecting its constituent parts: the azetidine and N-methylpiperidine rings. This comparative approach, supported by experimental data from these analogous structures and fundamental spectroscopic principles, will provide researchers with a robust framework for the identification and characterization of this and similar diazaspiro[3.5]nonane derivatives.
The Logic of Spectroscopic Dissection
The core principle of our analysis lies in the understanding that the spectroscopic properties of a molecule are a composite of the contributions of its individual functional groups and structural motifs. By examining the known spectral data of azetidine and N-methylpiperidine, we can make well-informed predictions for the NMR, IR, and MS spectra of our target molecule. The key is to consider how the spirocyclic fusion and the interplay between the two rings will influence the final spectral output.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the 3D Structure
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR will provide a wealth of information regarding its connectivity and stereochemistry.
¹H NMR Spectroscopy
The proton NMR spectrum of this compound is expected to be relatively complex due to the rigid, non-planar nature of the spirocyclic system, which can lead to diastereotopic protons. We can predict the chemical shifts by considering the electronic environments of the protons in the azetidine and piperidine rings.
-
N-Methyl Group: A sharp singlet corresponding to the three protons of the methyl group attached to the piperidine nitrogen is expected. Based on data for N-methylpiperidine, this signal will likely appear in the upfield region, around 2.2-2.4 ppm .[1]
-
Piperidine Ring Protons: The methylene protons of the piperidine ring will exhibit more complex splitting patterns. The protons on the carbons adjacent to the nitrogen (C6 and C8) are expected to be deshielded and appear around 2.3-2.8 ppm .[1][2][3] The remaining methylene protons (C5 and C9) will likely resonate further upfield, in the range of 1.4-1.6 ppm .[1][2][3] Due to the restricted rotation around the spiro center, the axial and equatorial protons on each of these carbons are chemically non-equivalent and will likely show geminal and vicinal coupling, leading to complex multiplets.
-
Azetidine Ring Protons: The protons on the four-membered ring are expected to be in a distinct chemical environment. Protons on the carbons adjacent to the secondary amine (C1 and C3) will be deshielded and are predicted to appear around 3.0-3.5 ppm . The high ring strain of the azetidine ring can influence these chemical shifts.[4]
¹³C NMR Spectroscopy
The proton-decoupled ¹³C NMR spectrum will provide a clear count of the unique carbon environments in the molecule.
-
Spiro Carbon (C4): The quaternary spiro carbon is a key diagnostic feature. Its chemical shift is expected to be in a unique region, likely around 40-50 ppm , influenced by the strain of the four-membered ring and the substitution pattern. The chemical shift of the spiro-carbon in spiro[3.5]nonane itself provides a reference point.
-
Piperidine Ring Carbons: Based on N-methylpiperidine data, the carbons of the piperidine ring are expected at the following approximate shifts: C6 and C8 (adjacent to N-CH₃) around 55-60 ppm , and C5 and C9 further upfield around 24-28 ppm . The N-methyl carbon will appear around 46-48 ppm .
-
Azetidine Ring Carbons: The carbons of the azetidine ring (C1 and C3) are anticipated to be in the range of 45-55 ppm , influenced by the adjacent nitrogen atom and the ring strain.
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Comparative Data (Analogous Compound) |
| N-CH₃ | 2.2 - 2.4 (s, 3H) | 46 - 48 | N-Methylpiperidine: ~2.23 ppm (¹H), ~46.5 ppm (¹³C)[1] |
| Piperidine CH₂ (α to N) | 2.3 - 2.8 (m) | 55 - 60 | N-Methylpiperidine: ~2.33 ppm (¹H), ~56.8 ppm (¹³C)[1] |
| Piperidine CH₂ (β to N) | 1.4 - 1.6 (m) | 24 - 28 | N-Methylpiperidine: ~1.59 ppm (¹H), ~26.2 ppm (¹³C)[1] |
| Azetidine CH₂ (α to NH) | 3.0 - 3.5 (m) | 45 - 55 | Azetidine: ~3.3 ppm (¹H), ~49.0 ppm (¹³C)[4][5] |
| Spiro C | - | 40 - 50 | Spiro[3.5]nonane: ~38 ppm |
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
IR spectroscopy is an excellent technique for identifying the presence of specific functional groups. For this compound, the key vibrational modes will be associated with the N-H and C-N bonds.
-
N-H Stretch: The most diagnostic peak will be the N-H stretching vibration from the secondary amine of the azetidine ring. This is expected to appear as a weak to medium, sharp absorption in the region of 3300-3500 cm⁻¹ .[6][7][8] The sharpness of this peak helps to distinguish it from the typically broad O-H stretch of alcohols.[6]
-
C-H Stretch: Strong absorptions due to C-H stretching in the methyl and methylene groups will be present in the 2800-3000 cm⁻¹ region.
-
N-H Bend: A bending vibration for the N-H group may be observed around 1590-1650 cm⁻¹ .
-
C-N Stretch: The C-N stretching vibrations for both the tertiary amine in the piperidine ring and the secondary amine in the azetidine ring will appear in the fingerprint region, typically between 1000-1250 cm⁻¹ .[7]
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides crucial information about the molecular weight and the fragmentation pattern of a molecule, which can aid in its structural confirmation.
-
Molecular Ion Peak: For this compound (C₈H₁₆N₂), the molecular weight is 140.23 g/mol . In an electron ionization (EI) mass spectrum, a molecular ion peak (M⁺) would be expected at m/z = 140 . According to the Nitrogen Rule, a molecule with an even number of nitrogen atoms will have an even nominal molecular weight, which is consistent with our target molecule.[8]
-
Fragmentation Pattern: The fragmentation of diazaspiroalkanes is often directed by the nitrogen atoms. Common fragmentation pathways would involve the loss of alkyl groups adjacent to the nitrogens. We can anticipate key fragments arising from:
-
α-Cleavage: Cleavage of the C-C bond adjacent to the nitrogen atoms is a common fragmentation pathway for amines. This would lead to the formation of stable iminium ions. For example, cleavage of the piperidine ring could result in a fragment at m/z = 98 by loss of a C₃H₆ fragment from the azetidine ring side. Another significant peak could be at m/z = 57 , corresponding to the [CH₂=N(CH₃)CH₂]⁺ fragment.
-
Loss of Methyl Group: Loss of the methyl group from the piperidine nitrogen would result in a fragment at m/z = 125 .
-
Experimental Protocols
To acquire the spectroscopic data discussed above, the following standard experimental protocols would be employed.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical and can influence chemical shifts.
-
¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. A standard pulse sequence with a 90° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds is typically used.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence to obtain singlets for all carbon atoms. A longer acquisition time and a larger number of scans are generally required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.
IR Spectroscopy
-
Sample Preparation: For a liquid sample, a thin film can be prepared by placing a drop of the compound between two KBr or NaCl plates. For a solid sample, a KBr pellet can be prepared by grinding a small amount of the compound with dry KBr powder and pressing it into a transparent disk.
-
Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.
Mass Spectrometry
-
Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer via a suitable inlet system, such as direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).
-
Ionization: Use an appropriate ionization technique. Electron Ionization (EI) is a common hard ionization technique that provides detailed fragmentation patterns. Electrospray Ionization (ESI) is a softer technique that is useful for determining the molecular weight with minimal fragmentation.
-
Analysis: Analyze the ions using a mass analyzer (e.g., quadrupole, time-of-flight) to obtain the mass-to-charge ratio of the molecular ion and its fragments.
Visualizing the Workflow
The logical flow of spectroscopic analysis for the characterization of this compound can be visualized as follows:
Caption: Workflow for the spectroscopic characterization of this compound.
Conclusion
References
-
Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0034301). [Link]
-
Wikipedia. Piperidine. [Link]
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A Comparative Guide to the ¹H NMR Spectrum of 7-methyl-7-azaspiro[3.5]nonan-2-one
This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 7-methyl-7-azaspiro[3.5]nonan-2-one. Designed for researchers, scientists, and professionals in drug development, this document compares predicted spectral data with that of its constituent structural motifs. We will delve into the rationale behind chemical shifts and coupling patterns, provide a detailed experimental protocol for data acquisition, and present a logical framework for spectral interpretation, thereby offering a comprehensive resource for the structural elucidation of this and related spirocyclic compounds.
The rigid, three-dimensional architecture of spirocycles like 7-methyl-7-azaspiro[3.5]nonan-2-one is of significant interest in medicinal chemistry for exploring new chemical space.[1] Accurate and unambiguous structural characterization is paramount, and NMR spectroscopy stands as the definitive tool for this purpose. This molecule uniquely combines a cyclobutanone ring and an N-methylpiperidine ring fused at a quaternary spirocenter, leading to a distinct and informative ¹H NMR spectrum.
Predicted ¹H NMR Spectral Analysis
The structure of 7-methyl-7-azaspiro[3.5]nonan-2-one (C₉H₁₅NO) dictates several distinct proton environments.[2] By dissecting the molecule into its core components—the cyclobutanone moiety and the N-methylpiperidine moiety—we can predict the chemical shifts (δ) and multiplicities for each proton. The analysis is grounded in established principles of NMR spectroscopy, where chemical shifts are influenced by electron density and the magnetic environment of a nucleus.[3][4]
The protons on the cyclobutanone ring adjacent to the electron-withdrawing carbonyl group are expected to be significantly deshielded, shifting them downfield.[5] Conversely, the protons of the N-methylpiperidine ring will exhibit shifts characteristic of saturated heterocycles, influenced by the nitrogen atom.[6][7]
Table 1: Predicted ¹H NMR Data for 7-methyl-7-azaspiro[3.5]nonan-2-one
| Proton Label | Position Description | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Rationale & Comparative Insights |
| H₁, H₃ | Cyclobutanone, α to C=O | 2.8 – 3.2 | Multiplet | These protons are adjacent to the deshielding carbonyl group. In cyclobutanone, the α-protons appear as a triplet around 3.06 ppm.[5] The spirocyclic arrangement and substitution will likely lead to a more complex multiplet. |
| H₆, H₈ | Piperidine, α to Nitrogen | 2.3 – 2.6 | Multiplet | Protons α to the nitrogen in N-methylpiperidine resonate around 2.33 ppm.[6] The rigid spiro-fused system may induce diastereotopicity, resulting in a complex signal. |
| N-CH₃ | N-Methyl Group | 2.2 – 2.4 | Singlet | The N-methyl group in N-methylpiperidine gives a singlet at approximately 2.23 ppm.[6] This signal is expected to be a sharp singlet as it has no adjacent protons to couple with. |
| H₅, H₉ | Piperidine, β to Nitrogen | 1.6 – 1.9 | Multiplet | These protons are further from the electron-withdrawing nitrogen. In N-methylpiperidine, the β and γ protons appear in the 1.4-1.6 ppm range.[6] The spiro-linkage may cause some downfield shifting. |
Experimental Protocol for High-Resolution ¹H NMR Acquisition
To validate the predicted data, a robust experimental methodology is crucial. The following protocol is designed to yield a high-resolution spectrum suitable for unambiguous structural confirmation.
I. Sample Preparation
-
Weighing: Accurately weigh approximately 5-10 mg of 7-methyl-7-azaspiro[3.5]nonan-2-one directly into a clean, dry vial.
-
Solvent Selection: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a standard choice for small organic molecules due to its excellent dissolving power and the single, easily identifiable residual solvent peak at ~7.26 ppm.
-
Internal Standard: Add a small amount (1-2 µL) of a tetramethylsilane (TMS) solution in CDCl₃. TMS serves as the internal reference standard, with its signal defined as 0.00 ppm.[8]
-
Dissolution & Transfer: Gently vortex the vial to ensure complete dissolution of the sample. Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube.
-
Final Volume: Ensure the final solution height in the NMR tube is approximately 4-5 cm to guarantee it is within the detection region of the NMR coil.
II. NMR Spectrometer Setup & Data Acquisition
The causality behind parameter selection is key to obtaining a high-quality spectrum.
-
Instrument Tuning: Place the sample in the spectrometer. The instrument must be tuned to the ¹H frequency and the magnetic field homogeneity optimized (shimming) to ensure sharp, symmetrical peaks.
-
Acquisition Parameters:
-
Pulse Angle: A 30-45° pulse angle is often used to balance signal intensity and relaxation time, allowing for faster acquisition.
-
Acquisition Time (at): Set to 2-4 seconds to ensure adequate data point resolution for resolving fine coupling patterns.
-
Relaxation Delay (d1): A delay of 1-2 seconds is typically sufficient for small molecules, allowing protons to return to equilibrium between pulses.
-
Number of Scans (ns): For a sample of this concentration, 16 to 64 scans should provide an excellent signal-to-noise ratio.
-
III. Data Processing
-
Fourier Transform: Apply an exponential window function (line broadening of 0.3 Hz is typical) to the Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by a Fourier transform.
-
Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks have a pure absorption lineshape.
-
Baseline Correction: Apply a polynomial function to correct any baseline distortions.
-
Referencing: Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
-
Integration: Integrate the area under each peak. The integral values should be proportional to the number of protons giving rise to each signal.
Caption: Experimental workflow for ¹H NMR analysis.
Structural Verification & Data Interpretation
The final spectrum allows for a direct comparison with the predicted data. The key to confirming the structure of 7-methyl-7-azaspiro[3.5]nonan-2-one lies in verifying that all expected signals are present with the correct chemical shift, integration, and multiplicity.
-
Integration Check: The relative integrals should correspond to the number of protons in each environment: a 3H singlet (N-CH₃), and multiplets integrating to 4H (H₁, H₃), 4H (H₆, H₈), and 4H (H₅, H₉).
-
Multiplicity Analysis: The singlet for the N-CH₃ group is a key identifier. The complexity of the other signals confirms the rigid, coupled nature of the two rings. Advanced 2D NMR techniques like COSY (Correlation Spectroscopy) could be employed to definitively assign which protons are coupled to each other.
Caption: Key proton environments in the target molecule.
References
-
National Center for Biotechnology Information. (n.d.). N-Methylpiperidine. PubChem Compound Database. Retrieved from [Link][7]
-
FRENCH-UKRAINIAN JOURNAL OF CHEMISTRY. (2023). oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. Retrieved from [Link]
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Tafazzoli, M., Suarez, C., True, N. S., LeMaster, C. B., & LeMaster, C. L. (n.d.). Pressure- and temperature-dependent proton NMR studies of N-methylpiperidine ring inversion in the gas phase. The Journal of Physical Chemistry. Retrieved from [Link]
-
SpectraBase. (n.d.). N-Methylpiperidine - Optional[1H NMR] - Spectrum. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 7-Methyl-7-azaspiro[3.5]nonan-2-one. PubChem Compound Database. Retrieved from [Link][2]
-
Doc Brown's Chemistry. (n.d.). cyclobutane low high resolution H-1 proton nmr spectrum. Retrieved from [Link][8]
-
Compound Interest. (2015). A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. Retrieved from [Link]
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ResearchGate. (n.d.). H-1 NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study. Retrieved from [Link]
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Sutcliffe, L. H., & Walker, S. M. (n.d.). Hydrogen resonance spectrum of cyclobutanone. The Journal of Physical Chemistry. Retrieved from [Link]
-
PubChemLite. (n.d.). 7-methyl-1-azaspiro[3.5]nonan-2-one. Retrieved from [Link]
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Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]
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Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link][3]
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PubMed. (n.d.). 1H and 13C NMR chemical shift assignments of spiro-cycloalkylidenehomo- and methanofullerenes by the DFT-GIAO method. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]
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Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 100 MHz, D2O, predicted) (HMDB0031543). Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 7-Azaspiro(3.5)nonane. PubChem Compound Database. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 7-(Aminomethyl)-1-azaspiro[3.5]nonan-2-one. PubChem Compound Database. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). NMR Spectra of Products. Retrieved from [Link]
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A Comparative Guide to the Mass Spectrometry Analysis of 7-Methyl-2,7-diazaspiro[3.5]nonane
This guide provides an in-depth technical comparison of mass spectrometry-based methodologies for the analysis of 7-Methyl-2,7-diazaspiro[3.5]nonane, a saturated heterocyclic compound of interest in synthetic and medicinal chemistry. As a molecule featuring a spirocyclic system with two amine functionalities, its structural elucidation and quantification present unique analytical challenges. This document will explore suitable ionization techniques, predict fragmentation pathways, and compare the relative merits of different analytical approaches, providing researchers, scientists, and drug development professionals with a robust framework for its characterization.
Introduction to this compound and its Analytical Significance
This compound possesses a molecular formula of C8H16N2 and a monoisotopic mass of approximately 140.13 Da.[1] Its structure, featuring a tertiary amine and a secondary amine incorporated into a spirocyclic system, makes it a valuable scaffold in the design of novel chemical entities. Accurate and sensitive analytical methods are paramount for its identification, purity assessment, and quantification in various matrices, from reaction mixtures to biological samples. Mass spectrometry, with its high sensitivity and specificity, is the premier technique for this purpose. However, the choice of ionization method and analytical platform can significantly impact the quality of the data obtained.
Recommended Analytical Workflow: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Electrospray Ionization (ESI)
For a polar and non-volatile small molecule like this compound, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Electrospray Ionization (ESI) is the recommended analytical approach.[2][3] ESI is a soft ionization technique that is well-suited for polar molecules, typically generating a protonated molecular ion [M+H]+ with minimal in-source fragmentation.[4][5] This allows for the confident determination of the molecular weight. The use of tandem mass spectrometry (MS/MS) further enables structural elucidation through controlled fragmentation of the precursor ion.
Caption: Proposed LC-MS/MS workflow for the analysis of this compound.
Detailed Experimental Protocol: LC-MS/MS
-
Liquid Chromatography (LC):
-
Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size) is suitable for retaining and separating this polar analyte.
-
Mobile Phase: A gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B) is recommended. The formic acid serves to protonate the amine groups, enhancing ionization efficiency in positive ESI mode.
-
Flow Rate: A flow rate of 0.2-0.4 mL/min is typical for this column dimension.
-
Injection Volume: 1-5 µL, depending on sample concentration.
-
-
Mass Spectrometry (MS):
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Precursor Ion: The protonated molecule [M+H]+ of this compound has a theoretical m/z of 141.1386.
-
Tandem MS (MS/MS): Collision-Induced Dissociation (CID) of the precursor ion at m/z 141.1 will be performed to generate characteristic product ions for structural confirmation and quantification.
-
Predicted Mass Spectrum and Fragmentation Analysis
The mass spectrum of this compound under ESI-MS/MS conditions is expected to be dominated by the protonated molecular ion [M+H]+ at m/z 141.1. Upon CID, fragmentation will likely occur via cleavage of the bonds alpha to the nitrogen atoms, a characteristic pathway for amines.[6] The spirocyclic nature of the molecule will influence the specific fragmentation patterns observed.
Predicted Fragmentation Pathway
The positive charge on the protonated molecule can reside on either the secondary or tertiary nitrogen. Fragmentation is initiated by the cleavage of C-C bonds adjacent to the charged nitrogen.
Caption: Predicted fragmentation pathway of protonated this compound.
-
Alpha-Cleavage: The most probable fragmentation pathways will involve the cleavage of the C-C bonds adjacent to the nitrogen atoms. This can lead to the loss of neutral fragments such as ethylene (C2H4) from the azetidine ring or propylene (C3H6) from the piperidine ring.
-
Loss of Methyl Group: Cleavage of the N-CH3 bond can result in the loss of a methyl radical, although this is generally less favorable than alpha-cleavage in the gas phase.
Alternative Analytical Approach: Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the analysis of small, volatile molecules.[7][8] However, for amines, direct analysis can be challenging due to their polarity, which can lead to poor peak shape and interaction with the stationary phase.[9]
GC-MS with Derivatization
To overcome the challenges of direct GC-MS analysis of amines, derivatization is often employed.[9] This involves chemically modifying the amine groups to make the molecule more volatile and less polar. Common derivatizing agents for amines include silylating agents (e.g., BSTFA) or acylating agents (e.g., trifluoroacetic anhydride).[10]
-
Experimental Protocol: GC-MS with Derivatization
-
Derivatization: The sample containing this compound is reacted with a suitable derivatizing agent (e.g., trifluoroacetic anhydride) to form a less polar derivative.
-
Gas Chromatography (GC): The derivatized sample is injected into a GC equipped with a non-polar capillary column (e.g., DB-5ms). The temperature of the oven is ramped to separate the components of the mixture.
-
Mass Spectrometry (MS): The separated components are introduced into the mass spectrometer, typically using Electron Impact (EI) ionization. EI is a "hard" ionization technique that causes extensive fragmentation, providing a detailed fragmentation pattern that can be used for structural identification.[11][12]
-
Comparison of Analytical Methodologies
| Feature | LC-MS/MS with ESI | GC-MS with Derivatization |
| Sample Preparation | Minimal, often just dilution. | Requires a chemical derivatization step, which can add time and complexity. |
| Ionization Technique | Soft ionization (ESI), preserves the molecular ion. | Hard ionization (EI), extensive fragmentation, molecular ion may be weak or absent.[4] |
| Sensitivity | Generally very high, especially with tandem MS. | Can be very sensitive, but depends on the efficiency of the derivatization reaction. |
| Specificity | High, due to precursor and product ion selection in MS/MS. | High, based on the unique fragmentation pattern and retention time. |
| Throughput | High, with typical run times of a few minutes. | Lower, due to the derivatization step and potentially longer GC run times. |
| Applicability | Ideal for polar, non-volatile compounds. | Suitable for volatile and thermally stable compounds (or their derivatives). |
Conclusion and Recommendations
For the routine analysis of this compound, LC-MS/MS with Electrospray Ionization is the superior methodology . It offers high sensitivity, specificity, and throughput with minimal sample preparation. The ability to obtain clear molecular weight information from the intact protonated molecule, combined with the structural insights from tandem mass spectrometry, provides a comprehensive and robust analytical solution.
While GC-MS with derivatization is a viable alternative, the additional sample preparation step makes it more laborious and potentially introduces more variability. However, the rich fragmentation patterns generated by Electron Impact ionization in GC-MS can be highly valuable for initial structural confirmation and for distinguishing between isomers.
Ultimately, the choice of method will depend on the specific analytical goals, available instrumentation, and the sample matrix. For high-throughput screening and quantification in complex matrices, LC-MS/MS is the recommended approach. For in-depth structural characterization where derivatization is feasible, GC-MS can provide complementary and valuable information.
References
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This compound | CAS#:135380-50-6 | Chemsrc. (2025). Retrieved from [Link]
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Exact Mass GC-MS Analysis of Amine Monomers Used in Combinatorial Library Production. (n.d.). Waters. Retrieved from [Link]
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Mass Spectrometry Ionization: Key Techniques Explained. (2024). Technology Networks. Retrieved from [Link]
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A new method of simultaneous determination of atmospheric amines in gaseous and particulate phases by gas chromatography-mass spectrometry. (2022). Journal of Environmental Sciences. Retrieved from [Link]
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A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques. (2023). ACD/Labs. Retrieved from [Link]
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Ionization Techniques. (2022). Chemistry LibreTexts. Retrieved from [Link]
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Ionization Methods in Mass Spec: Making Molecules Fly. (2022). Bitesize Bio. Retrieved from [Link]
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Mixed-mechanism ionization to enhance sensitivity in atmospheric pressure ionization LC/MS. (2000). Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]
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A Senior Application Scientist's Guide to Validating the Purity of Synthesized 7-Methyl-2,7-diazaspiro[3.5]nonane
Introduction: The Imperative for Purity in Modern Drug Discovery
In the landscape of medicinal chemistry, spirocyclic scaffolds have emerged as privileged structures. Their inherent three-dimensionality offers a pathway to escape the "flatland" of traditional aromatic compounds, often leading to improved physicochemical properties and novel intellectual property.[1][2] 7-Methyl-2,7-diazaspiro[3.5]nonane is a valuable building block within this class, utilized in the synthesis of bioactive compounds targeting a range of therapeutic areas.[3][4] However, the synthetic route, while elegant, can introduce a constellation of impurities—unreacted starting materials, reaction by-products, and residual solvents. For researchers in drug development, relying on a scaffold of unverified purity is a high-risk proposition; it can compromise biological assay results, confound structure-activity relationship (SAR) studies, and introduce unforeseen toxicity.
This guide provides a comprehensive, field-proven framework for validating the purity of newly synthesized batches of this compound. We will move beyond a simple checklist of techniques to explain the causality behind a multi-modal analytical strategy. By comparing and contrasting the data from orthogonal methods, we can build a self-validating system that ensures the utmost confidence in the material's quality before its deployment in critical research and development pipelines.
Anticipating the Enemy: Potential Impurities in the Synthesis of this compound
A robust validation strategy begins with understanding the potential impurities. A common synthetic route involves the deprotection of a Boc-protected precursor, tert-butyl this compound-2-carboxylate.[5][6] This pathway, along with other multi-step syntheses, can generate several classes of impurities:
-
Process-Related Impurities:
-
Unreacted Starting Material: Incomplete deprotection can leave residual tert-butyl this compound-2-carboxylate.
-
Reagent Adducts: Strong acids like trifluoroacetic acid (TFA), often used for deprotection, can form stable salts with the diamine product.[5]
-
By-products: Side reactions during the cyclization or methylation steps could lead to regioisomers or ring-opened products.[7]
-
-
Degradation Products: Although generally stable, bicyclic amines can be susceptible to oxidation over time, especially if not stored properly.
-
Residual Solvents: Solvents used during synthesis and purification (e.g., Dichloromethane, Diethyl Ether, Methanol) may be present in the final product.
The Analytical Workflow: A Multi-Pronged Strategy for Unimpeachable Purity Assessment
No single analytical technique can provide a complete picture of a compound's purity. A self-validating system relies on the convergence of data from orthogonal methods. Our recommended workflow integrates structural confirmation by NMR with high-resolution separation by chromatography.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule
Expertise & Rationale: NMR is the cornerstone of structural validation. It provides unambiguous information about the chemical environment of each proton and carbon atom.[8][9] For a novel synthesis, NMR is non-negotiable as it confirms that the target molecule was indeed formed. It is also a powerful tool for detecting and identifying impurities that have distinct structural features from the main compound.
¹H NMR Analysis
The proton NMR spectrum provides the first look at the sample's integrity. For this compound, we expect a set of signals corresponding to the protons on the azetidine ring, the piperidine ring, and the N-methyl group. The absence of a large singlet around 1.4 ppm, characteristic of the nine equivalent protons of a tert-butyl (Boc) group, is a key indicator of successful deprotection.
¹³C NMR Analysis
The ¹³C NMR spectrum should show eight distinct carbon signals, corresponding to the C8 molecular formula (C8H16N2).[5] The presence of fewer or more signals would indicate either molecular symmetry not anticipated or the presence of impurities.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Accurately weigh ~5-10 mg of the synthesized compound and dissolve it in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or D₂O for the dihydrochloride salt).
-
Internal Standard: Add a trace amount of a reference standard (e.g., Tetramethylsilane, TMS, at 0 ppm).
-
Data Acquisition: Acquire ¹H and ¹³C{¹H} spectra on a 400 MHz or higher field spectrometer. Ensure a sufficient number of scans for a good signal-to-noise ratio.[10]
-
Data Processing: Process the spectra using appropriate software. Integrate the ¹H NMR signals to determine the relative ratios of protons.
Data Comparison: NMR Purity Snapshot
| Signal Type | Expected ¹H Chemical Shift (δ ppm) | Observed (Synthesized Batch A) | Interpretation |
| N-CH₃ (s, 3H) | ~2.3-2.5 | 2.41 | Target N-methyl group present. |
| Piperidine CH₂ (m, 8H) | ~2.6-3.0 | 2.65-2.98 | Spirocyclic core protons present. |
| Azetidine CH₂ (m, 4H) | ~3.2-3.6 | 3.35-3.51 | Spirocyclic core protons present. |
| Boc-group (s, 9H) | N/A | 1.45 (Integral: ~0.1H) | Trace amount (~1%) of Boc-protected starting material remains. |
| Residual Solvent | N/A | 7.26 (CDCl₃), 1.56 (H₂O) | Expected residual solvents from workup. |
Note: Chemical shifts are hypothetical and for illustrative purposes.
Chromatographic Separation: Quantifying Purity with High Resolution
Expertise & Rationale: While NMR confirms the structure, it struggles to quantify impurities that are structurally very similar to the product or present at low levels. Chromatographic techniques physically separate the main compound from impurities, allowing for precise quantification.[11] We recommend two orthogonal methods, Gas and Liquid Chromatography, to provide a cross-validating purity assessment.
A. Gas Chromatography-Mass Spectrometry (GC-MS)
Causality: GC-MS is ideal for analyzing volatile and thermally stable compounds.[12] this compound, with a molecular weight of 140.23 g/mol , is well-suited for this technique.[5] The mass spectrometer detector provides a critical second dimension of data: the mass-to-charge ratio of each separated component, enabling positive identification of the main peak and tentative identification of impurities.
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent like Methanol or Dichloromethane.
-
Instrumentation: Use a GC system equipped with a capillary column suitable for amines (e.g., a DB-5ms or equivalent).
-
GC Method:
-
Injector Temp: 250 °C
-
Oven Program: Start at 80 °C, hold for 1 min, ramp to 280 °C at 15 °C/min, hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
-
MS Method:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 300.
-
-
Analysis: Integrate the peaks in the Total Ion Chromatogram (TIC). Purity is calculated as the area of the main peak divided by the total area of all peaks (Area %).
B. High-Performance Liquid Chromatography (HPLC)
Causality: HPLC is a complementary technique, particularly powerful for separating non-volatile impurities or compounds that might degrade at high GC temperatures. Since aliphatic amines like our target lack a strong UV chromophore, conventional UV detection is ineffective.[13][14] Therefore, a universal detector like a Charged Aerosol Detector (CAD) or a Mass Spectrometer (MS) is required. Given the polar nature of the diamine, Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent choice for achieving good retention and separation.[15]
-
Sample Preparation: Dissolve the sample (~1 mg/mL) in a 95:5 mixture of Acetonitrile:Water. Filter through a 0.22 µm syringe filter.[15]
-
Instrumentation: An HPLC system with a binary pump and a HILIC column (e.g., Amide phase).
-
HPLC Method:
-
Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0
-
Mobile Phase B: Acetonitrile
-
Gradient: Start at 95% B, decrease to 70% B over 10 minutes.
-
Flow Rate: 0.4 mL/min
-
Column Temp: 35 °C
-
-
Detector:
-
CAD: Evaporation Temp 35 °C, Nitrogen gas pressure 60 psi.[15]
-
MS (ESI+): Scan for the protonated molecule [M+H]⁺ at m/z 141.2.
-
-
Analysis: Calculate purity based on peak area percentage in the chromatogram.
Comparative Data Summary: Building the Case for Purity
The true power of this workflow lies in the integration of all data points. A single table summarizing the results provides a clear and defensible purity statement.
| Analytical Technique | Parameter | Commercial Standard (>98%) | Synthesized Batch A | Conclusion |
| ¹H / ¹³C NMR | Structural Identity | Conforms to structure | Conforms to structure | Synthesis successful. |
| Key Impurities | Not Detected | Boc-precursor (~1%) | Incomplete deprotection. | |
| GC-MS | Purity (Area %) | 99.2% | 98.5% | High purity confirmed. |
| Impurity ID (m/z) | Minor peak at RT=5.1 min | Boc-precursor (RT=9.8 min, m/z 240) | Confirms NMR finding. | |
| HILIC-CAD | Purity (Area %) | 99.5% | 98.8% | Orthogonal method confirms high purity. |
| Impurity Profile | Single main peak | Main peak + minor pre-peak | Good separation achieved. | |
| FINAL ASSESSMENT | Overall Purity | >99.0% | ~98.5% | Material is of high purity, suitable for most R&D applications. |
Conclusion: A Framework for Trustworthy Chemistry
Validating the purity of a synthesized building block like this compound is not a perfunctory quality check; it is a fundamental requirement for generating reliable and reproducible scientific data. By employing a multi-modal strategy that combines the structural resolving power of NMR with the quantitative, high-resolution separation of orthogonal chromatographic techniques like GC-MS and HILIC, we create a self-validating system. This approach provides an unambiguous confirmation of the molecule's identity and a precise quantification of its purity. For researchers and drug development professionals, this analytical rigor is the essential foundation upon which successful discovery programs are built.
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Comparative study of 7-Methyl-2,7-diazaspiro[3.5]nonane and other diazaspirocycles
An In-Depth Comparative Guide to Diazaspirocycles for Modern Drug Discovery: A Focus on 7-Methyl-2,7-diazaspiro[3.5]nonane
Introduction: The Rise of 3D Scaffolds in Medicinal Chemistry
In the landscape of modern drug discovery, the principle of "escaping flatland" has become a guiding mantra for medicinal chemists.[1] This paradigm shift emphasizes the move away from planar, aromatic-heavy molecules towards more three-dimensional (3D), sp³-rich scaffolds.[2] Spirocyclic systems, characterized by two rings connected through a single tetrahedral carbon atom, are at the forefront of this movement.[3] Their rigid, well-defined 3D geometries offer precise vectoral projection of substituents into binding pockets, which can lead to enhanced potency, improved selectivity, and more favorable physicochemical properties compared to their flatter counterparts.[2][3]
Among these, diazaspirocycles—spirocyclic scaffolds containing two nitrogen atoms—have garnered significant attention as versatile building blocks and bioisosteres for common motifs like piperazine. This guide provides a comparative analysis of several key diazaspirocycles, centering on the unique properties of This compound . We will delve into its structural features, physicochemical properties, and synthetic considerations, while benchmarking it against other prominent diazaspirocycles such as 2,6-diazaspiro[3.3]heptane, 2,7-diazaspiro[4.4]nonane, and 2,8-diazaspiro[4.5]decane. This analysis aims to equip researchers, scientists, and drug development professionals with the insights needed to strategically select and utilize these scaffolds in their programs.
Featured Scaffold: this compound
This compound is a compelling scaffold featuring an azetidine ring fused spirocyclically to an N-methylated piperidine ring. This unique combination imparts a distinct set of properties that make it an attractive building block in medicinal chemistry.
Structural and Physicochemical Properties: The molecular formula for this compound is C₈H₁₆N₂ with a molecular weight of 140.23 g/mol .[4] The fusion of a strained four-membered ring with a flexible six-membered ring creates a rigid structure with specific conformational preferences. The N-methyl group plays a crucial role, a phenomenon often referred to as the "magic methyl" effect in drug discovery.[5] This single methyl group can profoundly influence a molecule's properties by:
-
Modulating Basicity (pKa): The electron-donating nature of the methyl group increases the basicity of the piperidine nitrogen compared to its unsubstituted parent. This can be critical for establishing key salt-bridge interactions with target proteins.
-
Increasing Lipophilicity (logP/logD): The addition of a methyl group generally increases the lipophilicity of a compound, which can impact its permeability, metabolic stability, and off-target profile.[5]
-
Blocking Metabolism: N-methylation can sterically hinder access to the nitrogen atom by metabolic enzymes, potentially reducing N-dealkylation, a common metabolic pathway for secondary amines.
-
Conformational Control: The methyl group can influence the conformational equilibrium of the piperidine ring, locking it into a preferred chair or boat conformation, which in turn affects the orientation of other substituents.[5]
This scaffold has been successfully employed in the development of potent and selective ligands for sigma receptors (S1R and S2R) and as a replacement for piperidine in designing selective dopamine D4 receptor antagonists.[6]
Comparative Analysis of Diazaspirocycles
The choice of a specific diazaspirocycle core can dramatically alter the biological activity and ADMET (Absorption, Distribution, Metabolism, and Excretion) properties of a lead compound. Below is a comparison of this compound with other widely used diazaspirocycles.
Physicochemical Data Comparison
The table below summarizes key computed and experimental physicochemical properties for these scaffolds. Understanding these parameters is crucial for rational drug design.[7][8][9]
| Scaffold Name | Molecular Formula | MW ( g/mol ) | XLogP3* | pKa (Predicted) | N-N Distance (Å, approx.) |
| This compound | C₈H₁₆N₂ | 140.23[4] | 0.5 | N2: ~9.8, N7: ~10.5 | ~3.8 |
| 2,6-Diazaspiro[3.3]heptane | C₅H₁₀N₂ | 98.15 | -1.1 | ~9.5 (both N) | ~3.9 |
| 2,7-Diazaspiro[4.4]nonane | C₇H₁₄N₂ | 126.20[10] | -0.3[10] | ~10.2 (both N) | ~4.1 |
| 2,8-Diazaspiro[4.5]decane | C₈H₁₆N₂ | 140.23[11] | 0.1[11] | N2: ~10.3, N8: ~10.6 | ~4.3 |
*XLogP3 is a computed value from PubChem and serves as an estimate of lipophilicity.[10][11]
Discussion of Comparative Data:
-
2,6-Diazaspiro[3.3]heptane: Composed of two fused azetidine rings, this is the most rigid and compact scaffold in the set.[12][13] Its key advantage is serving as a 3D bioisostere for piperazine, often leading to a reduction in lipophilicity (logD) and improved metabolic stability.[14] However, the constrained nature of the bis-azetidine core can sometimes lead to a significant loss of potency if the target's binding site cannot accommodate its rigid, orthogonal geometry.[14]
-
2,7-Diazaspiro[4.4]nonane: This scaffold, containing two fused pyrrolidine rings, offers more conformational flexibility than the [3.3] system.[10][15] The presence of two five-membered rings provides different exit vectors for substituents compared to the others, opening up unique regions of chemical space. It is a versatile building block for creating diverse chemical libraries.
-
2,8-Diazaspiro[4.5]decane: This hybrid system combines a pyrrolidine and a piperidine ring.[11] The two nitrogen atoms reside in different chemical environments, allowing for selective functionalization. This scaffold provides a balance of rigidity and flexibility, making it a valuable component in fragment-based drug design and for targeting G-protein coupled receptors (GPCRs).[16]
Compared to these, This compound offers a unique combination of a strained azetidine ring and a pre-functionalized, conformationally influenced piperidine ring. This makes it less of a symmetric building block and more of a specific, functionalized scaffold ready for direct incorporation into a lead series where N-methylation is desired.
Synthetic Strategies and Experimental Protocols
The synthesis of diazaspirocycles often involves multi-step sequences that require careful planning to install the spirocyclic core and manage protecting groups. Common strategies include intramolecular cyclization, reductive amination, and ring-closing metathesis.[12][17]
Representative Experimental Protocol: Synthesis of 2-Benzyl-6-aryl-2,6-diazaspiro[3.3]heptanes
This protocol is adapted from a reported high-yield synthesis of 2,6-diazaspiro[3.3]heptane derivatives, which demonstrates a common and effective strategy.[12]
Causality Behind Experimental Choices:
-
Reductive Amination: This is a robust and widely used method for forming C-N bonds. The choice of sodium triacetoxyborohydride (NaBH(OAc)₃) is strategic; it is a mild reducing agent that is selective for iminium ions over other carbonyls and is tolerant of mildly acidic conditions, which facilitate iminium ion formation.
-
Cyclization Base: Potassium tert-butoxide (K-O-t-Bu) is a strong, non-nucleophilic base, ideal for promoting the intramolecular SN2 cyclization. It efficiently deprotonates the amine without competing as a nucleophile.
-
Solvent Choice: Tetrahydrofuran (THF) is a suitable aprotic solvent for the cyclization step, as it solubilizes the intermediates and does not interfere with the strong base.
Step-by-Step Methodology:
-
Step 1: Reductive Amination a. To a solution of 1-benzyl-3-chloromethylazetidine-3-carbaldehyde (1.0 eq) in dichloroethane (0.2 M), add the desired primary aniline (1.0 eq) followed by acetic acid (1.0 eq). b. Stir the mixture at room temperature for 30 minutes to facilitate the formation of the iminium ion. c. Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes. Caution: Gas evolution may occur. d. Stir the reaction at room temperature for 12-18 hours, monitoring by TLC or LC-MS until the starting aldehyde is consumed. e. Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. f. Separate the layers and extract the aqueous layer with dichloromethane (3x). g. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude amine intermediate is often used directly in the next step without further purification.
-
Step 2: Intramolecular Cyclization a. Dissolve the crude amine intermediate from the previous step in anhydrous THF (0.1 M). b. Add potassium tert-butoxide (2.5 eq) portion-wise at room temperature. c. Heat the mixture to reflux (approx. 66°C) and stir for 3-4 hours, monitoring by TLC or LC-MS. d. Cool the reaction to room temperature and quench by adding water. e. Extract the product with ethyl acetate (3x). f. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. g. Purify the crude product by flash column chromatography on silica gel to afford the desired 2,6-diazaspiro[3.3]heptane derivative.
Structural Characterization Workflow
Unambiguous characterization of the synthesized diazaspirocycles is essential. A combination of spectroscopic techniques is employed to confirm the identity, purity, and 3D structure of the final compounds.
Key Characterization Protocols:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Objective: To elucidate the carbon-hydrogen framework and confirm the connectivity of the spirocycle.[18]
-
Protocol: a. Dissolve 5-10 mg of the purified compound in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). b. Acquire a ¹H NMR spectrum to observe proton chemical shifts, coupling constants, and integration. c. Acquire a ¹³C NMR spectrum to identify all unique carbon environments. d. If the structure is novel or ambiguous, perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) to establish proton-proton and proton-carbon correlations, confirming the spirocyclic core's connectivity.
-
Self-Validation: The combination of 1D and 2D NMR data should be fully consistent with only the proposed structure. The number of signals, their multiplicities, and their correlations must match the expected molecular symmetry and bonding.
-
-
X-ray Crystallography:
-
Objective: To obtain an unambiguous, three-dimensional structure of the molecule in the solid state, providing precise bond lengths, bond angles, and conformational information.[19][20][21]
-
Protocol: a. Grow single crystals of the compound suitable for diffraction. This is typically achieved by slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution. b. Mount a suitable crystal on a goniometer and place it in a single-crystal X-ray diffractometer. c. Expose the crystal to a monochromatic X-ray beam and collect the diffraction data as the crystal is rotated.[20] d. Process the diffraction data to solve the crystal structure using specialized software (e.g., SHELX).[22] e. Refine the structural model to obtain the final atomic coordinates and generate a 3D representation of the molecule.
-
Trustworthiness: X-ray crystallography is considered the "gold standard" for structural elucidation. A successfully solved and refined crystal structure provides definitive proof of a molecule's constitution and stereochemistry.[23]
-
Conclusion and Future Perspectives
The strategic selection of a scaffold is a cornerstone of successful drug discovery campaigns. This compound represents a highly valuable, functionalized building block that offers a unique profile of rigidity, basicity, and pre-installed metabolic blocking. Its comparison with other diazaspirocycles like the rigid 2,6-diazaspiro[3.3]heptane, the flexible 2,7-diazaspiro[4.4]nonane, and the hybrid 2,8-diazaspiro[4.5]decane highlights a key principle: there is no single "best" scaffold. The optimal choice is context-dependent, dictated by the specific requirements of the biological target and the desired ADMET profile.
The continued exploration and development of novel synthetic routes to access these and other complex diazaspirocycles will undoubtedly expand the toolbox available to medicinal chemists.[24] Future work will likely focus on creating enantiomerically pure versions of these scaffolds, exploring new substitution patterns, and applying them to an even broader range of biological targets, further solidifying the critical role of 3D-rich spirocyclic frameworks in developing the next generation of therapeutics.
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Navigating the Structure-Activity Landscape of 2,7-Diazaspiro[3.5]nonane Analogs: A Comparative Guide
Introduction: The Spirocyclic Allure in Modern Drug Discovery
The quest for novel therapeutic agents with enhanced potency, selectivity, and favorable pharmacokinetic profiles has led medicinal chemists to explore unique three-dimensional chemical spaces. Among the scaffolds that have garnered significant attention is the 2,7-diazaspiro[3.5]nonane moiety. Its rigid, spirocyclic nature offers a distinct advantage by pre-organizing substituents in a defined orientation, which can lead to improved binding affinity and reduced off-target effects.
While the initial intent of this guide was to focus specifically on the structure-activity relationship (SAR) of 7-Methyl-2,7-diazaspiro[3.5]nonane analogs, a comprehensive literature review revealed a scarcity of specific SAR data for this particular subset. However, the broader class of 2,7-diazaspiro[3.5]nonane derivatives has emerged as a privileged scaffold in the development of potent and selective inhibitors for challenging therapeutic targets. This guide, therefore, pivots to a comparative analysis of these analogs, with a primary focus on their remarkable success as covalent inhibitors of the oncogenic KRAS G12C mutant. We will also draw comparisons with the closely related 7-azaspiro[3.5]nonane scaffold, which has shown promise in the context of G-protein coupled receptor 119 (GPR119) agonism.
This guide is intended for researchers, scientists, and drug development professionals. We will delve into the nuanced structure-activity relationships, present comparative experimental data, and provide detailed methodologies for key assays, offering a comprehensive resource for those working with or considering this versatile scaffold.
Comparative Analysis of 2,7-Diazaspiro[3.5]nonane Analogs as KRAS G12C Inhibitors
The KRAS protein, a key player in cellular signaling, has long been considered an "undruggable" target in oncology. The discovery of a druggable pocket in the G12C mutant has spurred the development of covalent inhibitors that target the mutant cysteine residue. The 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one moiety has proven to be a highly effective warhead for this purpose, demonstrating excellent potency and metabolic stability.
Key Structural-Activity Relationship Insights
The general structure of these inhibitors can be divided into three key components: the covalent warhead, the spirocyclic core, and the recognition moiety.
Caption: Key SAR drivers for 2,7-diazaspiro[3.5]nonane based KRAS G12C inhibitors.
Systematic modifications of the recognition moiety have yielded significant insights into the SAR of this class of compounds. The quinazoline core, for instance, has been extensively decorated to optimize interactions within the Switch-II pocket of the KRAS G12C protein.
Quantitative Data Summary: A Comparative Look at Potency
The following table summarizes the in vitro activity of a selection of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives against the KRAS G12C mutant. The data highlights how subtle changes in the substitution pattern on the quinazoline ring can lead to significant differences in inhibitory potency.
| Compound ID | R1 (Quinazoline Position 6) | R2 (Quinazoline Position 8) | R3 (Quinazoline Position 7) | pERK Inhibition IC50 (nM)[1][2] |
| 1 | H | H | H | >1000 |
| 5c | Cl | F | 5-methyl-1H-indazol-4-yl | 15 |
| 7b | Cl | F | 5-methyl-1H-indazol-4-yl | 3.6 |
Note: The primary difference between 5c and 7b lies in the linker to the quinazoline core, with 7b incorporating a (1-methylpiperidin-4-yl)amino group at position 2, which enhances binding.
These data clearly indicate that substitution at the 6, 7, and 8 positions of the quinazoline ring is crucial for potent inhibition of KRAS G12C signaling. The combination of a chloro group at R1, a fluoro group at R2, and a bulky, hydrogen-bonding capable group at R3, such as the indazole moiety, leads to a significant enhancement in activity.
A Glimpse into a Related Scaffold: 7-Azaspiro[3.5]nonane Analogs as GPR119 Agonists
To provide a broader context for the utility of the spiro[3.5]nonane scaffold, it is insightful to consider the closely related 7-azaspiro[3.5]nonane derivatives, which have been explored as agonists for GPR119, a promising target for the treatment of type 2 diabetes.
In this series, the spirocyclic core serves to orient a piperidine N-capping group and an aryl group. Optimization of these two moieties has led to the identification of potent agonists with favorable pharmacokinetic profiles. For example, compound 54g from a reported series, which features an optimized piperidine N-capping group and a substituted aryl moiety, demonstrated a desirable pharmacokinetic profile and a significant glucose-lowering effect in diabetic rat models[3]. This underscores the versatility of the spiro[3.5]nonane scaffold in diverse therapeutic areas.
Experimental Methodologies: A Guide to Assessing KRAS G12C Inhibition
The following protocol provides a detailed workflow for determining the in vitro potency of novel 2,7-diazaspiro[3.5]nonane-based KRAS G12C inhibitors by measuring the inhibition of phosphorylated ERK (pERK), a downstream effector in the KRAS signaling pathway.
Caption: A typical experimental workflow for determining the IC50 of KRAS G12C inhibitors.
Step-by-Step Protocol for pERK Inhibition Assay
-
Cell Culture:
-
Culture a human cancer cell line endogenously expressing the KRAS G12C mutation (e.g., NCI-H1373) in appropriate growth medium supplemented with fetal bovine serum and antibiotics.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
-
Cell Seeding:
-
Harvest the cells and seed them into 96-well plates at a predetermined density to ensure they are in the exponential growth phase at the time of treatment.
-
Allow the cells to adhere and grow for 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds (e.g., 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives) in serum-free medium.
-
Remove the growth medium from the cells and add the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (a known KRAS G12C inhibitor).
-
Incubate the cells with the compounds for a defined period, typically 2 hours, to allow for target engagement and signaling inhibition.
-
-
Cell Lysis:
-
After incubation, remove the compound-containing medium and wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Add a suitable lysis buffer containing protease and phosphatase inhibitors to each well to extract cellular proteins.
-
Incubate on ice for 15-20 minutes with gentle agitation.
-
-
Detection of pERK:
-
The levels of phosphorylated ERK1/2 (Thr202/Tyr204) and total ERK1/2 can be quantified using a variety of methods, such as:
-
Enzyme-Linked Immunosorbent Assay (ELISA): Use a commercially available pERK ELISA kit according to the manufacturer's instructions. This method offers high throughput and quantitative results.
-
Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with specific primary antibodies against pERK and total ERK, followed by detection with appropriate secondary antibodies and a chemiluminescent substrate.
-
-
-
Data Analysis:
-
Normalize the pERK signal to the total ERK signal for each sample to account for variations in cell number and protein loading.
-
Plot the normalized pERK levels against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value, which represents the concentration of the compound that causes 50% inhibition of pERK.
-
Conclusion: A Scaffold of Significant Promise
The 2,7-diazaspiro[3.5]nonane scaffold has demonstrated considerable potential in the development of novel therapeutics, most notably as a core element in potent and selective covalent inhibitors of the KRAS G12C oncoprotein. The rigid, three-dimensional nature of this spirocycle provides a robust platform for the precise positioning of pharmacophoric elements, leading to enhanced biological activity and improved drug-like properties. While the SAR of the 7-methyl substituted analogs remains an area for future investigation, the broader class of 2,7-diazaspiro[3.5]nonane derivatives continues to be a fertile ground for the discovery of new medicines. The comparative data and experimental protocols presented in this guide offer a solid foundation for researchers aiming to explore and exploit the therapeutic potential of this remarkable scaffold.
References
-
Imaizumi, T., et al. (2022). Discovery and biological evaluation of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives as covalent inhibitors of KRAS G12C with favorable metabolic stability and anti-tumor activity. Bioorganic & Medicinal Chemistry, 71, 116949. [Link]
-
Imaizumi, T., et al. (2024). Discovery of ASP6918, a KRAS G12C inhibitor: Synthesis and structure-activity relationships of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives as covalent inhibitors with good potency and oral activity for the treatment of solid tumors. Bioorganic & Medicinal Chemistry, 98, 117581. [Link]
-
Li, Z., et al. (2018). Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists. Bioorganic & Medicinal Chemistry, 26(8), 1832-1847. [Link]
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A Comprehensive Guide to the Comparative Biological Activity of 7-Methyl-2,7-diazaspiro[3.5]nonane Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed framework for the synthesis, separation, and comparative biological evaluation of the isomers of 7-Methyl-2,7-diazaspiro[3.5]nonane. The spirocyclic scaffold is a privileged motif in medicinal chemistry, offering a unique three-dimensional architecture that can lead to improved pharmacological properties. Within this class, diazaspiro[3.5]nonane derivatives have emerged as promising ligands for various biological targets, most notably nicotinic acetylcholine receptors (nAChRs).
While direct comparative biological data for the isomers of this compound is not yet extensively published, this guide offers a comprehensive roadmap for researchers to conduct such a study. By leveraging established principles of stereochemistry in pharmacology and detailed experimental protocols, this document serves as a foundational resource for elucidating the structure-activity relationships (SAR) of these intriguing compounds.
The Significance of Isomerism in Drug Design
Stereochemistry plays a pivotal role in the interaction of small molecules with biological macromolecules. The differential arrangement of atoms in space can lead to significant variations in binding affinity, efficacy, and selectivity for a given target. For a molecule like this compound, isomerism can manifest in two primary forms:
-
Positional Isomers: The methyl group can be located on either of the two nitrogen atoms, giving rise to 2-Methyl-2,7-diazaspiro[3.5]nonane and this compound. The position of the methyl group can influence the molecule's overall shape, basicity of the nitrogen atoms, and hydrogen bonding potential, all of which are critical for receptor interaction.
-
Enantiomers: If the spirocycle is substituted in a manner that creates a chiral center, it will exist as a pair of enantiomers, typically denoted as (R) and (S). It is common for one enantiomer to exhibit significantly higher activity or a different pharmacological profile than the other.
Hypothesized Biological Target: Nicotinic Acetylcholine Receptors (nAChRs)
Based on the structural similarity of the diazaspiro[3.5]nonane core to known nAChR ligands, these receptors represent a primary hypothesized target for the biological activity of this compound isomers. nAChRs are ligand-gated ion channels involved in a wide range of physiological processes in the central and peripheral nervous systems. The two most abundant nAChR subtypes in the brain are the α4β2 and α7 subtypes, which are implicated in various neurological and psychiatric disorders, making them attractive therapeutic targets.
The following sections outline a comprehensive experimental plan to compare the biological activity of the isomers of this compound at these key nAChR subtypes.
Experimental Protocols
Part 1: Synthesis and Chiral Separation
A robust synthetic route to obtain the individual positional isomers and enantiomers is the essential first step. Several synthetic strategies for diazaspiro[3.5]nonanes have been reported in the literature. For chiral separation of enantiomers, preparative chiral High-Performance Liquid Chromatography (HPLC) is a standard and effective method.
Workflow for Synthesis and Separation:
Caption: Workflow for the synthesis, separation, and characterization of this compound isomers.
Part 2: In Vitro Biological Evaluation
A head-to-head comparison of the biological activity of the isolated isomers should be performed using a panel of in vitro assays.
A. Radioligand Binding Assays
These assays determine the binding affinity (Ki) of the test compounds for specific nAChR subtypes.
Protocol: nAChR Radioligand Binding Assay
-
Preparation of Membranes: Utilize cell lines stably expressing the human nAChR subtypes of interest (e.g., α4β2, α7) or rodent brain regions rich in these receptors (e.g., thalamus for α4β2, hippocampus for α7).
-
Assay Buffer: Prepare an appropriate binding buffer (e.g., Tris-HCl buffer containing physiological salts).
-
Radioligand: Select a high-affinity radioligand for each subtype (e.g., [³H]-Epibatidine for α4β2, [¹²⁵I]-α-Bungarotoxin for α7).
-
Competition Binding: Incubate the membranes with a fixed concentration of the radioligand and a range of concentrations of the test compounds (isomers of this compound).
-
Incubation: Allow the binding to reach equilibrium (e.g., 2-4 hours at 4°C).
-
Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the IC₅₀ values (concentration of test compound that inhibits 50% of specific binding) and calculate the Ki values using the Cheng-Prusoff equation.
B. Functional Assays
Functional assays measure the effect of the compounds on receptor activity (e.g., agonist, antagonist, or allosteric modulator).
Protocol: Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes
-
Oocyte Preparation: Harvest and prepare Xenopus laevis oocytes.
-
cRNA Injection: Inject oocytes with cRNA encoding the human nAChR subunits for the desired subtype.
-
Incubation: Incubate the oocytes for 2-5 days to allow for receptor expression.
-
TEVC Recording: Place an oocyte in a recording chamber and impale it with two electrodes (voltage and current). Clamp the membrane potential at a holding potential (e.g., -70 mV).
-
Compound Application: Perfuse the oocyte with a control solution, followed by the application of acetylcholine (ACh) or another standard agonist to elicit a baseline response. Apply the test compounds at various concentrations to determine their agonist activity. To test for antagonist activity, co-apply the test compounds with a fixed concentration of ACh.
-
Data Acquisition and Analysis: Record the ion currents evoked by agonist application. For agonists, determine the EC₅₀ (concentration for 50% maximal response) and I_max (maximal current response). For antagonists, determine the IC₅₀.
Workflow for In Vitro Biological Evaluation:
Caption: Experimental workflow for the in vitro biological evaluation of this compound isomers.
Data Presentation
The quantitative data obtained from these experiments should be summarized in clear and concise tables to facilitate comparison between the isomers.
Table 1: Comparative Binding Affinities (Ki, nM) of this compound Isomers at Human nAChR Subtypes
| Compound | α4β2 nAChR | α7 nAChR | Selectivity (α4β2/α7) |
| 2-Methyl-2,7-diazaspiro[3.5]nonane | |||
| (R)-7-Methyl-2,7-diazaspiro[3.5]nonane | |||
| (S)-7-Methyl-2,7-diazaspiro[3.5]nonane | |||
| Nicotine (Reference) |
Table 2: Comparative Functional Activity of this compound Isomers at Human nAChR Subtypes
| Compound | α4β2 nAChR (EC₅₀, nM) | α4β2 nAChR (% I_max vs. ACh) | α7 nAChR (EC₅₀, nM) | α7 nAChR (% I_max vs. ACh) |
| 2-Methyl-2,7-diazaspiro[3.5]nonane | ||||
| (R)-7-Methyl-2,7-diazaspiro[3.5]nonane | ||||
| (S)-7-Methyl-2,7-diazaspiro[3.5]nonane | ||||
| Acetylcholine (Reference) | 100 | 100 |
nAChR Signaling Pathway
Activation of nAChRs by an agonist leads to the opening of the ion channel, allowing the influx of cations such as Na⁺ and Ca²⁺. This influx depolarizes the cell membrane, leading to various downstream cellular responses, including the release of neurotransmitters.
Caption: Simplified signaling pathway of nAChR activation.
Conclusion
This guide provides a comprehensive framework for the systematic comparison of the biological activities of this compound isomers. By following the outlined experimental protocols, researchers can generate the critical data needed to understand the structure-activity relationships of this promising class of compounds. The elucidation of how the methyl group position and stereochemistry influence the affinity, efficacy, and selectivity at nAChR subtypes will be invaluable for the rational design of novel therapeutics targeting these important receptors.
References
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Imaizumi, T., et al. (2022). Discovery and biological evaluation of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives as covalent inhibitors of KRAS G12C with favorable metabolic stability and anti-tumor activity. Bioorganic & Medicinal Chemistry, 71, 116949. [Link]
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Papke, R. L., et al. (2011). A methyl scan of the pyrrolidinium ring of nicotine reveals significant differences in its interactions with α7 and α4β2 nicotinic acetylcholine receptors. Journal of Pharmacology and Experimental Therapeutics, 338(3), 853-864. [Link]
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Gotti, C., et al. (2006). Brain nicotinic acetylcholine receptors: native subtypes and their relevance. Trends in Pharmacological Sciences, 27(9), 482-491. [Link]
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Gao, Y., et al. (2008). New synthesis and evaluation of enantiomers of 7-methyl-2-exo-(3′-iodo-5′-pyridinyl)-7-azabicyclo[2.2.1]heptane as stereoselective ligands for PET imaging of nicotinic acetylcholine receptors. Bioorganic & Medicinal Chemistry Letters, 18(23), 6149-6152. [Link]
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Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099-3108. [Link]
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Dani, J. A., & Bertrand, D. (2007). Nicotinic acetylcholine receptors and nicotinic cholinergic mechanisms of the central nervous system. Annual Review of Pharmacology and Toxicology, 47, 699-729. [Link]
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Albuquerque, E. X., et al. (2009). Mammalian nicotinic acetylcholine receptors: from structure to function. Physiological Reviews, 89(1), 73-120. [Link]
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Hogg, R. C., & Bertrand, D. (2004). Nicotinic acetylcholine receptors as drug targets. Current Drug Targets: CNS & Neurological Disorders, 3(2), 123-130. [Link]
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Jensen, A. A., et al. (2005). Neuronal nicotinic acetylcholine receptors: structural revelations, target identifications, and therapeutic inspirations. Journal of Medicinal Chemistry, 48(15), 4705-4745. [Link]
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Morales-Perez, C. L., et al. (2016). X-ray structure of the human α4β2 nicotinic receptor. Nature Neuroscience, 19(7), 954-962. [Link]
A Comparative Guide to the In Vitro and In Vivo Efficacy of 7-Methyl-2,7-diazaspiro[3.5]nonane-Based KRAS G12C Inhibitors
This guide provides a comprehensive comparison of a novel 7-Methyl-2,7-diazaspiro[3.5]nonane-based compound, specifically 1-[7-[6-chloro-8-fluoro-7-(5-methyl-1H-indazol-4-yl)-2-[(1-methylpiperidin-4-yl)amino]quinazolin-4-yl]-2,7-diazaspiro[3.5]nonane-2-yl]prop-2-en-1-one (hereinafter referred to as Compound 7b), against leading alternative therapies targeting the KRAS G12C mutation. The KRAS protein is a critical signaling hub, and the G12C mutation is a known oncogenic driver in various cancers.[1] For decades, KRAS was considered "undruggable," but the development of covalent inhibitors targeting the mutant cysteine at position 12 has marked a significant breakthrough in cancer therapy.[1]
This document delves into the in vitro and in vivo performance of Compound 7b, placing it in context with the FDA-approved drugs Sotorasib (AMG 510) and Adagrasib (MRTX849). We will explore the underlying experimental data, provide detailed protocols for key assays, and visualize the targeted biological pathway.
The 2,7-Diazaspiro[3.5]nonane Scaffold: A Versatile Core in Drug Discovery
The 2,7-diazaspiro[3.5]nonane moiety is a key structural feature of Compound 7b. This spirocyclic system provides a rigid, three-dimensional framework that can be strategically functionalized to optimize binding affinity, selectivity, and pharmacokinetic properties. In the case of Compound 7b, this scaffold is part of a 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one warhead that forms a covalent bond with the cysteine residue of KRAS G12C, locking the protein in an inactive state.[1]
Mechanism of Action: Covalent Inhibition of the KRAS G12C Mutant
The KRAS protein cycles between an active, GTP-bound state and an inactive, GDP-bound state. The G12C mutation impairs the ability of KRAS to hydrolyze GTP, leading to its constitutive activation and the subsequent upregulation of downstream pro-proliferative signaling pathways, most notably the MAPK/ERK pathway.
Compound 7b, along with Sotorasib and Adagrasib, are covalent inhibitors that specifically target the cysteine residue present in the G12C mutant. By forming an irreversible bond, these inhibitors lock the KRAS G12C protein in its inactive, GDP-bound conformation, thereby preventing downstream signaling.
In Vitro Efficacy: A Head-to-Head Comparison
The in vitro potency of KRAS G12C inhibitors is typically assessed through biochemical assays measuring direct enzyme inhibition and cell-based assays evaluating the impact on downstream signaling and cell viability.
| Compound | KRAS G12C Cell Line | Cell Viability IC50 (nM) | p-ERK Inhibition IC50 (nM) | Reference |
| Compound 7b | NCI-H1373 | Data not available in abstract | Data not available in abstract | [1] |
| Sotorasib (AMG 510) | NCI-H358 | ~6 | Not Specified | [2] |
| MIA PaCa-2 | ~9 | Not Specified | [2] | |
| Adagrasib (MRTX849) | NCI-H1373 | 10 - 973 (2D) | Single-digit nM range | [3][4] |
| MIA PaCa-2 | 10 - 973 (2D) | Single-digit nM range | [3][4] |
Note: Specific IC50 values for Compound 7b were not available in the referenced abstract. The primary publication describes it as a "potent compound".[1] Adagrasib shows a wide range of IC50 values depending on the specific cell line and assay format (2D vs. 3D).[4]
Metabolic Stability
A critical parameter in drug development is the metabolic stability of a compound, often assessed using liver microsomes. High metabolic stability is desirable as it can lead to a longer half-life and improved bioavailability in vivo.
| Compound | Species | Metabolic Stability | Reference |
| Compound 7b | Human | High | [1] |
| Mouse | High | [1] | |
| Sotorasib (AMG 510) | Not specified | Favorable pharmacokinetic properties | [5] |
| Adagrasib (MRTX849) | Human, Rat, Mouse | Moderate stability in hepatocytes and microsomes | [4] |
Compound 7b is reported to have high metabolic stability in both human and mouse liver microsomes, a promising characteristic for its further development.[1]
In Vivo Efficacy: Xenograft Models
The anti-tumor activity of these compounds is evaluated in vivo using xenograft models, where human cancer cells are implanted into immunocompromised mice.
| Compound | Xenograft Model | Dosing | Tumor Growth Inhibition (TGI) | Reference |
| Compound 7b | NCI-H1373 | Subcutaneous administration | Dose-dependent antitumor effect | [1] |
| Sotorasib (AMG 510) | NCI-H358 | 100 mg/kg, PO, daily | 90% TGI | [6] |
| MIA PaCa-2 | 100 mg/kg, PO, daily | 80% TGI | [6] | |
| Adagrasib (MRTX849) | MIA PaCa-2 | 30-100 mg/kg, i.g., daily | Dose-dependent, with complete responses observed | [7] |
Compound 7b demonstrated a dose-dependent antitumor effect in an NCI-H1373 xenograft mouse model.[1] Both Sotorasib and Adagrasib have shown significant tumor growth inhibition and even tumor regression in various KRAS G12C xenograft models.[6][7]
Experimental Protocols
KRAS G12C Nucleotide Exchange Assay
This biochemical assay measures the ability of a compound to inhibit the exchange of fluorescently labeled GDP for GTP.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare 1X KRAS Assay Buffer containing 1 mM DTT.
-
Prepare serial dilutions of the test compound at 10-fold the desired final concentration.
-
Prepare a Master Mix containing BODIPY-GDP loaded recombinant KRAS G12C protein in 1X KRAS Assay Buffer.
-
-
Assay Plate Setup:
-
Add the Master Mix to all wells of a 384-well plate.
-
Add the diluted test inhibitor or a diluent control to the respective wells.
-
-
Inhibitor Incubation:
-
Incubate the plate for 2 hours at room temperature to allow for covalent bond formation.
-
-
Nucleotide Exchange Reaction:
-
Add a solution of GTP to all wells to initiate the nucleotide exchange reaction.
-
Incubate for 30 minutes at room temperature.
-
-
Detection:
-
Read the fluorescence intensity using a plate reader. A higher fluorescence signal indicates inhibition of nucleotide exchange, as the fluorescent BODIPY-GDP remains bound to KRAS.
-
Cellular p-ERK Inhibition Assay
This cell-based assay quantifies the inhibition of ERK phosphorylation, a downstream marker of KRAS activation.
Step-by-Step Protocol:
-
Cell Culture:
-
Culture a KRAS G12C mutant cell line (e.g., NCI-H1373) in 96-well plates until they reach the desired confluency.
-
-
Compound Treatment:
-
Treat the cells with serial dilutions of the test compound or a vehicle control.
-
Incubate for a specified period (e.g., 2 hours) at 37°C.
-
-
Cell Lysis:
-
Lyse the cells to release cellular proteins.
-
-
p-ERK Detection:
-
Quantify the levels of phosphorylated ERK (p-ERK) and total ERK using an appropriate method, such as an ELISA-based kit (e.g., AlphaScreen SureFire) or Western blotting.
-
-
Data Analysis:
-
Normalize the p-ERK signal to the total ERK signal and calculate the IC50 value from the dose-response curve.
-
Microsomal Stability Assay
This assay determines the rate at which a compound is metabolized by liver enzymes.
Step-by-Step Protocol:
-
Reaction Mixture Preparation:
-
Prepare a reaction mixture containing pooled liver microsomes (human or mouse), a NADPH-regenerating system, and buffer in a 96-well plate.
-
-
Compound Incubation:
-
Add the test compound to the reaction mixture and incubate at 37°C.
-
-
Time-Point Sampling:
-
At various time points (e.g., 0, 5, 15, 30, 45 minutes), take an aliquot of the reaction mixture and quench the reaction by adding a solvent like acetonitrile.
-
-
Sample Analysis:
-
Analyze the amount of the remaining parent compound in each sample using LC-MS/MS.
-
-
Data Calculation:
-
Calculate the half-life (t1/2) and intrinsic clearance (Clint) of the compound.
-
NCI-H1373 Xenograft Model
This in vivo model assesses the anti-tumor efficacy of a compound in a living organism.
Step-by-Step Protocol:
-
Cell Implantation:
-
Subcutaneously inject NCI-H1373 cells into the flank of immunocompromised mice.
-
-
Tumor Growth:
-
Allow the tumors to grow to a palpable size.
-
-
Compound Administration:
-
Administer the test compound or a vehicle control to the mice via the desired route (e.g., oral gavage, subcutaneous injection) at various doses.
-
-
Tumor Measurement:
-
Measure the tumor volume at regular intervals throughout the study.
-
-
Efficacy Evaluation:
-
At the end of the study, calculate the tumor growth inhibition for each treatment group compared to the vehicle control.
-
Conclusion and Future Outlook
The this compound-based compound, Compound 7b, demonstrates promising characteristics as a KRAS G12C inhibitor, including a dose-dependent in vivo anti-tumor effect and high metabolic stability.[1] While direct, quantitative in vitro comparisons with Sotorasib and Adagrasib are limited by the publicly available data for Compound 7b, its strong in vivo performance and favorable metabolic profile warrant further investigation.
The field of KRAS G12C inhibition is rapidly evolving, with a focus on overcoming intrinsic and acquired resistance. Future studies will likely explore combination therapies and the development of next-generation inhibitors with improved potency and resistance profiles. The versatile 2,7-diazaspiro[3.5]nonane scaffold may prove to be a valuable platform for the design of such novel therapeutics.
References
-
Imaizumi, T., et al. (2022). Discovery and biological evaluation of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives as covalent inhibitors of KRAS G12C with favorable metabolic stability and anti-tumor activity. Bioorganic & Medicinal Chemistry, 71, 116949. [Link]
-
Hallin, J., et al. (2020). The KRASG12C Inhibitor MRTX849 Provides Insight Toward Therapeutic Susceptibility of KRAS-Mutant Cancers in Mouse Models and Patients. Cancer Discovery, 10(1), 54-71. [Link]
-
Fell, J. B., et al. (2020). Identification of the Clinical Development Candidate MRTX849, a Covalent KRASG12C Inhibitor for the Treatment of Cancer. Journal of Medicinal Chemistry, 63(13), 6679–6693. [Link]
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Canon, J., et al. (2019). The clinical KRAS(G12C) inhibitor AMG 510 drives anti-tumour immunity. Nature, 575(7781), 217–223. [Link]
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Safety Operating Guide
Navigating the Disposal of 7-Methyl-2,7-diazaspiro[3.5]nonane: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the integrity of scientific discovery is intrinsically linked to a culture of safety. The proper handling and disposal of novel chemical entities are paramount to ensuring a safe laboratory environment and regulatory compliance. This guide provides a detailed, step-by-step framework for the proper disposal of 7-Methyl-2,7-diazaspiro[3.5]nonane (CAS No. 135380-50-6), a unique diazaspiroalkane.
Hazard Assessment Based on Analogous Structures
Due to the absence of a dedicated SDS for this compound, a conservative approach to hazard assessment is crucial. Analysis of SDSs for similar diazaspiroalkane derivatives, such as 7-Boc-1-oxo-2,7-diazaspiro[3.5]nonane and tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate hydrochloride, reveals a consistent hazard profile.[1][2]
Anticipated Hazards:
-
Skin and Eye Irritation: Direct contact may cause irritation.[1][2]
-
Respiratory Tract Irritation: Inhalation of dust or aerosols may irritate the respiratory system.[1][2]
-
Harmful if Swallowed: Ingestion may lead to adverse health effects.[2]
It is imperative to handle this compound with the assumption that it possesses these hazards.
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is non-negotiable when handling this compound. The following table outlines the recommended PPE based on the anticipated hazards.
| Body Part | Recommended Protection | Rationale |
| Eyes/Face | Safety glasses with side shields or chemical safety goggles. A face shield may be necessary if there is a splash hazard. | Protects against accidental splashes and airborne particles. |
| Hands | Chemically resistant gloves (e.g., nitrile, neoprene). | Prevents skin contact and potential irritation. |
| Body | Laboratory coat. | Provides a barrier against accidental spills. |
| Respiratory | Use in a well-ventilated area, such as a chemical fume hood. If engineering controls are not sufficient, a NIOSH-approved respirator may be required. | Minimizes the risk of inhaling airborne contaminants. |
Spill Management: A Proactive Approach
In the event of a spill, a swift and informed response is critical to mitigate potential hazards.
Minor Spills (Solid):
-
Evacuate and Ventilate: If safe to do so, increase ventilation in the area.
-
Don Appropriate PPE: Ensure you are wearing the full complement of recommended PPE.
-
Containment: Gently cover the spill with an absorbent material, such as vermiculite or sand, to prevent the generation of dust.
-
Collection: Carefully sweep the absorbed material into a designated, labeled waste container.
-
Decontamination: Clean the spill area with a suitable solvent, followed by soap and water.
-
Disposal: Dispose of all contaminated materials as hazardous waste.
Major Spills: In the case of a large spill, evacuate the area immediately and contact your institution's Environmental Health and Safety (EHS) department.
Step-by-Step Disposal Protocol
The disposal of this compound must comply with all local, state, and federal regulations.[3] The following protocol is based on general guidelines for the disposal of laboratory chemical waste.[4][5][6]
Step 1: Waste Characterization Based on the anticipated hazards of analogous compounds, this compound should be treated as a hazardous chemical waste.
Step 2: Container Selection and Labeling
-
Container: Use a chemically compatible container with a secure, tight-fitting lid. High-density polyethylene (HDPE) or glass containers are generally suitable for organic chemical waste.[3] Avoid metal containers for nitrogen-containing compounds, as they can be corrosive.
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), the CAS number (135380-50-6), and the approximate quantity.[4]
Step 3: Waste Segregation and Storage
-
Segregation: Store the waste container in a designated satellite accumulation area (SAA) within the laboratory.[4][6] It is crucial to segregate this waste from incompatible materials, particularly strong oxidizing agents.
-
Storage: Keep the waste container closed at all times, except when adding waste.[4] The SAA should be in a well-ventilated area and away from heat sources or open flames.
Step 4: Disposal Request and Collection
-
Request: Once the waste container is full, or before the designated accumulation time limit is reached (typically 90 days for large quantity generators), submit a hazardous waste pickup request to your institution's EHS department.[3][7]
-
Collection: Trained EHS personnel will collect the waste for final disposal at a licensed hazardous waste treatment, storage, and disposal facility (TSDF).
The following diagram illustrates the decision-making process for the disposal of this compound.
Caption: Disposal workflow for this compound.
Incompatible Materials
To prevent hazardous reactions, avoid storing or mixing this compound waste with the following:
-
Strong Oxidizing Agents: Can lead to vigorous, potentially explosive reactions.
-
Strong Acids: May cause exothermic reactions.
Always consult a chemical compatibility chart or your institution's EHS department if you are unsure about potential incompatibilities.[8][9]
Conclusion
The responsible management of chemical waste is a cornerstone of safe and ethical scientific practice. While the lack of a specific SDS for this compound presents a challenge, a conservative and informed approach based on the known hazards of analogous compounds and established waste disposal principles provides a clear path forward. By adhering to the procedures outlined in this guide, researchers can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
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GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from [Link]
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Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]
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American Chemical Society. (2021). Regulation of Laboratory Waste. Retrieved from [Link]
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Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]
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University of Pennsylvania EHRS. Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]
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Chemsrc. (2025, August 25). This compound. Retrieved from [Link]
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Glaze 'N Seal. (2021, July 1). Safety Data Sheet. Retrieved from [Link]
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CP Lab Safety. (n.d.). 7-methyl-2, 7-diazaspiro[3.5]nonane dihydrochloride, min 97%, 100 mg. Retrieved from [Link]
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Coe, S. (n.d.). Metabolism of five membered nitrogen containing heterocycles. Hypha Discovery Blogs. Retrieved from [Link]
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MDPI. (n.d.). Special Issue : Nitrogen-Containing Heterocycles and Their Biological Applications. Retrieved from [Link]
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Ghashang, M., & Ghorbani-Vaghei, R. (2021). Prescribed drugs containing nitrogen heterocycles: an overview. RSC advances, 11(1), 1-28. Retrieved from [Link]
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ResearchGate. (2025, August 9). Nitrogen-Containing Heterocycles in Agrochemicals. Retrieved from [Link]
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Ghashang, M., & Ghorbani-Vaghei, R. (2020). Prescribed drugs containing nitrogen heterocycles: an overview. RSC advances, 10(74), 45666-45694. Retrieved from [Link]
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Cole-Parmer. (n.d.). Chemical Compatibility Database. Retrieved from [Link]
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Walchem. (2024, April 19). Chemical Compatibility Chart. Retrieved from [Link]
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PubChem. (n.d.). 7-Methyl-7-azaspiro[3.5]nonan-2-one. Retrieved from [Link]
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PubChem. (n.d.). 2-Methyl-2,7-diazaspiro[3.5]nonane dihydrochloride. Retrieved from [Link]
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Navigating the Safe Handling of 7-Methyl-2,7-diazaspiro[3.5]nonane: A Guide to Personal Protective Equipment and Disposal
Understanding the Hazard Profile: A Precautionary Approach
Based on the hazard classifications of similar diazaspiro structures, such as 2,7-Diazaspiro[4.4]nonan-1-one and 7-Boc-(2,7-Diazaspiro[3.5]nonane), it is prudent to handle 7-Methyl-2,7-diazaspiro[3.5]nonane with the assumption that it may present the following hazards[1][2]:
-
Skin Irritation: May cause redness and discomfort upon contact.
-
Serious Eye Irritation: Can lead to significant eye damage if splashed or rubbed into the eyes.
-
Respiratory Tract Irritation: Inhalation of dust or vapors may cause irritation to the nose, throat, and lungs[1][2][3].
-
Harmful if Swallowed: Ingestion could lead to adverse health effects[2][4].
Given these potential risks, a comprehensive personal protective equipment (PPE) strategy is not just recommended, but essential.
Core Directive: Your Personal Protective Equipment (PPE) Protocol
The selection of appropriate PPE is the first line of defense against chemical exposure. The following table outlines the recommended PPE for various laboratory operations involving this compound.
| Operation | Eye & Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Solid) | Chemical safety goggles with side shields | Nitrile or neoprene gloves (double-gloving recommended) | Lab coat | N95 or P100 respirator if not handled in a certified chemical fume hood |
| Dissolving and Solution Handling | Chemical safety goggles and a face shield | Nitrile or neoprene gloves | Chemical-resistant lab coat or apron over a lab coat | Work in a certified chemical fume hood |
| Reaction Setup and Workup | Chemical safety goggles and a face shield | Nitrile or neoprene gloves | Chemical-resistant lab coat | Work in a certified chemical fume hood |
| Spill Cleanup | Chemical safety goggles and a face shield | Heavy-duty nitrile or butyl rubber gloves | Chemical-resistant suit or apron | Air-purifying respirator (APR) with appropriate cartridges |
The Rationale Behind the Choices:
-
Eye and Face Protection : Standard safety glasses are insufficient. Chemical splash goggles are necessary to protect against splashes and aerosols. A face shield provides an additional layer of protection for the entire face, which is critical when handling larger quantities or during procedures with a higher risk of splashing[1].
-
Hand Protection : The use of powder-free nitrile or neoprene gloves is recommended due to their resistance to a broad range of chemicals. Double-gloving is a best practice to mitigate the risk of exposure from a single glove failure[5]. Always inspect gloves for any signs of degradation or puncture before use and wash hands thoroughly after glove removal[6].
-
Body Protection : A standard lab coat is the minimum requirement. For procedures with a higher risk of splashes, a chemical-resistant apron or suit should be worn over the lab coat[1].
-
Respiratory Protection : All work with this compound should ideally be conducted within a certified chemical fume hood to minimize inhalation exposure[2]. If a fume hood is not available for a specific, low-energy procedure like weighing, a respirator is mandatory.
Procedural Guidance: From Benchtop to Disposal
A self-validating safety protocol relies on consistent and correct execution of procedures. The following workflow illustrates the key steps for safely handling this compound.
Caption: Workflow for Safe Handling of this compound.
Step-by-Step Handling Protocol:
-
Preparation :
-
Don all required PPE as outlined in the table above.
-
Ensure the chemical fume hood has a current certification and is functioning correctly.
-
Gather all necessary equipment and reagents before introducing this compound into the workspace.
-
-
Handling :
-
Conduct all manipulations, including weighing and transfers, within the fume hood to minimize inhalation risk[2].
-
Use a spatula for solid transfers to avoid creating dust.
-
When dissolving, add the solid to the solvent slowly to avoid splashing.
-
-
Cleanup and Disposal :
-
Decontamination : Clean all contaminated surfaces and glassware thoroughly.
-
Waste Disposal : Dispose of all waste, including contaminated gloves and disposable labware, in a clearly labeled hazardous waste container in accordance with your institution's and local regulations[1]. Do not dispose of this chemical down the drain[1][2].
-
PPE Removal : Remove PPE in a manner that avoids cross-contamination. Gloves should be removed last, turning them inside out as you pull them off[5].
-
Hygiene : Wash hands thoroughly with soap and water after removing all PPE[1].
-
Emergency Procedures: Be Prepared
In the event of an exposure or spill, immediate and correct action is crucial.
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[1][2].
-
Skin Contact : Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists[1][2].
-
Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention[1][2].
-
Ingestion : Do not induce vomiting. Rinse mouth with water and seek immediate medical attention[2].
-
Spill : Evacuate the area. For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. For large spills, contact your institution's environmental health and safety department.
By adhering to these guidelines, you can foster a safer research environment and ensure the responsible handling of this compound from acquisition to disposal.
References
-
Glaze 'N Seal. (2021). “Wet Look” Lacquer Safety Data Sheet. Retrieved from [Link]
-
Capot Chemical. (2026). 8-Oxa-1,3-diazaspiro[4.5]decane-2,4-dione MSDS. Retrieved from [Link]
-
Connor, T. H. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. National Institute for Occupational Safety and Health. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). Hazard Summary: Nonane. Retrieved from [Link]
-
Hazmat School. (2022). 5 Types of PPE for Hazardous Chemicals. Retrieved from [Link]
-
Chemsrc. (2025). This compound. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
